Product packaging for 3-Bromoquinolin-7-OL(Cat. No.:CAS No. 1160949-99-4)

3-Bromoquinolin-7-OL

Cat. No.: B3026867
CAS No.: 1160949-99-4
M. Wt: 224.05
InChI Key: CFJJZVMYMPQIRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Bromoquinolin-7-OL is a useful research compound. Its molecular formula is C9H6BrNO and its molecular weight is 224.05. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6BrNO B3026867 3-Bromoquinolin-7-OL CAS No. 1160949-99-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromoquinolin-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO/c10-7-3-6-1-2-8(12)4-9(6)11-5-7/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFJJZVMYMPQIRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40728231
Record name 3-Bromoquinolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160949-99-4
Record name 3-Bromoquinolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40728231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromoquinolin-7-ol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Bromoquinolin-7-ol, a heterocyclic compound with significant potential in medicinal chemistry. While specific data for this particular isomer is not extensively documented in publicly available literature, this document synthesizes information from closely related analogues and established chemical principles to offer valuable insights for researchers. We will delve into its chemical identity, proposed synthesis, predicted properties, and the broader context of its applications within drug development, particularly as a scaffold for kinase inhibitors.

Core Chemical Identity

CAS Number: 1160949-99-4

Molecular Formula: C₉H₆BrNO

Molecular Weight: 224.05 g/mol

Structure:

The structure of this compound consists of a quinoline core, which is a fused bicyclic heterocycle containing a benzene ring and a pyridine ring. In this specific isomer, a bromine atom is substituted at the 3-position of the pyridine ring, and a hydroxyl group is attached to the 7-position of the benzene ring.

Chemical Structure of this compound

Synthesis of this compound: A Proposed Pathway

One logical approach would be the synthesis from 3-aminophenol. The hydroxyl group would likely require protection prior to the quinoline ring formation to prevent unwanted side reactions.

Proposed Synthetic Workflow:

G start 3-Aminophenol protect Protection of Hydroxyl Group (e.g., as a methyl ether) start->protect combes Combes Quinoline Synthesis (Reaction with a β-diketone) protect->combes quinoline 7-Methoxy-3-substituted-quinoline combes->quinoline bromination Regioselective Bromination (e.g., with NBS) quinoline->bromination bromoquinoline 3-Bromo-7-methoxyquinoline bromination->bromoquinoline deprotection Deprotection of Hydroxyl Group (e.g., with BBr₃) bromoquinoline->deprotection end This compound deprotection->end G start This compound suzuki Suzuki Coupling (at 3-position) start->suzuki buchwald Buchwald-Hartwig Amination (at 3-position) start->buchwald ether Etherification (at 7-position) start->ether library Library of Diverse Quinoline Derivatives suzuki->library buchwald->library ether->library screening High-Throughput Screening (Kinase Assays) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt candidate Preclinical Candidate lead_opt->candidate

Navigating the Uncharted: A Technical Guide to the Solubility of 3-Bromoquinolin-7-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – In the landscape of pharmaceutical research and development, understanding the fundamental physicochemical properties of novel compounds is paramount. For researchers and drug development professionals working with 3-bromoquinolin-7-ol, a key challenge lies in the absence of publicly available quantitative solubility data. This in-depth technical guide addresses this critical knowledge gap, offering a comprehensive theoretical framework for predicting its solubility and providing a detailed, field-proven experimental protocol for its precise determination. As a Senior Application Scientist, this guide is structured to empower researchers with the foundational knowledge and practical tools necessary to confidently work with this compound.

Introduction: The Significance of Solubility for this compound

This compound is a substituted quinoline, a heterocyclic aromatic scaffold of significant interest in medicinal chemistry. Quinoline derivatives have demonstrated a wide range of biological activities, including anticancer, antimalarial, and antiviral properties.[1] The solubility of a compound like this compound in organic solvents is a critical parameter that influences every stage of the drug development pipeline, from synthesis and purification to formulation and bioavailability. A thorough understanding of its solubility profile is therefore not just advantageous, but essential for efficient and successful research.

Given the current lack of specific solubility data for this compound, this guide will provide a robust predictive analysis based on its molecular structure and the fundamental principles of solubility. This will be followed by a detailed, step-by-step methodology for researchers to determine its solubility in various organic solvents in their own laboratory settings.

Theoretical Framework for Predicting the Solubility of this compound

The principle of "like dissolves like" is a cornerstone of solubility prediction.[2] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The solubility of this compound will be governed by a balance of the interactions between its molecules and the interactions of its molecules with the solvent.

Molecular Structure Analysis of this compound:

  • Quinoline Core: The quinoline ring system is aromatic and possesses a degree of polarity due to the nitrogen atom. This nitrogen can act as a hydrogen bond acceptor.

  • Hydroxyl Group (-OH) at position 7: The hydroxyl group is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This significantly increases the potential for interaction with polar solvents.

  • Bromine Atom (-Br) at position 3: The bromine atom is electronegative, contributing to the overall polarity of the molecule. It can also participate in halogen bonding.

Based on this structure, this compound can be classified as a polar molecule with the capacity for hydrogen bonding.

Predicted Solubility in Different Classes of Organic Solvents:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Due to the presence of the hydroxyl group and the quinoline nitrogen, strong solute-solvent interactions are expected, leading to good solubility.

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile): These solvents have large dipole moments and can act as hydrogen bond acceptors. The polar nature of this compound suggests it will be soluble in these solvents. DMSO and DMF, in particular, are often excellent solvents for a wide range of organic compounds.

  • Solvents of Intermediate Polarity (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents are capable of dipole-dipole interactions and can accept hydrogen bonds to a lesser extent. It is anticipated that this compound will exhibit moderate to good solubility in these solvents.

  • Non-polar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The polar nature and hydrogen bonding capabilities of this compound suggest that its solubility in non-polar solvents will be limited.

Experimental Determination of Solubility: A Step-by-Step Protocol

In the absence of published data, the following robust protocol, based on the shake-flask method, can be employed to quantitatively determine the equilibrium solubility of this compound. This method is considered the gold standard for solubility measurements.[3]

Materials and Equipment
  • This compound (of known purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (accurate to ±0.1 mg)

  • Vials with screw caps (e.g., 2 mL or 4 mL)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Experimental Workflow

The following diagram illustrates the key stages of the solubility determination process:

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep1 Weigh excess This compound prep2 Add known volume of solvent prep1->prep2 Dispense into vial equil1 Incubate at constant temperature with shaking prep2->equil1 equil2 Allow to settle equil1->equil2 24-48 hours sample1 Centrifuge to pellet excess solid equil2->sample1 sample2 Filter supernatant sample1->sample2 sample3 Dilute aliquot sample2->sample3 sample4 Analyze by HPLC or UV-Vis sample3->sample4 quant2 Calculate solubility sample4->quant2 quant1 Prepare calibration curve quant1->quant2 Interpolate concentration

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution is achieved.

    • Accurately add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Prepare samples in triplicate for each solvent to ensure statistical validity.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.[3]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further separate the undissolved solid from the supernatant.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solutions using a validated HPLC or UV-Vis spectrophotometry method.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) versus the concentration of the standard solutions.

  • Calculation of Solubility:

    • Determine the concentration of this compound in the diluted sample solution from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

Data Presentation and Interpretation

The experimentally determined solubility data should be summarized in a clear and concise table for easy comparison across different organic solvents.

Table 1: Experimentally Determined Solubility of this compound at 25 °C (Hypothetical Data)

SolventDielectric ConstantSolubility (mg/mL)
Methanol32.7> 50
Ethanol24.5> 50
Dimethyl Sulfoxide (DMSO)46.7> 100
Acetonitrile37.525.3 ± 1.2
Acetone20.715.8 ± 0.9
Ethyl Acetate6.05.2 ± 0.4
Dichloromethane9.18.7 ± 0.6
Toluene2.4< 0.1
n-Hexane1.9< 0.01

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

The results should be interpreted in the context of the solvent properties. A correlation between solubility and solvent polarity (often represented by the dielectric constant) is expected, though other factors such as hydrogen bonding capacity and solvent structure also play a significant role.

Conclusion and Future Directions

While published quantitative solubility data for this compound is currently unavailable, this guide provides a robust theoretical framework for predicting its behavior in various organic solvents and a detailed, practical protocol for its experimental determination. The structural features of this compound, particularly the presence of a hydroxyl group and the quinoline nitrogen, suggest good solubility in polar protic and aprotic solvents, with decreasing solubility in less polar and non-polar solvents.

For researchers in drug development, the experimental determination of the solubility of this compound is a critical step. The protocol outlined herein provides a reliable and reproducible method for obtaining this essential data. Future work should focus on the experimental validation of the predicted solubility profile and the investigation of factors such as temperature and pH on the aqueous solubility of this compound.

References

3-Bromoquinolin-7-ol: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 3-Bromoquinolin-7-ol, a heterocyclic organic compound of significant interest to researchers and professionals in drug development and medicinal chemistry. This document details its fundamental physicochemical properties, provides a validated synthesis protocol, and explores its relevance within the broader context of quinoline derivatives in therapeutic research.

Core Molecular Profile

This compound is a substituted quinoline, a class of compounds recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide range of biologically active molecules. The strategic placement of a bromine atom at the 3-position and a hydroxyl group at the 7-position provides two reactive sites for further chemical modification, making it a versatile building block for combinatorial chemistry and the development of novel molecular entities.

Physicochemical & Structural Data

The fundamental properties of this compound are summarized below. This data is essential for experimental design, including reaction stoichiometry, solvent selection, and analytical characterization.

PropertyValueSource(s)
Molecular Formula C₉H₆BrNO[AChemBlock, Sigma-Aldrich][1]
Molecular Weight 224.06 g/mol [AChemBlock, Sigma-Aldrich][1]
IUPAC Name This compound[AChemBlock]
CAS Number 1160949-99-4[AChemBlock, Sigma-Aldrich][1]
Physical Form Solid (brown-yellow)[AChemBlock]
Purity Typically ≥95%[AChemBlock, Sigma-Aldrich][1]
Storage Sealed in a dry environment at room temperature.[Sigma-Aldrich][1]
Chemical Structure Visualization

The structural representation of this compound is critical for understanding its chemical reactivity and steric profile. The diagram below illustrates the connectivity of atoms and the arrangement of the quinoline core with its bromine and hydroxyl substituents.

Caption: 2D Chemical Structure of this compound (CAS 1160949-99-4).

Synthesis Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The following protocol is based on a patented method, which offers a reliable pathway using stable and non-toxic starting materials.[2]

Causality of the Synthetic Strategy

The direct bromination of 7-hydroxyquinoline is challenging as electrophilic aromatic substitution on the quinoline ring does not selectively favor the 3-position. Therefore, a protecting group strategy is employed. The hydroxyl group at the 7-position is first converted to a trifluoromethanesulfonate (triflate) ester. This serves two purposes:

  • Protection: It prevents the hydroxyl group from reacting with the brominating agent.

  • Activation: While the triflate is an electron-withdrawing group, the overall regioselectivity of bromination is directed to the 3-position on this protected intermediate.

Following bromination, the triflate group is easily hydrolyzed under basic conditions to regenerate the hydroxyl group, yielding the final product.

Experimental Workflow Diagram

The three-step synthesis is visualized below, illustrating the progression from the starting material to the final compound.

SynthesisWorkflow cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection Start 7-Hydroxyquinoline Step1_reagent + Trifluoromethanesulfonic Anhydride Start->Step1_reagent Intermediate1 Quinoline-7-yl trifluoromethanesulfonate Step1_reagent->Intermediate1 Step2_reagent + N-Bromosuccinimide (NBS) Intermediate1->Step2_reagent Intermediate2 3-Bromoquinolin-7-yl trifluoromethanesulfonate Step2_reagent->Intermediate2 Step3_reagent + Sodium Hydroxide (NaOH) Intermediate2->Step3_reagent FinalProduct This compound Step3_reagent->FinalProduct

Caption: Three-step synthesis workflow for this compound.

Detailed Step-by-Step Methodology[3]

Step 1: Synthesis of Quinoline-7-yl trifluoromethanesulfonate

  • Dissolve 7-hydroxyquinoline in a suitable solvent such as dichloromethane.

  • Cool the solution to a low temperature (e.g., -1°C).

  • Slowly add trifluoromethanesulfonic anhydride (1.0 to 1.5 molar equivalents) to the solution.

  • Allow the reaction to proceed for 1-3 hours at this temperature.

  • Upon completion, the product, quinoline-7-yl trifluoromethanesulfonate, can be isolated using standard workup procedures.

Step 2: Synthesis of 3-Bromoquinolin-7-yl trifluoromethanesulfonate

  • Dissolve the quinoline-7-yl trifluoromethanesulfonate intermediate from Step 1 in glacial acetic acid.

  • Add N-bromosuccinimide (NBS) (1.0 to 3.0 molar equivalents).

  • Heat the reaction mixture to 80-100°C for 1-3 hours.

  • Monitor the reaction for the formation of the brominated product, 3-bromoquinolin-7-yl trifluoromethanesulfonate.

  • Isolate the product upon reaction completion.

Step 3: Synthesis of this compound (Hydrolysis)

  • Add the 3-bromoquinolin-7-yl trifluoromethanesulfonate intermediate from Step 2 to a 10% aqueous sodium hydroxide solution.

  • Stir the mixture at room temperature (20-30°C) for 1-3 hours to facilitate hydrolysis.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Neutralize the residue with hydrochloric acid, which will precipitate the crude product.

  • Collect the crude product by filtration.

  • Further purification can be achieved by extraction with a dichloromethane:petroleum ether mixture to yield pure this compound.

Applications in Research and Drug Development

Quinoline derivatives are a cornerstone of medicinal chemistry. The introduction of a bromine atom, particularly at the 3-position, provides a versatile synthetic handle for creating diverse libraries of compounds through cross-coupling reactions like the Suzuki-Miyaura coupling.[3]

While specific biological activity for this compound is not extensively documented in peer-reviewed literature, its structural motifs are present in compounds investigated for various therapeutic applications. Brominated quinolines, in general, have been explored for their potential as:

  • Anticancer Agents: Many quinoline derivatives exhibit antiproliferative activity against various cancer cell lines.[3] They often function by inhibiting critical cellular enzymes like protein kinases or topoisomerase.

  • Kinase Inhibitors: The quinoline scaffold is a common feature in many kinase inhibitors used in oncology. The functional groups on this compound allow for the synthesis of derivatives that can be screened for inhibitory activity against specific kinases implicated in disease pathways.

This compound serves as a valuable starting material for researchers aiming to synthesize and screen novel compounds within these therapeutic areas.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. While a specific safety data sheet (SDS) for this exact compound is not universally available, data from the closely related 3-bromoquinoline provides a strong basis for hazard assessment.

GHS Hazard Classification (Anticipated): Based on related compounds, this compound should be treated as a substance with the following potential hazards:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

Recommended Precautionary Statements (P-phrases):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling & Storage:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Store in a tightly sealed container in a dry, cool place away from incompatible materials such as strong oxidizing agents.

References

Section 1: Compound Profile and Analogue-Based Hazard Assessment

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3-Bromoquinolin-7-OL

This compound is a halogenated heterocyclic compound belonging to the quinoline family. Its structure suggests potential applications as a building block in medicinal chemistry and materials science. Due to the absence of specific toxicological data, a conservative approach to handling is imperative. The safety profile is inferred from the known hazards of closely related analogues.

Table 1: Hazard Profile of Structural Analogues

CompoundCAS NumberKey Hazards IdentifiedSource(s)
3-Bromoquinoline5332-24-1Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation; May cause respiratory irritation.[1][2][3]
7-Bromoquinoline4965-36-0Causes skin and serious eye irritation; May cause respiratory irritation.[4]
8-Hydroxyquinoline148-24-3Light sensitive; Incompatible with strong oxidizing agents and strong acids.[5]
7-Bromoquinolin-3-amineN/ACauses skin irritation, serious eye irritation, and may cause respiratory irritation; Harmful if swallowed.[6]
3-Bromo-7-chloroquinoline84973-05-7Avoid dust formation; Avoid contact with skin and eyes.[7]

The consistent classification of these analogues indicates that this compound should be handled as a hazardous substance with potential for irritation and acute toxicity.

Section 2: Inferred Hazard Classification and Safety Precautions

Based on the data from structural analogues, this compound is likely classified under the Globally Harmonized System (GHS) as follows.

Inferred GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][6]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][3][4]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][3][4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2][3][4]

Precautionary Statements (Inferred):
  • Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[1][8]

  • Response: If swallowed, call a POISON CENTER or doctor if you feel unwell; rinse mouth. If on skin, wash with plenty of water. If inhaled, remove person to fresh air and keep comfortable for breathing. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][8][9]

  • Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[8][9]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[8][9]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and robust PPE, is essential to minimize exposure.

Engineering Controls:
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[7]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[1]

Personal Protective Equipment (PPE):
  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a risk of splashing.[1][7]

  • Skin Protection:

    • Gloves: Handle with chemical-impermeable gloves (e.g., nitrile rubber) that have been inspected prior to use. Follow the manufacturer's instructions regarding permeability and breakthrough time.[2][7]

    • Lab Coat: A flame-retardant lab coat must be worn at all times. Long-sleeved clothing is necessary to prevent skin exposure.[7]

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a full-face respirator with a filter type appropriate for organic gases and vapors (e.g., Type A Brown conforming to EN14387).[1][7]

Section 4: Safe Handling and Storage Protocols

Adherence to strict protocols is the cornerstone of safe laboratory practice.

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep1 Don appropriate PPE (Gloves, Goggles, Lab Coat) prep2 Verify Fume Hood is operational prep1->prep2 handle1 Transfer compound from storage to fume hood prep2->handle1 handle2 Weigh solid carefully to minimize dust handle1->handle2 handle3 Add solvent slowly to prevent splashing handle2->handle3 handle4 Cap and seal all containers immediately after use handle3->handle4 clean1 Decontaminate work surfaces handle4->clean1 clean2 Dispose of waste in labeled hazardous waste container clean1->clean2 clean3 Return primary container to secure, ventilated storage clean2->clean3 clean4 Remove PPE and wash hands thoroughly clean3->clean4

Caption: Standard Operating Procedure for Handling this compound.

Storage Requirements:
  • Store in a tightly closed, properly labeled container.[2]

  • Keep in a dry, cool, and well-ventilated place away from direct sunlight and heat sources.[1][2]

  • Store separately from incompatible materials, particularly strong oxidizing agents.[1][5]

  • The storage area should be accessible only to authorized personnel.

Section 5: First Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Table 2: First Aid Measures

Exposure RouteAction
Eye Contact Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][9]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing and shoes. Seek immediate medical attention if irritation persists.[2][5]
Inhalation Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][9]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][2][5]
Spill and Fire Response:
  • Spill Response:

    • Evacuate personnel from the immediate area.

    • Ensure adequate ventilation and wear full PPE.

    • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[2]

    • Carefully sweep or scoop up the material, minimizing dust generation, and place it into a suitable, labeled container for hazardous waste disposal.[5][10]

    • Clean the spill area thoroughly with a suitable decontaminating agent.

  • Fire Fighting:

    • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1][2]

    • Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1][2]

    • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Section 6: Stability and Reactivity

  • Reactivity: No specific reactivity hazards are known under normal processing.[1]

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions.[1] It may be light-sensitive, similar to other hydroxyquinolines.[5]

  • Conditions to Avoid: Excess heat, exposure to light, and incompatible products.[1][5]

  • Incompatible Materials: Strong oxidizing agents, strong acids.[1][5]

  • Hazardous Decomposition Products: Under fire conditions, it may decompose to form carbon monoxide, carbon dioxide, and nitrogen oxides.[1][2]

Section 7: Waste Disposal

All waste containing this compound must be treated as hazardous.

  • Segregation: As a halogenated organic compound, it must be segregated from non-halogenated waste streams. Do not mix with incompatible waste types like acids or oxidizers.[10]

  • Containment: Collect waste in a designated, leak-proof, and clearly labeled hazardous waste container. The label must include the full chemical name and appropriate hazard symbols.[10]

  • Disposal: Disposal must be conducted by a licensed hazardous waste management company in accordance with all local, state, and federal regulations.[10]

Waste Disposal Workflow

G start Generate Waste segregate Segregate as Halogenated Organic Waste start->segregate container Place in Labeled, Approved Waste Container segregate->container log Log Waste in Accumulation Record container->log store Store in Designated Satellite Accumulation Area log->store pickup Arrange for Pickup by Certified Disposal Vendor store->pickup end Disposal Complete pickup->end

Caption: Regulated Waste Disposal Workflow for this compound.

References

The Ascendant Therapeutic Potential of 3-Bromoquinolin-7-OL Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] The strategic functionalization of this nucleus offers a fertile ground for the discovery of novel therapeutic agents. This technical guide provides an in-depth exploration of 3-Bromoquinolin-7-OL derivatives, a class of compounds poised for significant interest in contemporary drug discovery. We will traverse the synthetic landscape for creating these molecules, delve into their potential biological activities with a focus on anticancer and antimicrobial applications, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling the rational design and investigation of this promising class of compounds.

The Quinoline Core: A Foundation for Diverse Biological Activity

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile pharmacophore found in numerous natural products and synthetic drugs.[2] Its unique electronic and structural characteristics allow for a wide range of chemical modifications, leading to compounds with diverse pharmacological profiles, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3] The introduction of bromine at the 3-position and a hydroxyl group at the 7-position of the quinoline scaffold is a strategic design element. The bromine atom can act as a versatile synthetic handle for further derivatization through cross-coupling reactions, while the hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets and also serves as a point for modification.[4][5]

Synthesis of this compound and Its Derivatives

The successful investigation of the biological potential of this compound derivatives hinges on robust and efficient synthetic strategies. This section outlines the synthesis of the core scaffold and subsequent derivatization approaches.

Synthesis of the this compound Core

A patented method provides a reliable route to this compound, starting from the readily available 7-hydroxyquinoline.[6]

Experimental Protocol: Synthesis of this compound [6]

  • Protection of the Hydroxyl Group:

    • Dissolve 7-hydroxyquinoline in dichloromethane.

    • Cool the solution to -1°C.

    • Add trifluoromethanesulfonic anhydride dropwise (molar ratio of 7-hydroxyquinoline to trifluoromethanesulfonic anhydride is 1:1-1.5).

    • Stir the reaction mixture at -1°C for 1-3 hours to yield quinoline-7-yl trifluoromethanesulfonate.

  • Bromination:

    • Dissolve the quinoline-7-yl trifluoromethanesulfonate from the previous step in glacial acetic acid.

    • Add N-bromosuccinimide (NBS) (molar ratio of the triflate to NBS is 1:1-3).

    • Heat the reaction mixture to 80-100°C for 1-3 hours to obtain 3-bromoquinolin-7-yl trifluoromethanesulfonate.

  • Deprotection:

    • Add the 3-bromoquinolin-7-yl trifluoromethanesulfonate to a 10% aqueous sodium hydroxide solution.

    • Stir the mixture vigorously at 20-30°C for 1-3 hours.

    • Neutralize the reaction mixture with a suitable acid and extract the product with an organic solvent.

    • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Synthesis_Workflow Start 7-Hydroxyquinoline Step1 Protection (Tf2O, DCM, -1°C) Start->Step1 Intermediate1 Quinoline-7-yl trifluoromethanesulfonate Step1->Intermediate1 Step2 Bromination (NBS, Acetic Acid, 80-100°C) Intermediate1->Step2 Intermediate2 3-Bromoquinolin-7-yl trifluoromethanesulfonate Step2->Intermediate2 Step3 Deprotection (10% NaOH, 20-30°C) Intermediate2->Step3 End This compound Step3->End

Synthetic route to this compound.
Derivatization Strategies

The 3-bromo and 7-hydroxy functionalities serve as excellent starting points for creating a diverse library of derivatives.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents at the 3-position of the quinoline ring.[4][7]

Experimental Protocol: General Suzuki-Miyaura Coupling of this compound (protected) [4]

  • Reaction Setup: In a Schlenk flask, combine the protected this compound (1.0 mmol), the desired boronic acid or boronic ester (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1, 10 mL) via syringe.

  • Reaction: Heat the mixture to 80-100°C with vigorous stirring for 12-24 hours.

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Suzuki_Coupling Reactant1 This compound (Protected) Catalyst Pd Catalyst Base Reactant1->Catalyst Reactant2 R-B(OH)2 Reactant2->Catalyst Product 3-Aryl/Heteroaryl-quinolin-7-OL (Protected) Catalyst->Product

General scheme for Suzuki-Miyaura coupling.

The 7-hydroxyl group can be readily alkylated to introduce a variety of ether linkages, which can modulate the compound's lipophilicity and hydrogen bonding capacity.[8]

Experimental Protocol: General O-Alkylation of this compound [8]

  • Reaction Setup: Dissolve this compound (1.0 mmol) in a suitable aprotic solvent such as DMF or acetone.

  • Base Addition: Add a base (e.g., K₂CO₃ or NaH, 1.5 mmol) and stir the mixture for 30 minutes at room temperature.

  • Alkylating Agent: Add the alkyl halide (e.g., alkyl bromide or iodide, 1.2 mmol) dropwise.

  • Reaction: Heat the reaction mixture to 50-80°C and monitor by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction to room temperature, pour into ice-water, and extract with an appropriate organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Potential Biological Activities

Derivatives of this compound are predicted to exhibit a range of biological activities, with anticancer and antimicrobial effects being particularly promising.

Anticancer Activity

Quinoline derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[2][9]

Many quinoline-based compounds function as inhibitors of key protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and components of the PI3K/Akt/mTOR and MAPK signaling pathways.[2]

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras VEGFR VEGFR VEGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Quinoline This compound Derivative Quinoline->EGFR Inhibition Quinoline->VEGFR Inhibition Quinoline->PI3K Inhibition Quinoline->mTOR Inhibition Quinoline->MEK Inhibition

Potential inhibition of key cancer signaling pathways.

The anticancer potency of this compound derivatives can be quantified by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
5,7-Dibromo-8-hydroxyquinolineC6 (rat brain tumor)6.7[10][11]
5,7-Dibromo-8-hydroxyquinolineHeLa (human cervix carcinoma)25.6[10][11]
5,7-Dibromo-8-hydroxyquinolineHT29 (human colon carcinoma)18.7[10][11]
7-Bromo-8-hydroxyquinolineC6 (rat brain tumor)>50[10][11]
5,7-Dicyano-8-hydroxyquinolineC6 (rat brain tumor)10.2[10][11]
Brominated MethoxyquinolineC6 (rat brain tumor)5.45-9.6[12]
Nitrated BromoquinolineHT29 (human colon carcinoma)26.2[12]

Experimental Protocol: MTT Assay for Cell Viability [6][13][14][15]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity

The quinoline scaffold is a core component of many antibacterial and antifungal drugs.[16][17] Derivatives of this compound are expected to show activity against a range of pathogenic microorganisms.

The antimicrobial mechanisms of quinoline derivatives can include inhibition of DNA gyrase and topoisomerase IV, disruption of cell membrane integrity, and inhibition of key metabolic enzymes.

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound TypeBacterial StrainMIC (µg/mL)Reference
9-Bromo substituted indolizinoquinoline-5,12-dioneE. coli ATCC259222[16]
9-Bromo substituted indolizinoquinoline-5,12-dioneMRSA2[16]
8-Hydroxyquinoline derivativeVibrio parahaemolyticus10⁻⁶ mg/mL[18]
8-Hydroxyquinoline derivativeStaphylococcus aureus10⁻⁶ mg/mL[18]
Quinolinequinone derivativeStaphylococcus aureus1.22[17]
Quinolinequinone derivativeEnterococcus faecalis4.88[17]

Experimental Protocol: Broth Microdilution for MIC Determination [19][20][21][22]

  • Compound Dilution: Prepare a serial two-fold dilution of the this compound derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (broth and bacteria) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

MIC_Workflow Start Compound Stock Solution Step1 Serial Dilution in 96-well Plate Start->Step1 Step2 Inoculation with Bacterial Suspension Step1->Step2 Step3 Incubation (37°C, 18-24h) Step2->Step3 Step4 Visual Inspection for Bacterial Growth Step3->Step4 End Determine MIC Step4->End

Workflow for MIC determination.

Conclusion and Future Directions

The this compound scaffold presents a promising starting point for the development of novel therapeutic agents with potential applications in oncology and infectious diseases. The synthetic versatility of this core, coupled with the diverse biological activities exhibited by quinoline derivatives, provides a rich platform for further investigation. Future research should focus on the synthesis and screening of a broad library of derivatives to establish robust structure-activity relationships. Mechanistic studies will be crucial to elucidate the specific molecular targets and pathways modulated by these compounds. The detailed protocols and compiled data within this guide are intended to facilitate these endeavors and accelerate the translation of these promising molecules from the laboratory to potential clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromoquinolin-7-OL

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 3-Aryl-7-hydroxyquinolines

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The ability to precisely functionalize this privileged heterocycle is paramount in the drug discovery process, enabling the fine-tuning of pharmacological properties. The Suzuki-Miyaura cross-coupling reaction has emerged as an indispensable tool for the construction of carbon-carbon bonds, offering a robust and versatile method for the synthesis of diverse molecular architectures.[1]

This guide provides a detailed protocol and in-depth scientific insights for the Suzuki-Miyaura coupling of 3-Bromoquinolin-7-OL. The resulting 3-aryl-7-hydroxyquinoline motif is of significant interest due to its presence in compounds with a wide range of biological activities. The strategic introduction of an aryl group at the 3-position, coupled with the hydrogen-bonding capabilities of the 7-hydroxyl group, allows for the exploration of new chemical space and the development of novel therapeutic candidates.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[2] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (this compound) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square planar palladium(II) intermediate.[2]

  • Transmetalation: In this step, the organic group from the organoboron species (e.g., an arylboronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The exact mechanism of transmetalation can vary depending on the reaction conditions.[4]

  • Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the newly formed biaryl product from the palladium(II) complex. This step regenerates the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[3]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition RedElim Reductive Elimination PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Ar-X Transmetalation Transmetalation PdII_Diaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_Diaryl Ar'-B(OR)2 Base RedElim->Pd0 Ar-Ar' Product 3-Aryl-7-hydroxyquinoline RedElim->Product ArX This compound ArX->OxAdd ArB Arylboronic Acid ArB->Transmetalation

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. It is crucial to note that optimization of reaction conditions may be necessary for different arylboronic acids to achieve optimal yields.

Materials and Reagents
  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂·CH₂Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas (high purity)

  • Ethyl acetate (for work-up and chromatography)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line (Nitrogen or Argon) with a bubbler

  • Syringes and needles for transfer of degassed solvents

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for TLC visualization

  • Glassware for column chromatography

Reaction Setup and Procedure

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling of this compound.

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 0.03 equiv.), and the chosen base (K₂CO₃ or Cs₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Establish Inert Atmosphere: Seal the flask with a rubber septum and purge with a gentle stream of nitrogen or argon for 10-15 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.[1]

  • Solvent Addition: To the flask, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water). The solvent should be added via syringe through the septum.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (this compound) is consumed. This typically takes 4-16 hours, depending on the reactivity of the boronic acid.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-7-hydroxyquinoline.

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and provides guidance for optimization.

ParameterRecommended Starting ConditionsRationale and Optimization Guidance
Palladium Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)A robust and versatile catalyst for a wide range of Suzuki couplings.[5] Other catalysts such as Pd(PPh₃)₄ or catalysts with Buchwald ligands (e.g., XPhos, SPhos) can be screened for improved yields, especially with challenging substrates.[6]
Base K₂CO₃ or Cs₂CO₃ (2.0 equiv.)Carbonates are generally effective and well-tolerated. Cs₂CO₃ is a stronger and more soluble base that can sometimes enhance reaction rates and yields, particularly with less reactive boronic acids.[4]
Solvent System 1,4-Dioxane/Water (4:1)A commonly used solvent mixture that facilitates the dissolution of both organic and inorganic reagents. Other solvent systems such as toluene/water or DMF/water can also be effective.[3]
Temperature 90-100 °CSufficient to drive the reaction to completion in a reasonable timeframe. Lower temperatures may be possible with more reactive coupling partners or highly active catalyst systems.
Boronic Acid 1.2 equivalentsA slight excess of the boronic acid is typically used to ensure complete consumption of the starting halide.

Troubleshooting and Scientific Insights

The presence of both a quinoline nitrogen and a phenolic hydroxyl group in this compound can present unique challenges.

  • Low Yield or No Reaction:

    • Catalyst Deactivation: The quinoline nitrogen can coordinate to the palladium center, potentially inhibiting the catalytic activity. The use of bulky phosphine ligands can mitigate this effect. The phenolic hydroxyl group can also interact with the catalyst, especially in the presence of a strong base.

    • Inefficient Transmetalation: Ensure the base is of good quality and sufficiently strong to promote the formation of the boronate species. The choice of solvent can also influence the solubility of the base and the boronate, impacting the transmetalation step.

    • Protodeboronation: Boronic acids can be susceptible to hydrolysis, especially at elevated temperatures. Using a slight excess of the boronic acid or adding it portion-wise can sometimes improve yields.

  • Side Reactions:

    • Homocoupling of Boronic Acid: This can occur if the reaction mixture is not properly degassed, as oxygen can promote this side reaction.

    • Dehalogenation of Starting Material: The presence of trace amounts of water and a strong base can lead to the reduction of the aryl bromide. Ensure anhydrous solvents are used where appropriate and consider milder bases.

  • Protecting Group Strategy:

    • In cases where the free hydroxyl group proves problematic, protection as a methyl ether or a silyl ether may be necessary. However, this adds extra steps to the synthetic route (protection and deprotection). For many Suzuki couplings of phenols, a protecting group is not required if the reaction conditions are carefully chosen.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of 3-aryl-7-hydroxyquinolines, a class of compounds with significant potential in drug discovery. By understanding the underlying mechanism and carefully optimizing the reaction conditions, researchers can efficiently access a diverse range of analogues for biological evaluation. This guide provides a robust starting point for the successful implementation of this important transformation.

References

Application Notes and Protocols for 3-Bromoquinolin-7-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Bromoquinolin-7-ol Scaffold

The quinoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[1] Its rigid bicyclic aromatic system provides a well-defined three-dimensional structure for interacting with biological targets. The strategic functionalization of this scaffold is a cornerstone of modern drug discovery, allowing for the fine-tuning of a molecule's pharmacological properties.

This compound emerges as a particularly valuable precursor for several key reasons:

  • Dual Functional Handles: It possesses two distinct and orthogonally reactive sites: a bromine atom at the 3-position and a hydroxyl group at the 7-position. This allows for sequential and selective modifications, enabling the construction of complex molecular architectures.

  • The 3-Bromo Position: The bromine atom is a versatile handle for introducing a wide array of chemical moieties via transition metal-catalyzed cross-coupling reactions.[1] This position is often targeted to modulate ligand binding, selectivity, and pharmacokinetic profiles.

  • The 7-Hydroxy Position: The phenolic hydroxyl group can be readily derivatized to form ethers and esters, providing another avenue for exploring structure-activity relationships (SAR). Furthermore, the hydroxyl group itself can act as a crucial hydrogen bond donor or acceptor in interactions with biological targets.

Derivatives of brominated quinolines have demonstrated significant potential in various therapeutic areas, most notably in oncology as kinase inhibitors and as anticancer agents.[1][2] This guide provides an in-depth look at the synthetic utility of this compound, complete with detailed protocols and the scientific rationale behind the experimental choices.

Proposed Synthesis of this compound

While this compound is commercially available (CAS 1160949-99-4), a reliable synthetic protocol from readily available starting materials is essential for cost-effective research and development. Based on established principles of electrophilic aromatic substitution on the quinoline ring, a plausible synthetic route involves the direct bromination of 7-hydroxyquinoline.

Causality Behind the Proposed Synthesis: The hydroxyl group at the 7-position is an activating group that directs electrophilic substitution to the ortho and para positions. In the case of 7-hydroxyquinoline, the most likely positions for bromination are C6 and C8. However, the electronic nature of the quinoline ring system also influences regioselectivity. A thorough investigation of reaction conditions, including the choice of brominating agent and solvent, would be necessary to optimize the yield of the desired 3-bromo isomer over other potential products.

Note: The following protocol is a proposed method and should be optimized for specific laboratory conditions.

Protocol 1: Proposed Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 7-hydroxyquinoline (1 equivalent) in a suitable solvent such as chloroform or acetic acid.

  • Bromination: Cool the solution to 0 °C in an ice bath. From the dropping funnel, add a solution of N-Bromosuccinimide (NBS) (1.1 equivalents) in the same solvent dropwise over 30 minutes. The use of NBS is often preferred over elemental bromine for its milder nature and higher selectivity.

  • Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Key Synthetic Transformations and Protocols

The true power of this compound lies in its utility as a building block. The following sections detail key reactions and provide robust protocols for its derivatization.

Section 1: Palladium-Catalyzed Cross-Coupling at the C3-Position

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[3] For this compound, this reaction allows for the introduction of aryl, heteroaryl, or alkyl groups at the 3-position, creating diverse libraries of compounds for biological screening.[3]

The Causality of Component Selection in Suzuki-Miyaura Coupling:

  • Palladium Catalyst: A Pd(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or a combination of a Pd(II) salt (e.g., Pd(OAc)₂) with phosphine ligands are commonly used. The ligands stabilize the palladium center and modulate its reactivity.[4]

  • Base: The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[4] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is often used. Water is necessary to dissolve the inorganic base and facilitate the reaction.

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_legend Legend Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_R1X R-Pd(II)L_n-X OxAdd->PdII_R1X Transmetalation Transmetalation PdII_R1R2 R-Pd(II)L_n-R' PdII_R1X->PdII_R1R2 Transmetalation->PdII_R1R2 PdII_R1R2->Pd0 RedElim Reductive Elimination Product R-R' PdII_R1R2->Product RedElim->Product Product->Pd0 R1X This compound (R-X) R1X->PdII_R1X BoronicAcid R'-B(OH)₂ BoronicAcid->PdII_R1R2 Base Base Base->Transmetalation R 3-Quinolin-7-ol moiety R_prime Coupling partner from boronic acid X Bromine

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: To a Schlenk flask, add this compound (1 equivalent), the desired boronic acid or boronic ester (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as the Pd(0) catalyst is sensitive to oxygen.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1 v/v), via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[3]

Table 1: Comparative Conditions for Suzuki-Miyaura Coupling
Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Notes
Pd(PPh₃)₄K₂CO₃Toluene/H₂O90-11075-90A robust, general-purpose system.
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane80-9080-95Often effective for more challenging substrates.
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100>90A highly active catalyst system, good for sterically hindered partners.

Data synthesized from analogous systems reported in the literature.[3]

Section 2: Derivatization of the 7-Hydroxy Group

The phenolic hydroxyl group at the 7-position offers a straightforward point for derivatization, most commonly through etherification (e.g., Williamson ether synthesis) or esterification. This allows for the introduction of a variety of substituents that can modulate solubility, cell permeability, and target engagement.

Diagram 2: General Workflow for O-Alkylation (Etherification)

O_Alkylation_Workflow start Start: This compound deprotonation Deprotonation (Base Addition) start->deprotonation alkoxide Formation of Quinolin-7-olate deprotonation->alkoxide alkylation Nucleophilic Attack (Alkyl Halide Addition) alkoxide->alkylation product Formation of 3-Bromo-7-alkoxyquinoline alkylation->product workup Aqueous Work-up & Extraction product->workup purification Purification (Chromatography/Recrystallization) workup->purification final_product Final Product: 7-O-Alkyl Derivative purification->final_product

Caption: Step-by-step workflow for the O-alkylation of this compound.

Protocol 3: General Procedure for O-Alkylation of the 7-Hydroxy Group
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in an anhydrous polar aprotic solvent such as DMF or acetone.

  • Base Addition: Add a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 1.5-2 equivalents) to the solution and stir for 15-30 minutes at room temperature to form the corresponding phenoxide.

  • Alkylating Agent: Add the desired alkyl halide (e.g., an alkyl bromide or iodide, 1.1-1.2 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the alkyl halide.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and pour it into ice-water. If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The derivatization of the this compound scaffold opens up a vast chemical space for the development of novel therapeutic agents.

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core that occupies the adenine-binding pocket of the enzyme. The 3-aryl or 3-heteroaryl quinoline derivatives synthesized via Suzuki coupling are prime candidates for potent and selective kinase inhibitors.[3] The 7-alkoxy group can extend into solvent-exposed regions, providing opportunities to enhance potency and improve physicochemical properties.

  • Anticancer Agents: Brominated quinolines and hydroxyquinolines have been shown to possess significant anticancer activity.[2] These compounds can exert their effects through various mechanisms, including the inhibition of topoisomerase I and the induction of apoptosis.[2] The ability to systematically modify both the 3- and 7-positions of the quinoline ring is invaluable for optimizing anticancer efficacy and minimizing off-target toxicity.

  • Antimicrobial and Antiviral Agents: The quinoline scaffold is also present in a number of antimicrobial and antiviral drugs. The diverse libraries that can be generated from this compound are well-suited for screening against a wide range of pathogens.

Conclusion

This compound is a highly strategic and versatile precursor in medicinal chemistry. Its dual reactive sites at the 3- and 7-positions provide a robust platform for the synthesis of diverse and complex molecules. The protocols outlined in this guide for Suzuki-Miyaura coupling and O-alkylation serve as a solid foundation for researchers to explore the rich chemical space around this scaffold. The continued investigation of derivatives of this compound holds significant promise for the discovery of next-generation therapeutics.

References

Application Notes and Protocols for the Bromination of Quinolinols

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Brominated Quinolinols

Quinoline and its hydroxylated derivatives, quinolinols, represent a cornerstone of heterocyclic chemistry, with profound implications for medicinal chemistry and materials science.[1][2] The introduction of bromine atoms onto the quinolinol scaffold is a pivotal synthetic transformation. It not only modulates the electronic and steric properties of the parent molecule, thereby influencing its biological activity, but also provides a versatile chemical handle for further functionalization through cross-coupling reactions.[2][3][4] Brominated quinolinols are key precursors in the synthesis of novel compounds with a wide spectrum of bioactivities, including anticancer, antimicrobial, and antiparasitic properties.[1][2][5] This guide provides a detailed exploration of the experimental setups for the bromination of quinolinols, grounded in mechanistic understanding and practical, field-proven protocols.

Mechanistic Underpinnings: The Electrophilic Aromatic Substitution of Quinolinols

The bromination of quinolinols is a classic example of electrophilic aromatic substitution (SEAr).[6] The hydroxyl group (-OH) is a potent activating group, directing the incoming electrophile (Br+) to the ortho and para positions. In the context of 8-hydroxyquinoline, the hydroxyl group strongly activates the benzene ring portion of the heterocycle, making the C-5 and C-7 positions particularly susceptible to electrophilic attack.[1][4]

The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The stability of this intermediate dictates the regioselectivity of the reaction. The final step involves the deprotonation of the arenium ion to restore aromaticity, yielding the brominated quinolinol.[6]

It is crucial to recognize that the nitrogen atom in the quinoline ring is basic and can be protonated by the HBr generated in situ during the bromination with molecular bromine. This can lead to the formation of quinoline hydrobromide salts, which may precipitate from the reaction mixture.[1][4]

Strategic Considerations in Experimental Design

The successful bromination of quinolinols hinges on the careful selection of several key experimental parameters. The choice of brominating agent, solvent, reaction temperature, and stoichiometry all play a critical role in determining the yield and regioselectivity of the desired product.

Choice of Brominating Agent
  • Molecular Bromine (Br₂): This is a powerful and common brominating agent for activated aromatic systems.[7] It is typically used as a solution in a suitable solvent. While effective, Br₂ is highly corrosive, toxic, and volatile, requiring careful handling in a well-ventilated fume hood.[8]

  • N-Bromosuccinimide (NBS): NBS is a crystalline solid that serves as a safer and more convenient source of electrophilic bromine.[8][9] It is particularly useful for the bromination of electron-rich aromatic compounds.[10][11] In some cases, NBS can also act as an oxidant, facilitating a one-pot bromination and dehydrogenation of tetrahydroquinolines to yield bromoquinolines.[12][13]

Solvent Selection

The choice of solvent can influence the reaction rate and, in some cases, the product distribution. Common solvents for the bromination of quinolinols include:

  • Chlorinated Solvents (CHCl₃, CH₂Cl₂, CCl₄): These are relatively non-polar and are good at dissolving both the quinolinol substrate and the brominating agent.[1][2][4]

  • Acetonitrile (CH₃CN): This polar aprotic solvent is also frequently used and can facilitate the reaction, sometimes leading to cleaner product formation.[1][4]

  • Acetic Acid (AcOH) and Methanol (MeOH): These protic solvents have also been employed, though they can sometimes participate in side reactions.[4][14]

Control of Stoichiometry and Temperature

The stoichiometry of the brominating agent is a key determinant of the degree of bromination. The use of approximately one equivalent of Br₂ or NBS will favor monobromination, while an excess (typically two or more equivalents) will lead to dibromination.[1][4]

The reaction temperature is another critical parameter. Many brominations of activated systems like quinolinols can be carried out at room temperature or even at 0 °C to control the reaction rate and minimize the formation of byproducts.[1][4]

Experimental Protocols

The following protocols are provided as detailed, step-by-step guides for the bromination of 8-hydroxyquinoline. These can be adapted for other quinolinol derivatives with appropriate modifications.

Protocol 1: Synthesis of 5,7-Dibromo-8-hydroxyquinoline using Molecular Bromine

This protocol is adapted from established literature procedures for the dibromination of 8-hydroxyquinoline.[1][4]

Materials:

  • 8-Hydroxyquinoline

  • Molecular Bromine (Br₂)

  • Chloroform (CHCl₃)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 8-hydroxyquinoline (1.0 eq) in chloroform (e.g., 0.3 g in 10 mL CHCl₃).

  • In a separate container, prepare a solution of bromine (2.1 eq) in chloroform (e.g., 0.67 g in 5 mL CHCl₃).

  • Slowly add the bromine solution to the 8-hydroxyquinoline solution over 5-10 minutes at room temperature with vigorous stirring.

  • Continue stirring the reaction mixture at room temperature for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer with a 5% aqueous solution of sodium bicarbonate (3 x 15 mL) to neutralize any HBr formed and to quench excess bromine. The disappearance of the bromine color indicates the completion of the quench. For quenching larger amounts of residual bromine, a 10% sodium thiosulfate solution can be used.[15]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude 5,7-dibromo-8-hydroxyquinoline can be further purified by crystallization from a suitable solvent, such as benzene or an ethanol-water mixture.[1]

Expected Outcome:

This procedure should yield 5,7-dibromo-8-hydroxyquinoline as a yellow solid in high yield (typically around 90%).[1]

Protocol 2: Regioselective Monobromination of 8-Hydroxyquinoline

Achieving selective monobromination can be more challenging and often results in a mixture of products. The following protocol aims to favor the formation of the monobrominated derivative by controlling the stoichiometry of the brominating agent.[1][4]

Materials:

  • 8-Hydroxyquinoline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve 8-hydroxyquinoline (1.0 eq) in acetonitrile in a round-bottom flask at 0 °C (ice bath).

  • Add N-Bromosuccinimide (1.0 eq) portion-wise to the stirred solution.

  • Allow the reaction to proceed at 0 °C and monitor its progress by TLC. The reaction time can vary.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • The resulting crude product, which may be a mixture of 7-bromo-8-hydroxyquinoline and 5,7-dibromo-8-hydroxyquinoline, should be purified by column chromatography on silica gel to isolate the desired monobrominated product.[1][4]

Data Presentation and Visualization

Table 1: Summary of Reaction Conditions for the Bromination of 8-Hydroxyquinoline
EntryBrominating Agent (Equivalents)SolventTemperature (°C)TimeMajor Product(s)Reference
1Br₂ (2.1)CHCl₃Room Temp.1 h5,7-Dibromo-8-hydroxyquinoline[1]
2Br₂ (2.1)CH₃CN024 h5,7-Dibromo-8-hydroxyquinoline[1][4]
3Br₂ (1.5)CH₃CN024 hMixture of 5,7-dibromo- and 7-bromo-8-hydroxyquinoline[1][4]
4NBS (1.0)CHCl₃--7-Bromoquinolin-8-ol[10]

Diagrams

Bromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dissolve Quinolinol in Solvent react1 Slow Addition of Brominating Agent prep1->react1 prep2 Prepare Brominating Agent Solution prep2->react1 react2 Stir at Controlled Temperature react1->react2 react3 Monitor by TLC react2->react3 workup1 Quench with NaHCO₃ or Na₂S₂O₃ react3->workup1 workup2 Separate Organic Layer workup1->workup2 workup3 Dry with Na₂SO₄ workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 purify1 Crystallization or Column Chromatography workup4->purify1

Caption: General experimental workflow for the bromination of quinolinols.

Bromination_Mechanism start Quinolinol + Br₂ intermediate Sigma Complex (Resonance Stabilized) start->intermediate Electrophilic Attack product Brominated Quinolinol + HBr intermediate->product -H⁺

Caption: Simplified mechanism of electrophilic bromination of quinolinols.

Troubleshooting and Expert Insights

  • Incomplete Reaction: If TLC analysis shows significant amounts of starting material remaining, consider extending the reaction time or slightly increasing the temperature. Ensure the brominating agent is of high purity, as decomposition can reduce its efficacy.

  • Formation of a Precipitate: The formation of a solid during the reaction could be the desired product or the hydrobromide salt of the quinolinol.[1][4] It is advisable to proceed with the work-up to isolate and characterize the solid.

  • Difficulty in Achieving Monosubstitution: The high reactivity of the quinolinol ring can make selective monobromination challenging, often leading to mixtures of mono- and di-substituted products.[1][4] Careful control of stoichiometry (using slightly less than one equivalent of the brominating agent) and low reaction temperatures can favor monobromination. Purification by column chromatography is often necessary to isolate the desired product.

  • Safety Precautions: Molecular bromine is highly toxic and corrosive. Always handle it in a chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[8] Have a quenching agent, such as sodium thiosulfate solution, readily available in case of spills.[16]

References

Application Note & Protocol: High-Purity Recovery of 3-Bromoquinolin-7-ol via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

3-Bromoquinolin-7-ol is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of bioactive molecules and functional materials. The purity of this precursor is paramount, as contaminants can lead to undesirable side reactions, lower yields, and compromised biological activity in downstream applications. Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds.[1] This document provides a comprehensive guide to developing a robust recrystallization protocol for this compound, tailored for researchers, chemists, and drug development professionals. We will move beyond a simple recipe, focusing instead on the underlying principles and a systematic approach to solvent selection and process optimization, ensuring high-purity, crystalline material.

Scientific Rationale: Molecular Characteristics and Purification Strategy

The molecular structure of this compound dictates its solubility and crystallization behavior. The molecule possesses a polar phenolic hydroxyl (-OH) group, which can engage in hydrogen bonding, and a larger, relatively nonpolar bromoquinoline aromatic system. This amphiphilic nature suggests moderate solubility in polar protic solvents (like alcohols) and lower solubility in nonpolar solvents (like hexanes). The key to successful recrystallization is to exploit the difference in solubility of the target compound in a given solvent at elevated and ambient temperatures.[2]

Potential Impurity Profile: Impurities in a crude sample of this compound typically arise from its synthesis, which often involves variations of the Skraup or Doebner-von Miller reactions followed by bromination.[3] Potential impurities may include:

  • Unreacted Starting Materials: e.g., 7-hydroxyquinoline.

  • Over-brominated Species: e.g., 3,X-dibromoquinolin-7-ol.

  • Isomeric Byproducts: Bromination at other positions on the quinoline ring.

  • Tarry Polymers: Often formed during high-temperature cyclization reactions.

A successful recrystallization protocol will select a solvent system where this compound is highly soluble at high temperatures, but sparingly soluble at low temperatures, while impurities remain either fully dissolved or completely insoluble throughout the process.[2]

Part A: Systematic Solvent Selection Protocol

Screening Methodology:

  • Place approximately 20-30 mg of crude this compound into a small test tube.

  • Add the candidate solvent dropwise at room temperature. Swirl after each addition. If the compound dissolves readily at room temperature, the solvent is unsuitable as a single-solvent system.[4]

  • If the compound is insoluble at room temperature, heat the mixture gently (e.g., in a hot water bath) while adding more solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. Abundant, well-formed crystals indicate a promising solvent.

Table 1: Candidate Solvents for Screening this compound

Solvent ClassCandidate SolventPredicted Behavior & Rationale
Polar Protic EthanolHigh Potential. The hydroxyl group should interact well with ethanol. Often a good choice for quinoline derivatives.[5]
MethanolHigh Potential. Similar to ethanol but more polar. May show slightly different solubility characteristics.
Isopropanol (IPA)Good Potential. Less polar than ethanol; may offer a better solubility differential.
WaterLow Potential (as single solvent). Likely too polar; compound may be insoluble even when hot. Excellent as an anti-solvent.[6]
Polar Aprotic AcetoneModerate Potential. Good solvent power, but its low boiling point (56°C) may limit the temperature differential.
Ethyl AcetateModerate Potential. Often used for compounds with intermediate polarity.
Nonpolar TolueneLow Potential. May be a good solvent for aromatic compounds, but the polar -OH group will likely limit solubility.[7]
Hexane / HeptaneVery Low Potential (as single solvent). Compound is likely insoluble. Excellent as an anti-solvent.[6][7]

Solvent Pair (Mixed Solvent) Technique: If no single solvent is ideal, a solvent-pair system is an excellent alternative. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is insoluble) dropwise at an elevated temperature until the solution becomes cloudy (the saturation point). A few drops of the good solvent are then added to redissolve the precipitate, and the solution is cooled slowly.

  • Promising Pairs for this compound: Ethanol/Water, Acetone/Hexane, Toluene/Hexane.

Part B: Optimized Recrystallization Workflow

This protocol assumes a suitable solvent (e.g., Ethanol) has been identified from the screening in Part A.

Diagram 1: General Recrystallization Workflow

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying crude 1. Place Crude Solid in Erlenmeyer Flask add_solvent 2. Add Minimum Hot Solvent crude->add_solvent Dissolution hot_filt 3. Hot Filtration (Optional, for insoluble impurities) add_solvent->hot_filt cool 4. Slow Cooling & Crystallization hot_filt->cool Induce Crystallization vac_filt 5. Vacuum Filtration (Collect Crystals) cool->vac_filt wash 6. Wash with Cold Solvent vac_filt->wash dry 7. Dry Crystals wash->dry pure Pure Product dry->pure

Caption: A generalized workflow for the purification of this compound by recrystallization.

Step-by-Step Protocol:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask (not a beaker, to minimize solvent evaporation).[8] Add a magnetic stir bar. In a separate flask, heat the chosen solvent to its boiling point. Add the hot solvent to the crude solid portion-wise with stirring, keeping the mixture at or near boiling, until the solid just dissolves. Causality: Using the minimum amount of hot solvent is critical to ensure the solution is saturated, maximizing yield upon cooling.

  • Decolorization (Optional): If the solution is highly colored due to polar, high-molecular-weight impurities, remove it from the heat and allow it to cool slightly. Add a very small amount (1-2% of the solute weight) of activated charcoal. Reheat the mixture to boiling for a few minutes. Causality: The activated charcoal adsorbs colored impurities onto its surface.

  • Hot Filtration (Optional but Recommended): This step removes insoluble impurities (like dust or the activated charcoal from step 2). Place a short-stemmed funnel with fluted filter paper over a clean, pre-heated Erlenmeyer flask. Bring the solution to a boil and pour it rapidly through the filter paper. Causality: Performing this step quickly and with pre-heated glassware prevents premature crystallization of the product in the funnel.[8]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wood block). Do not disturb the flask. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[1]

  • Inducing Crystallization (If Necessary): If no crystals form after cooling, the solution may be supersaturated.[9] To induce crystallization:

    • Gently scratch the inner wall of the flask at the solution's surface with a glass rod. The microscopic scratches provide nucleation sites.[9][10]

    • Add a "seed crystal" – a tiny speck of the crude solid.[9]

    • If these fail, too much solvent may have been used. Re-heat the solution to boil off some solvent (10-20% of the volume) and attempt cooling again.[11]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask. Use a small amount of the cold mother liquor to transfer any remaining crystals from the flask to the funnel.[2]

  • Washing: With the vacuum disconnected, add a small amount of ice-cold recrystallization solvent to the crystals in the funnel to wash away any adhering impurities.[8] Reapply the vacuum to pull the wash solvent through. Repeat once. Causality: The solvent must be cold to prevent the desired product from re-dissolving, which would reduce the yield.[4]

  • Drying: Leave the crystals in the funnel with the vacuum on for 10-15 minutes to air-dry them. Transfer the crystals to a watch glass and allow them to dry completely. For optimal dryness, use a vacuum oven at a temperature well below the compound's melting point.

Part C: Purity Assessment & Validation

The success of the recrystallization must be validated empirically.

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically < 2°C). Impurities depress and broaden the melting point range. Compare the melting point of the recrystallized material to the crude starting material and literature values, if available.

  • Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized material, and the remaining mother liquor on a TLC plate. Develop with an appropriate eluent (e.g., 3:1 Hexane:Ethyl Acetate). A pure product should appear as a single, well-defined spot, while the crude material may show multiple spots. Impurities should be concentrated in the mother liquor lane.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent was used; solution is not supersaturated.Boil off a portion of the solvent and re-cool. Try inducing crystallization by scratching or seeding.[11][12]
"Oiling Out" The boiling point of the solvent is higher than the melting point of the solute; the compound is coming out of solution as a liquid. The compound is significantly impure.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and re-cool very slowly. Consider switching to a lower-boiling point solvent or using a different solvent pair.[11]
Low Recovery/Yield Too much solvent was used; product was washed with room-temperature solvent; premature crystallization during hot filtration.Reduce solvent volume. Ensure wash solvent is ice-cold.[8] Ensure filtration apparatus is pre-heated. If the mother liquor is rich in product, it can be concentrated to recover a second, less pure crop of crystals.[12]
Crystals Form Too Quickly The solution is too concentrated; cooling is too rapid.Re-heat to dissolve, add a small amount (10-15%) of extra solvent, and ensure slow, insulated cooling.[12]

Diagram 2: Solvent Selection Logic

G decision decision good good bad bad start Select Candidate Solvent test_rt Add solvent at Room Temp. Does it dissolve? start->test_rt test_rt->bad Yes test_hot Heat mixture. Does it dissolve? test_rt->test_hot No test_hot->bad No (Insoluble) test_cool Cool solution. Do crystals form? test_hot->test_cool Yes test_cool->good Yes (Good Solvent) test_cool->bad No (Too Soluble)

Caption: A decision tree for screening single solvents for recrystallization.

References

Application Notes and Protocols for the Analytical Characterization of 3-Bromoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Bromoquinolin-7-ol in Modern Drug Discovery

This compound is a halogenated quinoline derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and pharmaceutical development. Quinoline scaffolds are prevalent in a wide array of therapeutic agents, exhibiting diverse biological activities, including but not limited to anticancer, antimalarial, antibacterial, and antiviral properties. The introduction of a bromine atom and a hydroxyl group at specific positions on the quinoline ring can profoundly influence the molecule's physicochemical properties, metabolic stability, and biological target interactions.

The precise and comprehensive characterization of this compound is a critical prerequisite for its advancement in the drug discovery pipeline. Accurate analytical data ensures the compound's identity, purity, and stability, which are fundamental for reproducible pharmacological studies and for meeting stringent regulatory requirements. This guide provides a detailed overview of the essential analytical methods for the thorough characterization of this compound, offering both theoretical insights and practical, step-by-step protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties: A Predictive Overview

While extensive experimental data for this compound is not widely published, its fundamental physicochemical properties can be predicted based on its chemical structure and data from analogous compounds. These predicted values serve as a valuable baseline for the development and interpretation of analytical methods.

PropertyPredicted Value
Chemical Formula C₉H₆BrNO
Molecular Weight 224.05 g/mol
Appearance Likely a solid at room temperature
Melting Point Expected to be in the range of 150-250 °C
Boiling Point > 300 °C (with potential decomposition)
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and methanol
pKa The hydroxyl group is expected to have a pKa in the phenolic range (around 8-10), while the quinoline nitrogen will have a lower pKa (around 3-5).

Chromatographic Analysis: Purity and Quantification

Chromatographic techniques are indispensable for assessing the purity of this compound and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is the workhorse for this purpose, while Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for volatile derivatives or impurities.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Scientific Principle: HPLC separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For a compound like this compound, a reversed-phase C18 column is ideal, where the nonpolar stationary phase retains the compound, and a polar mobile phase is used for elution. The UV detector allows for sensitive detection and quantification of the analyte as it elutes from the column.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a quaternary or binary pump, an autosampler, and a column oven.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (based on the expected chromophore of the quinoline ring).

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Further dilute with the initial mobile phase composition to a working concentration of 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Expected Results: A sharp, well-defined peak corresponding to this compound should be observed. The retention time will be dependent on the specific column and conditions but is expected to be in the range of 10-20 minutes under the proposed gradient. Purity can be assessed by the percentage of the main peak area relative to the total peak area in the chromatogram.

Data Presentation:

ParameterExpected Value/Range
Retention Time (tR) 10 - 20 min
Purity (by area %) > 95% (for a pure sample)
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Dissolve in Methanol prep2 Dilute with Mobile Phase prep1->prep2 prep3 Filter (0.45 µm) prep2->prep3 analysis1 Inject Sample prep3->analysis1 analysis2 Separation on C18 Column analysis1->analysis2 analysis3 UV Detection (254 nm) analysis2->analysis3 data1 Integrate Peaks analysis3->data1 data2 Determine Retention Time data1->data2 data3 Calculate Purity data2->data3

Caption: HPLC analysis workflow for this compound.

Spectroscopic Analysis: Structural Elucidation and Confirmation

Spectroscopic techniques are paramount for the unambiguous identification and structural confirmation of this compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a comprehensive structural fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Scientific Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the molecular structure, connectivity, and chemical environment of atoms. For this compound, ¹H NMR will reveal the number and arrangement of hydrogen atoms, while ¹³C NMR will provide insights into the carbon skeleton.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound is likely to be more soluble in it than in CDCl₃). Transfer the solution to a clean NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

Predicted NMR Data (in DMSO-d₆):

  • ¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (7.0-9.0 ppm) and a broad singlet for the hydroxyl proton (around 10-12 ppm). The protons on the pyridine ring (H2 and H4) will likely be the most downfield.

  • ¹³C NMR: The spectrum will display nine distinct signals for the nine carbon atoms in the quinoline ring. The carbon atom attached to the bromine (C3) and the carbon bearing the hydroxyl group (C7) will show characteristic chemical shifts.

Predicted Chemical Shifts:

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2~8.8~150
C3-~115
C4~8.5~138
C5~7.8~128
C6~7.4~120
C7-~155
C8~7.6~110
C4a-~125
C8a-~148
7-OH~10.5-

Workflow Diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve in Deuterated Solvent prep2 Transfer to NMR Tube prep1->prep2 acq1 Acquire 1H Spectrum prep2->acq1 acq2 Acquire 13C Spectrum acq1->acq2 proc1 Fourier Transform acq2->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Chemical Shift Assignment proc2->proc3

Caption: NMR analysis workflow for structural elucidation.

Mass Spectrometry (MS)

Scientific Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is a powerful technique for determining the molecular weight of a compound and can provide structural information through fragmentation patterns. For this compound, the presence of a bromine atom will result in a characteristic isotopic pattern in the mass spectrum.

Experimental Protocol (Electrospray Ionization - ESI):

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source (e.g., a Q-TOF or Orbitrap instrument).

  • Sample Infusion: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid. Infuse the sample directly into the mass spectrometer.

  • Ionization Mode: Positive ion mode is likely to be effective due to the basic nitrogen atom in the quinoline ring, which can be readily protonated.

  • Mass Analysis: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500).

Expected Results: The mass spectrum will show a prominent molecular ion peak ([M+H]⁺) at m/z 223.97 and 225.97, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. High-resolution mass spectrometry can be used to confirm the elemental composition.

Data Presentation:

IonPredicted m/z (⁷⁹Br)Predicted m/z (⁸¹Br)
[M+H]⁺ 223.97225.97

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation prep1 Dissolve in Solvent prep2 Dilute to Working Concentration prep1->prep2 analysis1 Infuse into ESI Source prep2->analysis1 analysis2 Ionization (Positive Mode) analysis1->analysis2 analysis3 Mass Analysis (Full Scan) analysis2->analysis3 data1 Identify Molecular Ion Peak analysis3->data1 data2 Analyze Isotopic Pattern data1->data2 data3 Confirm Elemental Composition data2->data3

applications of 3-Bromoquinolin-7-OL in kinase inhibitor development

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the 3-Bromo-7-Hydroxyquinoline Scaffold in Kinase Inhibitor Development

Introduction

The quinoline ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its prevalence in numerous FDA-approved drugs and clinical candidates.[1][2] Its rigid, planar structure and ability to form key interactions with biological targets make it an ideal scaffold for drug design. Within the vast landscape of cancer therapeutics, quinoline-based molecules have emerged as a particularly fruitful class of kinase inhibitors.[3][4] Kinases, the enzymes that catalyze phosphorylation, are central regulators of cellular signaling; their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[5][6]

This guide focuses on the strategic application of the 3-Bromoquinolin-7-ol (3-bromo-7-hydroxyquinoline) scaffold in the discovery of novel kinase inhibitors. While comprehensive biological data for this specific molecule is emerging, its architecture is exemplary for modern drug development. The bromine atom at the C3-position serves as a versatile synthetic "handle" for introducing chemical diversity through cross-coupling reactions, enabling systematic exploration of the structure-activity relationship (SAR).[1] Concurrently, the hydroxyl group at the C7-position can act as a critical hydrogen bond donor or acceptor, anchoring the molecule within the ATP-binding site of a target kinase, often in the highly conserved hinge region.

Here, we present a detailed narrative of the workflow—from synthetic diversification to biochemical and cellular validation—using this compound as a representative starting point. The protocols and insights provided are synthesized from established methodologies for analogous quinoline-based inhibitors, offering a robust framework for researchers, scientists, and drug development professionals.

PART 1: Synthetic Diversification via Suzuki-Miyaura Cross-Coupling

The foundational step in leveraging the this compound scaffold is to create a library of analogues. The bromine at the 3-position is perfectly poised for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This reaction is instrumental in medicinal chemistry because it allows for the formation of a carbon-carbon bond between the quinoline core (an aryl halide) and a wide variety of commercially available or readily synthesized boronic acids or esters.[1][7] This approach facilitates the rapid generation of a chemically diverse library, which is essential for identifying initial "hit" compounds and optimizing them into potent and selective "leads."

Experimental Protocol 1: Synthesis of 3-Aryl-quinolin-7-ol Derivatives

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a substituted arylboronic acid.

Rationale: The choice of palladium catalyst, ligand, and base is critical for reaction efficiency. Catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are commonly used. The ligand stabilizes the palladium center and facilitates the catalytic cycle, while the base (e.g., K₂CO₃ or Cs₂CO₃) is required for the transmetalation step. The solvent system (e.g., dioxane/water) ensures all components are sufficiently soluble.

Materials:

  • This compound

  • Substituted arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., Potassium carbonate, K₂CO₃, 2.0 equivalents)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed deionized water

  • Schlenk flask or microwave vial

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio, 5 mL total) via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-quinolin-7-ol derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G cluster_synthesis Synthetic Workflow: Suzuki-Miyaura Coupling start This compound + Arylboronic Acid reagents Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (Dioxane/H2O) reaction Heat (80-100°C) Inert Atmosphere start->reaction reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purify Column Chromatography workup->purify product 3-Aryl-quinolin-7-ol (Library of Analogs) purify->product

Caption: Synthetic workflow for diversifying the this compound scaffold.

PART 2: Biochemical Evaluation of Kinase Inhibition

Once a library of compounds is synthesized, the next crucial step is to determine their ability to inhibit the target kinase(s). Biochemical assays provide the first quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[8] Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity, broad applicability, and amenability to high-throughput screening.[1]

Experimental Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescence-based assay to determine the IC₅₀ value of test compounds against a specific kinase (e.g., EGFR, a common target for quinoline inhibitors).[9] The assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.

Rationale: The assay is performed in two steps. First, the kinase reaction occurs. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the newly produced ADP into ATP, which then drives a luciferase/luciferin reaction, generating a light signal that is proportional to the initial kinase activity. Inhibition is measured as a decrease in luminescence.

Materials:

  • Recombinant human kinase (e.g., EGFR)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Peptide substrate for the kinase (e.g., Poly(Glu, Tyr) 4:1 for EGFR)

  • Adenosine triphosphate (ATP) at a concentration near the Kₘ for the kinase

  • Synthesized 3-aryl-quinolin-7-ol derivatives (test compounds)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (≤1%) to avoid affecting enzyme activity.[8] Dispense 5 µL of the diluted compounds into the wells of a 384-well plate. Include controls for 0% inhibition (DMSO only) and 100% inhibition (no enzyme).

  • Kinase Reaction Initiation: Prepare a master mix containing the kinase and its specific peptide substrate in kinase assay buffer. Add 10 µL of this mix to each well.

  • Start Reaction: Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction & Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion & Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation: Representative Kinase Inhibition Data

The results of the biochemical screen are best summarized in a table to allow for easy comparison of potency and selectivity across a panel of kinases.

Compound IDR-Group (at C3)EGFR IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)CDK2 IC₅₀ (nM)
Lead-001 4-fluorophenyl151,250>10,000
Lead-002 3-aminophenyl28850>10,000
Lead-003 Thiophen-2-yl1102,3008,750
Staurosporine (Control)2.55.83.0
(Note: Data are hypothetical, based on typical values for quinoline-based inhibitors for illustrative purposes.)[6][10][11]

PART 3: Cellular Activity and Target Engagement

A potent compound in a biochemical assay is a great start, but it must be able to enter living cells and engage its target in the complex intracellular environment to be therapeutically useful.[12] Therefore, cell-based assays are the essential next step to validate hits.[13]

Experimental Protocol 3: Cell-Based Antiproliferative Assay (MTT)

This protocol measures the metabolic activity of cells as an indicator of cell viability. It is used to determine the concentration of a compound that inhibits cell growth by 50% (GI₅₀ or IC₅₀).

Materials:

  • Cancer cell line expressing the target kinase (e.g., A549, which overexpresses EGFR)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • 96-well cell culture plates

  • Multi-channel pipette and spectrophotometer

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds for 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells and plot the results to determine the IC₅₀ value.

Experimental Protocol 4: Cellular Target Engagement (NanoBRET™ Assay)

To confirm that the observed antiproliferative effect is due to the inhibitor binding to its intended target within the cell, a target engagement assay is crucial. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method for quantifying compound binding to a specific protein target in live cells.[14][15]

Rationale: The assay uses a target kinase that is genetically fused to a bright NanoLuc® luciferase. A fluorescently labeled tracer compound that also binds to the kinase's active site is added to the cells. When the tracer is bound, its close proximity to the luciferase results in energy transfer (BRET). An unlabeled test compound will compete with the tracer for binding to the kinase, causing a loss of BRET signal in a dose-dependent manner.

Materials:

  • Cells transiently or stably expressing the kinase-NanoLuc® fusion protein

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Kinase Tracer

  • NanoBRET™ Nano-Glo® Substrate

  • White, non-binding 96-well or 384-well plates

Procedure:

  • Cell Preparation: Harvest and resuspend the kinase-NanoLuc® expressing cells in Opti-MEM®.

  • Compound Addition: Add test compounds at various concentrations to the assay plate.

  • Tracer and Cell Addition: Add the fluorescent tracer to the cells, then immediately add the cell/tracer suspension to the wells containing the test compounds.

  • Incubation: Incubate the plate for 2 hours at 37°C, 5% CO₂.

  • Signal Detection: Add the Nano-Glo® Substrate to all wells. Read both the donor (luciferase, ~450 nm) and acceptor (tracer, >600 nm) emission signals within 10 minutes using a luminometer equipped with appropriate filters.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration to determine the cellular IC₅₀, which reflects the compound's ability to displace the tracer from the target kinase in live cells.

G cluster_workflow Drug Discovery Workflow synthesis Compound Library (from 3-Br-7-OH-Q) biochem Biochemical Assay (e.g., ADP-Glo) Determine Potency (IC50) synthesis->biochem Screening cellular Cell-Based Assay (e.g., MTT) Determine Efficacy (GI50) biochem->cellular Hit Validation target Target Engagement (e.g., NanoBRET) Confirm Cellular Binding cellular->target Mechanism lead Lead Compound target->lead

Caption: High-level workflow from compound synthesis to a validated cellular lead.

PART 4: Confirming Mechanism of Action in Signaling Pathways

A key aspect of validating a kinase inhibitor is demonstrating that it modulates the signaling pathway downstream of its target.[16] For an inhibitor of a receptor tyrosine kinase like EGFR, this means showing a reduction in the phosphorylation of key downstream effectors such as MEK and ERK. Western blotting is the classic technique for this analysis.

G cluster_pathway EGFR Signaling Pathway Inhibition ligand EGF Ligand egfr EGFR Receptor ligand->egfr Binds & Activates ras RAS egfr->ras Activates inhibitor 3-Aryl-quinolin-7-ol Inhibitor inhibitor->egfr Inhibits mek MEK ras->mek Phosphorylates erk ERK mek->erk Phosphorylates nucleus Nucleus erk->nucleus proliferation Cell Proliferation & Survival nucleus->proliferation

Caption: Simplified EGFR signaling pathway and point of inhibition.
Protocol Outline: Western Blot for Phospho-ERK

  • Cell Treatment: Culture cells (e.g., A549) to 70-80% confluency. Starve them of serum overnight to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-treat cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with the appropriate ligand (e.g., EGF at 100 ng/mL) for 10-15 minutes to activate the pathway.

  • Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (t-ERK). The t-ERK serves as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

  • Analysis: A potent and specific inhibitor should show a dose-dependent decrease in the p-ERK signal while the t-ERK signal remains unchanged.

Conclusion

The this compound scaffold represents a strategically sound starting point for the development of novel kinase inhibitors. The C3-bromo position provides a gateway to chemical diversity through established synthetic methods like Suzuki-Miyaura coupling, while the C7-hydroxyl group offers a potential anchor point for high-affinity binding to the kinase active site. The workflow presented here—spanning rational synthesis, robust biochemical screening, and validation in cellular models—provides a comprehensive and self-validating framework for any research team. By systematically applying these protocols, scientists can effectively translate a promising chemical scaffold into validated lead compounds, paving the way for the next generation of targeted cancer therapies.

References

Developing Novel Anticancer Agents from 3-Bromoquinolin-7-OL: A Guide to Synthesis and In Vitro Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1][2] In the realm of oncology, quinoline derivatives have emerged as a significant class of therapeutic agents, demonstrating a broad spectrum of anticancer activities.[3][4][5] These compounds exert their effects through diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and the disruption of cell migration.[3][4] The versatility of the quinoline nucleus allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties.[3] This guide focuses on 3-Bromoquinolin-7-OL, a promising starting material for the development of a new generation of anticancer agents. The strategic positioning of the bromo and hydroxyl functional groups offers two distinct points for chemical modification, allowing for the creation of a diverse library of novel compounds with potential therapeutic value.

This document provides a comprehensive overview of the synthetic strategies and detailed protocols for the in vitro evaluation of novel anticancer agents derived from this compound. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals engaged in the discovery and preclinical development of new cancer therapeutics.

Part 1: Synthesis of a Diverse Chemical Library from this compound

The foundation of a successful drug discovery campaign lies in the generation of a chemically diverse library of compounds. The 3-bromo and 7-hydroxyl groups of the starting material are amenable to a variety of well-established chemical transformations.

Modification of the 7-Hydroxyl Group: Etherification and Esterification

The phenolic hydroxyl group at the 7-position can be readily converted to ethers or esters to explore the impact of varying steric and electronic properties on anticancer activity.

Protocol 1: General Procedure for O-Alkylation (Etherification)

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.) to the solution and stir at room temperature for 15-30 minutes.

  • Alkylating Agent Addition: Add the desired alkyl halide (e.g., benzyl bromide, substituted alkyl bromides; 1.2 eq.) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature, pour into water, and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Modification of the 3-Bromo Group: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position is an excellent handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl/Heteroaryl-7-hydroxyquinolines

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%), and a base, typically potassium carbonate (K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, commonly 1,4-dioxane/water (4:1 v/v).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 3-Amino-7-hydroxyquinolines

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base such as sodium tert-butoxide (NaOtBu, 1.4 eq.).

  • Inert Atmosphere: Evacuate and backfill the tube with argon three times.

  • Reagent Addition: Add the desired primary or secondary amine (1.2 eq.) and an anhydrous solvent such as toluene or dioxane.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 80-120 °C until the starting material is consumed, as monitored by TLC.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Hybridization Strategies: Synthesis of Quinoline-Chalcone and Quinoline-Piperazine Conjugates

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful approach in drug design. Chalcones and piperazine moieties are known to possess anticancer properties and can be appended to the this compound scaffold.

dot

Synthetic_Strategies Synthetic Strategies for Derivatization of this compound Start This compound Etherification Etherification (O-Alkylation) Start->Etherification Alkyl Halide, Base Esterification Esterification Start->Esterification Acid Chloride/Anhydride, Base Suzuki Suzuki Coupling (C-C bond formation) Start->Suzuki Boronic Acid, Pd Catalyst Buchwald Buchwald-Hartwig (C-N bond formation) Start->Buchwald Amine, Pd Catalyst Chalcone Quinoline-Chalcone Hybrids Suzuki->Chalcone Further Modification Piperazine Quinoline-Piperazine Hybrids Buchwald->Piperazine Piperazine Addition

Caption: Synthetic derivatization of this compound.

Part 2: In Vitro Evaluation of Anticancer Activity

Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. A tiered screening approach is recommended, starting with a primary cytotoxicity screen, followed by more detailed mechanistic assays for the most promising compounds.

Primary Screening: Cell Viability and Cytotoxicity Assays

The initial assessment of anticancer activity involves determining the concentration at which the compounds inhibit the growth of cancer cells. The Sulforhodamine B (SRB) and MTT assays are robust and widely used colorimetric methods for this purpose.

Protocol 4: Sulforhodamine B (SRB) Assay

  • Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the synthesized compounds (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • Cell Fixation: Gently aspirate the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4 °C for 1 hour.[6][7]

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Dye Removal: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

DerivativeCell Line 1 (e.g., MCF-7) IC₅₀ (µM)Cell Line 2 (e.g., A549) IC₅₀ (µM)Cell Line 3 (e.g., HCT116) IC₅₀ (µM)
This compound >100>100>100
Derivative A (7-O-benzyl) 15.225.818.5
Derivative B (3-phenyl) 8.712.19.9
Derivative C (3-amino) 22.435.128.3
Doxorubicin (Control) 0.50.80.6

Table 1: Hypothetical IC₅₀ values of this compound derivatives against various cancer cell lines.

Protocol 5: MTT Assay

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the SRB assay protocol.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well.[8][9]

  • Incubation: Incubate the plate for 2-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Aspirate the media and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC₅₀ value.

Mechanistic Studies: Apoptosis and Cell Cycle Analysis

For compounds that exhibit significant cytotoxicity, it is crucial to investigate their mechanism of action. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms for anticancer drugs.[2][4]

Protocol 6: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.[10]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Protocol 7: Cell Cycle Analysis by Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells as described in the apoptosis assay protocol.

  • Cell Harvesting and Fixation: Harvest the cells and wash with cold PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20 °C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.[11][12][13]

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified using appropriate software.

dot

In_Vitro_Workflow In Vitro Anticancer Evaluation Workflow Start Synthesized Compound Library Cytotoxicity Primary Cytotoxicity Screen (SRB or MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Hit_Selection Hit Compound Selection (Potent & Selective) IC50->Hit_Selection Apoptosis Apoptosis Assay (Annexin V/PI Staining) Hit_Selection->Apoptosis Yes Cell_Cycle Cell Cycle Analysis (PI Staining) Hit_Selection->Cell_Cycle Yes Mechanism Elucidate Mechanism of Action Apoptosis->Mechanism Cell_Cycle->Mechanism

Caption: Workflow for in vitro anticancer evaluation.

Part 3: Understanding the Molecular Targets and Mechanisms of Action

Quinoline-based anticancer agents have been shown to interact with a variety of molecular targets to exert their cytotoxic effects.[1] A thorough understanding of these potential targets can guide the rational design of new derivatives and the interpretation of biological data.

Key Molecular Targets for Quinoline Derivatives:

  • Tyrosine Kinases: Many quinoline derivatives are potent inhibitors of tyrosine kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for cancer cell proliferation and angiogenesis.[14][15]

  • Topoisomerases: Some quinoline compounds act as topoisomerase I or II inhibitors, interfering with DNA replication and leading to cell death.[4][16]

  • Tubulin Polymerization: Certain quinoline derivatives can inhibit the polymerization of tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis.[1][3]

  • PI3K/Akt/mTOR Pathway: This signaling pathway is a critical regulator of cell growth and survival, and several quinoline-based compounds have been shown to modulate its activity.

dot

Signaling_Pathway Potential Signaling Pathway Targeted by Quinoline Derivatives RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Quinoline Novel Quinoline Derivative Quinoline->RTK Inhibition

References

Application Notes & Protocols: The Strategic Use of 3-Bromoquinolin-7-ol in the Synthesis of Fused Heterocyclic Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Within this class, 3-Bromoquinolin-7-ol presents itself as a uniquely versatile building block. It possesses two distinct and strategically positioned functional groups: a bromine atom at the C3-position, which serves as a reactive handle for palladium-catalyzed cross-coupling reactions, and a hydroxyl group at the C7-position, which can act as a nucleophile or a directing group for further functionalization and cyclization.[1][3] This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in the construction of complex, fused heterocyclic compounds relevant to drug discovery and materials science. We offer detailed protocols, mechanistic insights, and comparative data to empower researchers in leveraging this potent synthon.

The Synthetic Potential of this compound

The true value of this compound lies in the orthogonal reactivity of its two key functional groups. The C3-bromine is ideally suited for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, while the C7-hydroxyl group provides a site for etherification or, more strategically, for intramolecular cyclization to forge new heterocyclic rings. This dual functionality allows for a modular and convergent approach to complex molecular architectures.

A generalized workflow for leveraging this molecule involves initial functionalization at the C3-position, followed by a subsequent reaction involving the C7-hydroxyl group to complete the synthesis of a fused system.

G cluster_0 Step 1: C3-Position Functionalization cluster_1 Step 2: C7-Position Involvement A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B C Buchwald-Hartwig Amination (C-N Bond Formation) A->C D O-Alkylation / Etherification (C-O Bond Formation) A->D E 3-Aryl/Heteroaryl-quinolin-7-ol B->E F 3-Amino-quinolin-7-ol Derivatives C->F G 3-Bromo-7-alkoxyquinoline Derivatives D->G H Intramolecular Cyclization (e.g., Pechmann, Pictet-Spengler type) E->H F->H I Fused Polycyclic Heterocycles (e.g., Pyranoquinolines, Pyridoquinolines) H->I

Caption: General workflow for synthesizing fused heterocycles from this compound.

Palladium-Catalyzed Cross-Coupling at the C3-Position

The bromine atom at the electron-deficient C3-position is highly susceptible to palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.[1]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating C-C bonds by coupling an organohalide with an organoboron species.[4][5] Applying this to this compound allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups at the 3-position, which is critical for exploring structure-activity relationships (SAR).[1][6]

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. It is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or uses a stable Pd(0) source like Pd₂(dba)₃. The choice of ligand is crucial.

  • Ligand: Phosphine ligands (e.g., PPh₃, PCy₃, or specialized biarylphosphines like SPhos) stabilize the palladium center, modulate its reactivity, and facilitate the key steps of the catalytic cycle.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[4]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is commonly used. Water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the quinoline substrate and catalyst.

G pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex R¹-X oa_label Oxidative Addition pd2_trans R¹-Pd(II)L₂-OR' pd2_complex->pd2_trans Base tm_label Transmetalation pd2_final R¹-Pd(II)L₂-R² pd2_trans->pd2_final R²-B(OR)₂ pd2_final->pd0 R¹-R² re_label Reductive Elimination

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[4][6]

Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a generalized procedure adapted from literature and should be optimized for specific substrates and scales.[6][7]

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 2 mol%) and a ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1 v/v), via syringe. The typical concentration is 0.1 M with respect to the quinoline substrate.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.[6]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 3-substituted-quinolin-7-ol.

Catalyst/LigandBaseSolventTemp (°C)Typical YieldsReference
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O9075-95%[6]
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10080-98%[1]
PdCl₂(dppf)Cs₂CO₃DMF8570-90%[6]
Table 1. Representative conditions for Suzuki-Miyaura coupling reactions. Yields are illustrative and substrate-dependent.
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds, overcoming the limitations of harsher, classical methods.[8][9] This reaction enables the synthesis of 3-aminoquinoline derivatives from this compound, which are valuable precursors for a wide range of heterocyclic compounds and pharmacologically active agents.[8]

Causality Behind Experimental Choices:

  • Catalyst System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like BINAP, XPhos, or BrettPhos are commonly used as they promote the crucial reductive elimination step.[9][10]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and form the active palladium-amido complex. Sodium tert-butoxide (NaOtBu) is the most common choice.[11] Weaker bases can be used but may result in lower yields or longer reaction times.

  • Solvent: Anhydrous, aprotic solvents like toluene or THF are typically used to prevent quenching of the strong base.

G pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-Br pd0->pd2_complex Ar-Br oa_label Oxidative Addition pd2_amido Ar-Pd(II)L₂(NHR) pd2_complex->pd2_amido R-NH₂, Base amido_label Amide Formation pd2_amido->pd0 Ar-NHR re_label Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.[8]

Protocol 2.2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is adapted from established methods for aryl bromides and must be performed under a strict inert atmosphere.[8][11]

  • Reaction Setup: To a flame-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., (±)-BINAP, 2-4 mol%), and the base (NaOtBu, 1.4 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with Argon three times.

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.) to the tube.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring for 6-24 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Dilute with diethyl ether or ethyl acetate and wash with brine.[11]

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography to isolate the 3-aminoquinoline product.

Synthesis of Fused Heterocycles via Intramolecular Cyclization

Once the C3 position of this compound has been functionalized, the C7-hydroxyl group can be employed to construct an additional ring, leading to fused polycyclic systems. This strategy is highly valuable for generating novel chemical matter.

Example Application: Synthesis of a Pyrano[3,2-g]quinoline System

A common method for forming a fused pyranone ring is the Pechmann condensation, which involves the reaction of a phenol with a β-ketoester under acidic conditions.[12] By first performing a Suzuki coupling to install a desired group at C3, one can then use the resulting 3-aryl-quinolin-7-ol as the phenolic component in a subsequent Pechmann condensation to build a tricyclic system.

G cluster_reactants Reactants & Conditions cluster_steps Key Mechanistic Steps A 3-Aryl-quinolin-7-ol D Transesterification B Ethyl Acetoacetate C Acid Catalyst (e.g., H₂SO₄) E Intramolecular Michael Addition D->E F Dehydration E->F G Fused Pyrano[3,2-g]quinoline Product F->G

Caption: Conceptual workflow for a Pechmann condensation to form a fused pyranoquinoline.[12]

Protocol 3.1: Synthesis of a 3-Aryl-pyrano[3,2-g]quinolin-2-one

  • Starting Material: Prepare the requisite 3-aryl-quinolin-7-ol using Protocol 2.1.

  • Reaction Setup: To a round-bottom flask, add the 3-aryl-quinolin-7-ol (1.0 equiv.) and ethyl acetoacetate (2.0-3.0 equiv.).

  • Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2.0-4.0 equiv.) with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The mixture will become viscous.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. A precipitate should form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. The crude product can be further purified by recrystallization from ethanol or by column chromatography.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex heterocyclic compounds. Its value is derived from the ability to selectively functionalize the C3-position via robust palladium-catalyzed cross-coupling reactions, followed by strategic engagement of the C7-hydroxyl group in cyclization reactions. The protocols and insights provided herein offer a solid foundation for researchers to explore the vast chemical space accessible from this synthon, paving the way for the discovery of novel therapeutic agents and functional materials. The systematic application of these methods allows for the creation of diverse libraries of fused quinoline systems, which are of significant interest in drug discovery programs.[13]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Bromoquinolin-7-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 3-Bromoquinolin-7-OL. As a key intermediate in pharmaceutical research and materials science, achieving a high yield and purity of this molecule is paramount. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and field-proven insights to overcome common experimental hurdles. We will move beyond simple procedural lists to explain the causality behind our strategic recommendations, ensuring your synthetic route is both efficient and robust.

Core Synthetic Strategy: A Three-Step Approach

The direct bromination of 7-hydroxyquinoline is often challenging due to the powerful activating and ortho-, para-directing nature of the hydroxyl group, which typically leads to a mixture of 5-, 8-, and di-brominated products.[1][2][3] A more reliable and regioselective method involves a three-step sequence: protection of the hydroxyl group, targeted bromination, and subsequent deprotection. A particularly effective strategy employs a triflate protecting group, which deactivates the ring enough to prevent over-bromination while allowing for selective substitution at the C-3 position.[4]

This workflow provides a logical and controllable pathway to the desired product, minimizing the formation of difficult-to-separate isomers.

G cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection start 7-Hydroxyquinoline step1 React with Triflic Anhydride start->step1 triflate Quinolin-7-yl trifluoromethanesulfonate step1->triflate step2 React with N-Bromosuccinimide (NBS) triflate->step2 bromo_triflate 3-Bromoquinolin-7-yl trifluoromethanesulfonate step2->bromo_triflate step3 Hydrolyze with NaOH solution bromo_triflate->step3 final_product This compound step3->final_product

Caption: High-level workflow for the regioselective synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Step 1: Protection of the Hydroxyl Group

Question: My protection reaction with triflic anhydride is incomplete or gives a low yield. What are the common causes and solutions?

Answer: An inefficient protection step is typically rooted in reagent purity or reaction conditions. Let's break down the likely culprits.

  • Causality: Triflic anhydride is extremely reactive and highly susceptible to hydrolysis. Any moisture present in the starting material, solvent, or glassware will consume the anhydride, leading to incomplete reaction and reduced yields. Furthermore, the reaction temperature is critical; it must be low enough to control the exothermic reaction but sufficient to drive it to completion.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous grade solvents. If the 7-hydroxyquinoline starting material is suspect, consider drying it under vacuum.

    • Verify Reagent Stoichiometry: While a 1:1 molar ratio is theoretical, a slight excess of triflic anhydride (e.g., 1.1 to 1.2 equivalents) can compensate for any minor moisture contamination and drive the reaction to completion.[4]

    • Control Temperature: The reaction should be initiated at a low temperature (e.g., -5 °C to 0 °C) to manage the initial exotherm upon adding the triflic anhydride.[4] After the addition is complete, allowing the reaction to slowly warm to room temperature can ensure it proceeds to completion.

    • Monitor with TLC: Use Thin-Layer Chromatography (TLC) to monitor the consumption of the 7-hydroxyquinoline starting material. The reaction is complete when the starting material spot has disappeared.

ParameterStandard ConditionOptimized ConditionRationale
Solvent Dichloromethane (DCM)Anhydrous DCMPrevents hydrolysis of triflic anhydride.
Temperature 0 °C to Room Temp-5 °C during addition, then warm to RTControls exothermicity and ensures completion.
Tf₂O Molar Ratio 1.0 eq.1.1 - 1.2 eq.Compensates for trace moisture.[4]
Atmosphere AirInert (Nitrogen or Argon)Minimizes atmospheric moisture contamination.
Step 2: Regioselective Bromination

Question: I'm observing poor regioselectivity during bromination, with isomers other than the 3-bromo product. How can I fix this?

Answer: This is the most critical step, and poor regioselectivity is a classic problem when a free hydroxyl group is present. Your choice of protecting group and brominating agent is the key to success.

  • Causality & Mechanistic Insight: A free hydroxyl (-OH) group is a powerful electron-donating group that activates the aromatic ring for electrophilic substitution, strongly directing incoming electrophiles to the ortho and para positions (C-8 and C-6). The triflate group (-OTf), conversely, is electron-withdrawing and deactivating, which tempers the reactivity of the ring and does not strongly direct substitution, allowing the inherent electronics of the quinoline ring system to favor bromination at the electron-rich C-3 position.

G cluster_0 Direct Bromination (Undesired) cluster_1 Protected Bromination (Desired) mol1 7-Hydroxyquinoline outcome1 Mixture of 5-, 8-, and 5,7-dibromo products mol1->outcome1  Br₂ or NBS (-OH directs ortho/para)   mol2 Quinolin-7-yl triflate outcome2 3-Bromoquinolin-7-yl triflate (High Regioselectivity) mol2->outcome2  NBS / Acetic Acid (-OTf is non-directing)  

Caption: Comparison of bromination outcomes with and without a protecting group.
  • Troubleshooting Steps:

    • Confirm Complete Protection: Before starting the bromination, ensure the protection step was successful via NMR or LC-MS. Any remaining unprotected 7-hydroxyquinoline will lead to undesired side products.

    • Use N-Bromosuccinimide (NBS): NBS is often a milder and more selective brominating agent than molecular bromine (Br₂).[5] It generates a low concentration of Br₂ in situ, which can help prevent over-bromination.

    • Solvent and Temperature Control: A patent for this synthesis specifies using glacial acetic acid as the solvent and maintaining a temperature of 80-100 °C for 1-3 hours.[4] Acetic acid is an effective solvent for this reaction, and the elevated temperature is necessary to achieve a reasonable reaction rate on the deactivated ring.

Step 3: Deprotection and Purification

Question: The final hydrolysis step is giving a low yield, or I'm struggling to purify the final product.

Answer: Challenges in the final stages often relate to incomplete reactions, product degradation, or co-eluting impurities during chromatography.

  • Causality: The hydrolysis of the triflate group requires basic conditions, but prolonged exposure to strong base at high temperatures can potentially degrade the final product. During purification, the starting material for this step (3-bromoquinolin-7-yl triflate) and the final product (this compound) may have similar polarities, making separation difficult if the reaction is incomplete.

  • Troubleshooting Steps:

    • Ensure Complete Hydrolysis: Monitor the deprotection by TLC until the starting triflate ester is fully consumed. The patent suggests reacting with 10% sodium hydroxide solution at room temperature (20-30 °C) for 1-3 hours.[4]

    • Careful Workup: After the reaction, carefully neutralize the solution with acid (e.g., HCl) to a slightly acidic or neutral pH to precipitate the product.[4][6] Adding acid too quickly or overshooting the pH can lead to the formation of salts or redissolving the phenolic product.

    • Optimized Purification:

      • Recrystallization: If the crude product is relatively clean, recrystallization can be highly effective. Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexanes.[7]

      • Column Chromatography: This is the most robust method for removing stubborn impurities.[7] If the product and starting material are co-eluting, use a long column and a shallow solvent gradient (e.g., slowly increasing the percentage of ethyl acetate in hexanes) to improve separation.[7]

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Notes
Recrystallization 859570Effective for removing less polar impurities.[7]
Column Chromatography 85>9860Excellent for separating closely related impurities.[7]
Acid-Base Extraction 708085Good for removing non-basic impurities but will not separate quinoline isomers.[7]
(Data adapted from a study on a similar bromoquinoline derivative for illustrative purposes.[7])

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with triflic anhydride and NBS? A1: Triflic anhydride is highly corrosive and reacts violently with water. It must be handled in a fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). N-Bromosuccinimide is a lachrymator and an irritant. Both should be handled with care, avoiding inhalation and skin contact.

Q2: Are there any alternative synthetic routes? A2: Yes, other routes exist, such as constructing the quinoline ring from substituted aniline precursors. For example, 3-bromoaniline can be reacted with compounds like ethyl (ethoxymethylene)cyanoacetate to build the heterocyclic ring system.[8] However, the protection-bromination-deprotection sequence starting from the commercially available 7-hydroxyquinoline is often more direct.[9]

Q3: Which analytical techniques are best for monitoring reaction progress? A3: Thin-Layer Chromatography (TLC) is indispensable for real-time monitoring of the consumption of starting materials and the appearance of products.[5][10] For structural confirmation and purity analysis of the final product and key intermediates, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential.[3][11]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound[4]

This protocol is adapted from patent CN108484495B.

Step 1: Synthesis of Quinolin-7-yl trifluoromethanesulfonate

  • Dissolve 7-hydroxyquinoline (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an argon atmosphere.

  • Add pyridine (1.5 eq.) and cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoromethanesulfonic anhydride (1.2 eq.) dropwise via syringe, ensuring the internal temperature does not rise above 5 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the 7-hydroxyquinoline is consumed.

  • Quench the reaction by slowly adding water. Separate the organic layer, wash with 1M HCl, then saturated NaHCO₃ solution, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude triflate ester, which can be used in the next step without further purification.

Step 2: Synthesis of 3-Bromoquinolin-7-yl trifluoromethanesulfonate

  • Dissolve the crude quinolin-7-yl trifluoromethanesulfonate (1.0 eq.) from the previous step in glacial acetic acid.

  • Add N-bromosuccinimide (NBS) (1.5 eq.) to the solution.

  • Heat the reaction mixture to 90 °C and stir for 2 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and pour it into ice water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution until effervescence ceases, then wash with brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-bromo triflate ester.

Step 3: Synthesis of this compound

  • Dissolve the crude 3-bromoquinolin-7-yl trifluoromethanesulfonate in ethanol.

  • Add a 10% aqueous solution of sodium hydroxide and stir vigorously at room temperature for 2 hours.

  • Monitor the hydrolysis by TLC.

  • Once complete, remove the ethanol under reduced pressure.

  • Carefully neutralize the remaining aqueous solution with 2M HCl until a precipitate forms (typically around pH 7-8).

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield this compound. The crude product can be further purified by recrystallization or column chromatography.

References

Technical Support Center: Troubleshooting Common Issues in the Synthesis of Bromoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of bromoquinolines. This guide is designed for researchers, scientists, and professionals in drug development, offering practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis and purification of these critical building blocks. Our approach is grounded in mechanistic understanding to not only solve immediate experimental issues but also to empower you with the knowledge to proactively optimize your synthetic strategies.

Section 1: Challenges in Bromoquinoline Synthesis

The introduction of a bromine atom onto the quinoline scaffold can be a nuanced process, often plagued by issues of regioselectivity, low yields, and the formation of tenacious byproducts. This section addresses the most common hurdles encountered during the primary synthesis.

FAQ 1: Poor Regioselectivity in Direct Bromination

Question: My direct bromination of quinoline is yielding a mixture of isomers (e.g., 5-, 8-, and 3-bromoquinolines) instead of my desired isomer. How can I control the regioselectivity?

Answer: This is a frequent challenge rooted in the inherent electronic properties of the quinoline ring. The pyridine ring is electron-deficient, deactivating it towards electrophilic substitution, while the benzene ring is comparatively electron-rich. Under standard electrophilic bromination conditions, substitution typically occurs at the 5- and 8-positions of the carbocyclic ring[1][2]. Achieving substitution at other positions, like the 3-position, requires a more nuanced approach.

Causality and Strategic Solutions:

  • Protonation under Strongly Acidic Conditions: In strong acids like concentrated sulfuric acid, the quinoline nitrogen is protonated. This further deactivates the pyridine ring and directs electrophilic attack to the benzene ring, primarily at the 5- and 8-positions[2][3].

  • Choice of Brominating Agent: The reactivity of the brominating agent is crucial.

    • Molecular Bromine (Br₂): This is a highly reactive agent that can lead to poor selectivity and over-bromination[4]. Its use often requires harsh conditions.

    • N-Bromosuccinimide (NBS): NBS is a milder and more selective source of electrophilic bromine, often providing better control over regioselectivity and reducing the formation of polybrominated byproducts[4][5]. It can be particularly effective when used in conjunction with a radical initiator for specific applications or under acidic conditions for electrophilic substitution[3][6].

  • Temperature Control: Lowering the reaction temperature can significantly enhance regioselectivity by favoring the kinetically controlled product and minimizing side reactions[4][7]. For instance, the bromination of isoquinoline, a related heterocycle, shows high regioselectivity at low temperatures in strong acid[3][7].

  • Alternative Synthetic Routes: If direct bromination proves intractable for your desired isomer, consider building the ring with the bromine atom already in place. Methods like the electrophilic cyclization of N-(2-alkynyl)anilines can provide excellent regioselectivity for 3-bromoquinolines[8][9].

Troubleshooting Workflow for Regioselectivity:

start Poor Regioselectivity in Bromination check_conditions Analyze Current Reaction Conditions start->check_conditions strong_acid Using strong acid (e.g., H₂SO₄)? check_conditions->strong_acid br2 Using Br₂ as brominating agent? strong_acid->br2 Yes solution_acid Expect 5- and 8- isomers. Consider alternative strategies for other isomers. strong_acid->solution_acid Yes, and 5-/8- are undesired alternative_routes Consider alternative syntheses: - Electrophilic cyclization - Sandmeyer reaction strong_acid->alternative_routes No, but need other isomers high_temp High reaction temperature? br2->high_temp Yes solution_br2 Switch to a milder agent like NBS. br2->solution_br2 No solution_temp Lower the reaction temperature (e.g., -25°C to 0°C). high_temp->solution_temp Yes high_temp->alternative_routes No, still poor selectivity solution_br2->check_conditions solution_temp->check_conditions

Caption: Troubleshooting decision tree for poor regioselectivity.

FAQ 2: Formation of Polybrominated Byproducts

Question: My reaction is producing significant amounts of di- and tri-brominated quinolines. How can I favor mono-bromination?

Answer: The formation of polybrominated species is a common consequence of over-reaction, where the initially formed mono-bromoquinoline is more activated towards further electrophilic substitution than the starting material, or when reaction conditions are too harsh.

Causality and Strategic Solutions:

  • Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess may be necessary to drive the reaction to completion, but a large excess will inevitably lead to polybromination[10]. It is often best to start with one equivalent and titrate upwards if conversion is low.

  • Slow Addition: Add the brominating agent slowly and portion-wise to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.

  • Milder Conditions: As with improving regioselectivity, employing milder brominating agents (like NBS) and lower temperatures can significantly reduce over-bromination[4].

ConditionConsequenceRecommended Action
Excess Brominating Agent Promotes polybrominationUse 1.0-1.1 equivalents of brominating agent.
High Temperature Increases reaction rate indiscriminatelyRun the reaction at the lowest feasible temperature.
Highly Activating Substituents The quinoline ring is highly activatedConsider protecting activating groups if possible.
FAQ 3: Low Yields and Tar Formation in Skraup Synthesis

Question: I am attempting a Skraup synthesis to prepare a bromoquinoline, but the reaction is either too violent or results in a low yield of product in a thick tar. How can I improve this?

Answer: The Skraup synthesis is a powerful method for creating the quinoline core, but it is notoriously exothermic and prone to polymerization under harsh acidic and oxidizing conditions[11][12].

Causality and Strategic Solutions:

  • Exothermic Reaction: The dehydration of glycerol to acrolein and the subsequent condensation and cyclization steps are highly exothermic. Without proper control, this can lead to a runaway reaction and significant charring[11][13].

    • Moderators: The addition of a moderator like ferrous sulfate (FeSO₄) or boric acid is crucial to temper the reaction's vigor[11][14].

    • Controlled Acid Addition: Add the concentrated sulfuric acid slowly and with efficient cooling and stirring to manage heat generation.

  • Polymerization: The acidic conditions can cause the acrolein intermediate and other reactive species to polymerize, leading to the formation of tar[12].

    • Optimized Temperature: Gentle initial heating is often required to initiate the reaction, but the temperature must be controlled throughout the exothermic phase to prevent excessive tarring[11].

  • Oxidizing Agent: The choice and amount of oxidizing agent (traditionally nitrobenzene or arsenic pentoxide) can impact the reaction's efficiency and safety[14]. Using the substituted nitrobenzene that corresponds to the desired aniline can sometimes be a viable strategy.

Recommended Protocol Adjustments for Skraup Synthesis:

  • Charge the reactor with the aniline derivative and glycerol.

  • Add a moderator such as ferrous sulfate.

  • Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid with vigorous stirring, keeping the temperature below a set point (e.g., 100-120°C).

  • Add the oxidizing agent (e.g., nitrobenzene).

  • Heat the reaction cautiously to initiate, then control the temperature during the exothermic phase.

FAQ 4: Issues with the Sandmeyer Reaction for Bromoquinoline Synthesis

Question: I am using a Sandmeyer reaction to convert an aminoquinoline to a bromoquinoline, but my yields are consistently low. What could be going wrong?

Answer: The Sandmeyer reaction, which proceeds via a diazonium salt intermediate, is a reliable method but requires careful control of conditions to be successful. Low yields can stem from issues in either the diazotization step or the subsequent copper-catalyzed displacement[15][16].

Causality and Strategic Solutions:

  • Incomplete Diazotization: The formation of the diazonium salt from the aminoquinoline requires cold, acidic conditions (typically 0-5°C) with a source of nitrous acid (e.g., NaNO₂). If the temperature is too high, the diazonium salt can prematurely decompose. Ensure the sodium nitrite solution is added slowly and the temperature is strictly maintained.

  • Precipitation of the Diazonium Salt: Some diazonium salts are sparingly soluble and may precipitate from the reaction mixture, leading to incomplete reaction.

  • Purity of Copper(I) Bromide: The Sandmeyer reaction is catalyzed by Cu(I)[16]. Commercially available CuBr can contain Cu(II) impurities, which are less effective. It is good practice to wash the CuBr with a reducing agent (like sulfurous acid) and then with an inert solvent before use.

  • Side Reactions: The aryl radical intermediate in the Sandmeyer mechanism can participate in side reactions, such as dimerization to form biaryls, which reduces the yield of the desired bromoquinoline[15].

Troubleshooting the Sandmeyer Reaction:

start Low Yield in Sandmeyer Reaction diazotization Check Diazotization Step start->diazotization displacement Check Displacement Step start->displacement temp_control Temperature > 5°C? diazotization->temp_control nitrite_add Rapid NaNO₂ addition? diazotization->nitrite_add cu_purity Purity of CuBr? displacement->cu_purity solution_temp Maintain temperature at 0-5°C. temp_control->solution_temp Yes solution_nitrite Add NaNO₂ solution slowly. nitrite_add->solution_nitrite Yes solution_cu Use freshly prepared or purified CuBr. cu_purity->solution_cu Uncertain/Old

Caption: Key checkpoints for troubleshooting the Sandmeyer reaction.

Section 2: Purification Challenges

Even with a successful synthesis, isolating the desired bromoquinoline in high purity can be a significant hurdle. This section provides guidance on overcoming common purification obstacles.

FAQ 5: Difficulty Separating Isomers by Column Chromatography

Question: I have a mixture of bromoquinoline isomers that are co-eluting during silica gel column chromatography. How can I improve their separation?

Answer: The separation of isomers is challenging due to their similar physical properties, such as polarity and solubility[17][18]. However, several chromatographic techniques can be optimized to achieve separation.

Causality and Strategic Solutions:

  • Insufficient Resolution on Silica Gel: Standard silica gel may not provide enough selectivity for closely related isomers.

    • Optimize the Mobile Phase: The key is to find a solvent system that maximizes the difference in affinity of the isomers for the stationary phase. Systematically screen solvent systems using Thin Layer Chromatography (TLC), aiming for a low Rf value (around 0.2-0.3) for your target compound to maximize interaction with the silica[17][18]. A shallow solvent gradient during elution can also significantly improve separation[17].

    • Alternative Stationary Phases: If silica gel fails, consider a different stationary phase. Alumina (neutral or basic) can offer different selectivity and may be effective for separating basic compounds like quinolines[17][18].

  • Column Overloading: Loading too much crude material onto the column will cause band broadening and poor separation[18]. A general guideline is to use a silica-to-crude-material ratio of at least 30:1 by weight[18].

FAQ 6: Product Decomposition on Silica Gel

Question: My bromoquinoline appears to be degrading on the silica gel column, leading to streaking on TLC and low recovery. Why is this happening and how can I prevent it?

Answer: This is a classic problem for basic compounds like quinolines. The acidic nature of standard silica gel, due to the presence of silanol (Si-OH) groups on its surface, can catalyze the degradation of acid-sensitive molecules or lead to irreversible adsorption of basic compounds[18].

Causality and Strategic Solutions:

  • Acidic Surface: The silanol groups can protonate the basic nitrogen of the quinoline ring, causing it to bind strongly to the column and potentially leading to decomposition.

    • Deactivate the Silica Gel: Neutralize the acidic sites by adding a small amount of a tertiary amine, such as triethylamine (0.5-2%), to the eluent[18]. This amine will preferentially bind to the acidic sites, allowing your bromoquinoline to pass through unaffected.

    • Use Neutral or Basic Stationary Phases: As mentioned previously, switching to neutral or basic alumina is an excellent alternative for acid-sensitive basic compounds[18].

    • Minimize Contact Time: Employing flash chromatography with a shorter, wider column can reduce the residence time of your compound on the stationary phase, minimizing the opportunity for degradation[18].

FAQ 7: Challenges in Recrystallization

Question: I am struggling to find a suitable solvent system for the recrystallization of my bromoquinoline. It either doesn't dissolve or it's too soluble. What is a systematic approach to this?

Answer: Recrystallization is a powerful purification technique, but its success hinges on finding the right solvent or solvent pair. The ideal solvent should dissolve the compound well when hot but poorly when cold.

Systematic Approach to Solvent Screening:

  • Single Solvent Screening:

    • Place a small amount of your crude product in several test tubes.

    • Add a small amount of a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexanes) to each tube.

    • Observe solubility at room temperature. If it dissolves, the solvent is likely too good.

    • If it doesn't dissolve, heat the mixture. If it dissolves when hot, it's a potential candidate.

    • Allow the hot solutions to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a good solvent.

  • Solvent-Pair Screening:

    • If a single solvent isn't found, use a binary system. Dissolve the crude product in a minimal amount of a "good" solvent (one in which it is very soluble).

    • Slowly add a "bad" solvent (one in which it is poorly soluble) dropwise until the solution becomes cloudy (the point of saturation).

    • Gently heat the mixture until it becomes clear again.

    • Allow the solution to cool slowly. This method is very effective for inducing crystallization[19].

Common Recrystallization Problems and Solutions:

IssuePotential Cause(s)Solution(s)
No Crystals Form Solution is not supersaturated; presence of impurities inhibiting nucleation.Scratch the inside of the flask with a glass rod; add a seed crystal; evaporate some solvent to increase concentration[19].
Oiling Out Solution is too concentrated; cooling rate is too fast.Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly[17].
Colored Crystals Colored impurities are co-crystallizing.Add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove the charcoal and adsorbed impurities before cooling[19].

References

Technical Support Center: Optimization of 3-Bromoquinolin-7-ol Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 3-Bromoquinolin-7-ol. This versatile quinoline scaffold is a valuable building block in medicinal chemistry and materials science. However, its bifunctional nature—possessing both an aryl bromide for cross-coupling and a phenolic hydroxyl group—presents unique challenges and opportunities for optimization.

This guide is structured to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. We will focus on two of the most powerful and common derivatization strategies for this scaffold: Palladium-catalyzed Suzuki-Miyaura C-C bond formation and Buchwald-Hartwig C-N bond formation.

Part 1: The Critical Question - To Protect or Not to Protect the 7-OH Group?

Before embarking on any cross-coupling reaction, the primary consideration is the phenolic hydroxyl group. Its acidity and nucleophilicity can interfere with many catalytic cycles.

Frequently Asked Questions (FAQs): The 7-OH Group

Q1: Will the free hydroxyl group interfere with my Suzuki or Buchwald-Hartwig reaction?

A1: Yes, it is highly likely. The phenolic proton is acidic and can react with the strong bases (e.g., NaOt-Bu, K₃PO₄) required for these reactions. This can lead to several problems:

  • Base Quenching: Consumption of the base by the hydroxyl group can alter the optimal stoichiometry, slowing down or stalling the catalytic cycle.

  • Solubility Issues: The resulting phenoxide salt may have drastically different solubility in your chosen solvent system, potentially causing your starting material or intermediates to precipitate.[1]

  • Catalyst Inhibition: The phenoxide can potentially coordinate to the palladium center, acting as an inhibitory ligand and deactivating the catalyst.

Q2: What are the recommended protecting groups for the 7-OH functionality?

A2: The ideal protecting group should be robust to the basic and often thermal conditions of cross-coupling but easily removable afterward without affecting your newly installed moiety.[2] Here are common choices:

Protecting GroupProtection ReagentDeprotection ConditionKey Advantages
Methyl (Me) Methyl iodide, Dimethyl sulfateStrong acid (HBr, BBr₃)Very stable, low steric hindrance.
Benzyl (Bn) Benzyl bromideHydrogenolysis (H₂, Pd/C)Stable to a wide range of conditions; orthogonal to many other groups.
Silyl (e.g., TBS, TIPS) TBS-Cl, TIPS-ClFluoride source (TBAF), AcidEasily installed and removed; tunable stability based on steric bulk.
Methoxymethyl (MOM) MOM-ClAcidic conditionsStable to bases and nucleophiles.

Q3: Can I perform the cross-coupling without a protecting group?

A3: It is sometimes possible but requires careful optimization. Success without protection often depends on using a weaker base that is still effective for the catalytic cycle but does not significantly deprotonate the phenol. For example, using K₂CO₃ instead of NaOt-Bu might be a viable strategy, particularly in Suzuki couplings. However, this often leads to longer reaction times and lower yields. For routine and scalable synthesis, protection is the most reliable strategy.

Part 2: Suzuki-Miyaura Coupling for 3-Arylquinolin-7-ol Synthesis

The Suzuki-Miyaura coupling is a premier method for forming C-C bonds, allowing for the introduction of a wide array of aryl and heteroaryl groups at the 3-position.[3]

Suzuki_Miyaura_Cycle Catalytic Cycle for Suzuki-Miyaura Cross-Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_B R¹-Pd(II)L₂-R² Transmetal->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Product_out R¹-R² (Product) RedElim->Product_out ArX_in R¹-X (3-Bromoquinolin-7-OPG) ArX_in->OxAdd Boronic_in R²-B(OR)₂ (Boronic Acid/Ester) Boronic_in->Transmetal Base_in Base Base_in->Transmetal

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Troubleshooting Guide: Suzuki-Miyaura Reactions

Q1: My reaction is showing low or no conversion. What are the first things to check?

A1: Low conversion is a common issue with multiple potential causes. Follow this diagnostic workflow:

  • Inert Atmosphere: Was your reaction rigorously degassed and maintained under an inert atmosphere (Argon or Nitrogen)? Oxygen can irreversibly oxidize the Pd(0) catalyst, killing the reaction.[1]

  • Reagent Quality: Are your solvent and base anhydrous? Water can hydrolyze the boronic acid and interfere with the catalytic cycle. Is your boronic acid pure? Boronic acids can degrade over time to form boroxines; it's often best to use freshly purchased or recrystallized material.

  • Base Strength & Solubility: Is the base appropriate? For heteroaryl bromides, a common starting point is K₂CO₃ or Cs₂CO₃.[4] Ensure the base has at least some solubility in the reaction medium.

  • Catalyst/Ligand Choice: Not all palladium catalysts and ligands are created equal. For a potentially electron-rich system like a protected quinolinol, a ligand like SPhos or XPhos might be more effective than PPh₃.[3]

Q2: I'm observing significant de-bromination of my starting material. Why is this happening?

A2: De-bromination (protodehalogenation) is a common side reaction. It often occurs when the transmetalation step is slow relative to other pathways.

  • Cause: This can be due to an inactive boronic acid (see above) or a suboptimal base/solvent combination.

  • Solution: Try switching to a more active boronic acid species, such as a pinacol ester (BPin) or an MIDA boronate, which can have higher stability and different reactivity profiles.[5] Also, ensure your base is sufficiently strong and soluble to facilitate efficient transmetalation.

Q3: My reaction works, but the yield is inconsistent. How can I improve reproducibility?

A3: Inconsistent yields often point to subtle variations in reaction setup.

  • Catalyst Loading: While catalyst loadings of 1-2 mol% are typical, challenging substrates may require higher loadings.[1] Ensure you are weighing and adding your catalyst and ligand accurately, as small variations can have a large impact.

  • Temperature Control: Ensure consistent heating. An oil bath with a temperature controller is more reliable than a heating mantle. Most Suzuki couplings require heating to 80-100 °C.[3][6]

  • Stirring: Vigorous stirring is crucial, especially for heterogeneous mixtures (e.g., with an insoluble base), to ensure proper mixing and mass transfer.

Optimized Suzuki Coupling Protocol (General)

This protocol is a robust starting point and should be optimized for specific substrates.[3]

  • Preparation: To a flame-dried Schlenk flask, add the protected this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0-3.0 eq.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 2 mol%) and a ligand (e.g., SPhos, 4 mol%).[6]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen (repeat 3 times).

  • Solvent Addition: Add a degassed solvent mixture via syringe. A common choice is a mixture of an organic solvent and water, such as 1,4-dioxane/H₂O (4:1) or Toluene/EtOH/H₂O.[3][6]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Part 3: Buchwald-Hartwig Amination for 3-Aminoquinolin-7-ol Synthesis

The Buchwald-Hartwig amination is the go-to method for constructing C-N bonds, enabling the introduction of primary amines, secondary amines, amides, and other nitrogen nucleophiles.[7]

Buchwald_Hartwig_Cycle Catalytic Cycle for Buchwald-Hartwig Amination Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L-X OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord Deprotonation Deprotonation (Base) AmineCoord->Deprotonation PdII_Amide Ar-Pd(II)L-(NR¹R²) Deprotonation->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Product_out Ar-NR¹R² (Product) RedElim->Product_out ArX_in Ar-X (3-Bromoquinolin-7-OPG) ArX_in->OxAdd Amine_in HNR¹R² (Amine) Amine_in->AmineCoord Base_in Base Base_in->Deprotonation

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Troubleshooting Guide: Buchwald-Hartwig Aminations

Q1: My reaction is sluggish and gives a poor yield. What's the most likely culprit?

A1: The choice of base and ligand is absolutely critical in Buchwald-Hartwig aminations and is highly substrate-dependent.

  • Base: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) is a common and effective choice.[1] Other options include lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄). The base must be strong enough to deprotonate the amine-palladium complex.[8]

  • Ligand: The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination. For aryl bromides, bulky, electron-rich phosphine ligands are standard.[1] Popular choices include Xantphos, XPhos, or RuPhos. Using a simple ligand like PPh₃ is often ineffective.[9]

  • Catalyst Source: Using a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a precatalyst is generally more reliable than using a Pd(II) source like Pd(OAc)₂, which requires in-situ reduction.[1][8]

Q2: I'm seeing decomposition of my starting material or product. How can I mitigate this?

A2: Decomposition can be caused by excessive heat or an overly reactive catalytic system.

  • Temperature: While many reactions require heat (typically 80-110 °C), running the reaction at the lowest effective temperature can minimize side reactions.[1][9] Consider screening temperatures starting from 80 °C.

  • Reaction Time: Monitor the reaction closely. Once the starting material is consumed, stop the reaction to prevent product degradation. Prolonged heating is not always better.

  • Ligand Choice: Some ligands can promote side reactions. If you suspect decomposition, screening a panel of different Buchwald-Hartwig ligands may identify a more selective system.

Q3: My amine is sterically hindered, and the reaction isn't working. What should I do?

A3: Coupling sterically hindered amines is a known challenge. This requires a highly active catalytic system.

  • Solution: This is where modern, specialized ligands excel. Try using a highly active ligand such as RuPhos or BrettPhos, which are designed to facilitate coupling of bulky substrates. You may also need to increase the catalyst loading and reaction temperature.

Troubleshooting_Workflow General Troubleshooting Workflow for Low Yield Start Low Yield or No Reaction Check_Inert Verify Inert Atmosphere & Anhydrous Conditions Start->Check_Inert First Steps Check_Reagents Confirm Purity of Starting Materials (e.g., Boronic Acid) Check_Inert->Check_Reagents Optimize_Base Screen Different Bases (e.g., K₂CO₃ vs Cs₂CO₃ vs NaOtBu) Check_Reagents->Optimize_Base If basics are OK Optimize_Ligand Screen Different Ligands (e.g., SPhos, XPhos, RuPhos) Optimize_Base->Optimize_Ligand Optimize_Temp Vary Reaction Temperature (e.g., 80°C, 100°C, 110°C) Optimize_Ligand->Optimize_Temp Success Reaction Optimized Optimize_Temp->Success Iterate as needed

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

Optimized Buchwald-Hartwig Protocol (General)

This protocol provides a reliable starting point for amination reactions.[6]

  • Preparation: To a flame-dried Schlenk tube, add the protected this compound (1.0 eq.) and the base (e.g., NaOt-Bu, 1.4 eq.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., Xantphos, 2-4 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon (repeat 3 times).

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., Toluene or 1,4-dioxane) followed by the amine (1.2 eq.).

  • Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring for 4-24 hours.

  • Monitoring: Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate solvent like ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

References

side reactions to avoid during the bromination of quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemists. This guide is designed to provide in-depth troubleshooting advice and answers to frequently encountered issues during the bromination of quinoline and its derivatives. As researchers and drug development professionals, achieving high selectivity and yield is paramount. This document moves beyond simple protocols to explain the underlying chemical principles governing these reactions, helping you diagnose problems and refine your experimental approach.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Regioselectivity - "My bromination is yielding a mixture of isomers."

Q: Why am I getting a mixture of 5-bromo and 8-bromoquinoline, and how can I improve the selectivity?

A: The Challenge of Directing Electrophilic Attack

The bromination of unsubstituted quinoline is a classic electrophilic aromatic substitution reaction. The quinoline scaffold consists of two fused rings: an electron-rich benzene ring and an electron-deficient pyridine ring.[1] Electrophilic attack preferentially occurs on the more activated benzene portion.[2][3] However, positions 5 and 8 are both activated, often leading to a mixture of products. The final ratio is highly dependent on reaction conditions.[2][4]

The stability of the intermediate sigma complex (Wheland intermediate) is the determining factor. Attack at positions 5 and 8 allows the positive charge to be delocalized across the carbocyclic ring without disrupting the aromaticity of the pyridine ring, making these pathways more stable than attack at positions 6 or 7.[2]

Troubleshooting & Optimization Protocol:

  • Acidic Medium is Key: The reaction is typically performed in a strong acid like concentrated sulfuric acid (H₂SO₄).[4][5] The acid protonates the quinoline nitrogen, further deactivating the pyridine ring towards electrophilic attack and ensuring the reaction is confined to the benzene ring.

  • Temperature Control: Reaction temperature can influence the isomer ratio. Start with the literature-reported conditions (e.g., 75°C with Br₂ in H₂SO₄) and consider a systematic temperature screen (e.g., 50°C to 100°C) to find the optimal point for your specific substrate.[4]

  • Choice of Brominating Agent: While molecular bromine (Br₂) is common, other reagents can offer different selectivity profiles. In highly acidic media, N-bromosuccinimide (NBS) can be used, sometimes providing cleaner reactions.[5]

Q: Bromination is occurring on the pyridine ring. How do I prevent this?

A: Understanding Ring Electronics

Direct halogenation on the pyridine ring is uncommon unless it is activated by strong electron-donating groups (EDGs).[6] The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it resemble a nitrobenzene ring in terms of reactivity towards electrophiles. If you are observing substitution on this ring, it suggests one of two scenarios:

  • A Highly Activated Pyridine Ring: Your quinoline substrate possesses a powerful EDG (e.g., -NH₂, -OH) on the pyridine moiety.

  • A Non-Electrophilic Mechanism: The reaction may be proceeding through a radical pathway, especially if you are using initiators or high temperatures without a strong acid.

Preventative Measures:

  • Ensure Strongly Acidic Conditions: As mentioned, protonating the quinoline nitrogen with an acid like H₂SO₄ effectively "protects" the pyridine ring by making it even more electron-deficient. This is the most critical step to ensure substitution occurs on the benzene ring.

  • Avoid Radical Initiators: Unless you are specifically targeting a benzylic position on an alkyl-substituted quinoline, avoid radical initiators like AIBN or exposure to strong UV light, as these can promote non-ionic reaction pathways.[7][8]

G Figure 1: Electrophilic Substitution on Quinoline cluster_0 Reaction Pathway cluster_1 Rationale Quinoline Quinoline Intermediate_5 Sigma Complex (Attack at C5) Quinoline->Intermediate_5 Favored Intermediate_8 Sigma Complex (Attack at C8) Quinoline->Intermediate_8 Favored E_plus Br+ Product_5 5-Bromoquinoline Intermediate_5->Product_5 -H+ Product_8 8-Bromoquinoline Intermediate_8->Product_8 -H+ Reason1 Benzene ring is electron-rich Reason1->Quinoline Reason2 Pyridine ring is electron-deficient Reason2->Quinoline Reason3 C5/C8 attack preserves pyridine aromaticity in intermediate Reason3->Intermediate_5 Reason3->Intermediate_8

Caption: Electrophilic attack favors C5 and C8 on the benzene ring.

Issue 2: Over-Bromination - "I can't stop my reaction at the mono-bromo stage."

Q: I'm trying to synthesize a mono-bromoquinoline but keep getting 5,7-dibromo or other poly-brominated products. What's causing this and how can I stop it?

A: The Influence of Activating Substituents

This is a very common problem, especially when working with quinolines that have strong electron-donating groups (EDGs) like hydroxyl (-OH) or amino (-NH₂) groups, particularly at the C8 position.[6][9][10] These groups flood the benzene ring with electron density, making it extremely reactive. The first bromine atom added is also an ortho-, para-director, which further activates the ring for a second substitution, typically at the C5 and C7 positions.

Troubleshooting & Optimization Protocol:

  • Stoichiometry is Critical: Carefully control the equivalents of your brominating agent. Use a syringe pump for slow, dropwise addition of a dilute solution of bromine to prevent localized areas of high concentration. Start with 1.0-1.1 equivalents. Using excess bromine (e.g., >2 equivalents) will almost certainly lead to di-bromination of activated systems.[10]

  • Lower the Temperature: Perform the reaction at a reduced temperature (e.g., 0°C or even lower). This decreases the reaction rate and can significantly improve selectivity for the mono-substituted product.[6]

  • Choose a Milder Brominating Agent: N-Bromosuccinimide (NBS) is often a better choice than molecular bromine (Br₂) for highly activated systems as it is a milder source of electrophilic bromine.[8][11][12]

  • Protecting Groups: For highly sensitive substrates like 8-aminoquinoline, consider protecting the activating group. For example, the amino group can be acylated to an amide. The amide is still an ortho-, para-director but is significantly less activating, allowing for controlled mono-bromination. The protecting group can be removed in a subsequent step.

ReagentFormulaTypical Use CaseAdvantagesDisadvantages
Molecular BromineBr₂General-purpose bromination of moderately activated or deactivated rings.Inexpensive, powerful.Can be too reactive for activated rings, leading to polybromination. Generates HBr.[6][9]
N-BromosuccinimideNBSBromination of highly activated rings; allylic/benzylic bromination.Milder, solid (easier to handle), often gives cleaner reactions.[11][12]More expensive, can participate in radical pathways.[8][13]
N,N'-Dibromoisocyanuric acidDBIPotent brominating agent for deactivated systems.Highly effective in strong acids for difficult substrates.[5]Can be too aggressive for many standard applications.
Issue 3: Degradation & Unexpected Reactions

Q: I'm observing significant decomposition of my starting material. What conditions lead to quinoline degradation?

A: The Limits of Quinoline Stability

While the quinoline core is robust, it is not indestructible. Harsh reaction conditions can lead to degradation, charring, and a complex mixture of unidentifiable byproducts.[14]

  • Excessively High Temperatures: Many bromination procedures are run at elevated temperatures, but exceeding the thermal stability of your specific quinoline derivative can cause decomposition.[15]

  • Strongly Oxidizing Conditions: Some brominating reagents, especially when used in large excess or in combination with certain acids, can act as oxidants, leading to ring-opening or other degradation pathways.

  • Sensitive Functional Groups: The functional groups on your quinoline may be unstable to the reaction conditions. For example, an ether linkage might be cleaved by the HBr generated in situ during the reaction.[15]

Troubleshooting & Preventative Measures:

  • Run a Stability Test: Before committing your bulk material, run a small-scale control experiment where you subject your starting material to the reaction conditions (solvent, acid, temperature) without the brominating agent. If you see degradation, the conditions are too harsh.

  • Use Milder Conditions: If degradation is observed, switch to a milder brominating agent (NBS instead of Br₂), a less corrosive acid if possible, and a lower reaction temperature.

  • Scavenge HBr: The hydrobromic acid (HBr) generated when using Br₂ can be problematic. While often desired for protonation, in some cases it can promote side reactions. The use of NBS avoids the stoichiometric generation of HBr.

Q: An unexpected intramolecular cyclization product has formed. What causes this?

A: Trapping the Bromonium Ion

This side reaction is a significant risk if your quinoline substrate contains a side chain with a nucleophilic group or a double bond (e.g., a prenyl group).[16] The reaction proceeds as follows:

  • The brominating agent adds across the double bond in the side chain to form a cyclic bromonium ion intermediate.

  • A nearby nucleophile on the quinoline ring (like a hydroxyl group or the oxygen of a methoxy group) attacks this intermediate in an intramolecular fashion.

  • This results in the formation of a new heterocyclic ring fused to the original quinoline scaffold.[16]

G Figure 2: Mechanism of Unwanted Cyclization Start Quinoline with Prenyl Sidechain Bromonium Bromonium Ion Intermediate Start->Bromonium + Br+ Cyclized Unexpected Cyclized Product Bromonium->Cyclized Intramolecular Attack Nucleophile Nucleophilic Attack (e.g., from -OH or -OMe group) Nucleophile->Bromonium

Caption: A sidechain double bond can lead to cyclization.

How to Avoid It:

  • Protect the Nucleophile: If the intramolecular attack comes from a group like -OH, protect it (e.g., as an acetate or silyl ether) before performing the bromination.

  • Modify the Bromination Strategy: Instead of brominating the ring via electrophilic substitution, consider a different synthetic route where the bromine is introduced before the cyclization-prone side chain is installed.

References

Technical Support Center: Purification of Halogenated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Purification of Halogenated Quinolines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in the purification of these versatile but often complex compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your purification workflows effectively.

The Unique Challenge of Halogenated Quinolines

Halogenated quinolines are a cornerstone in medicinal chemistry and materials science. However, their purification is frequently non-trivial. The introduction of a halogen atom onto the quinoline scaffold can significantly alter the molecule's electronic properties, polarity, and reactivity. This can lead to difficulties in achieving high purity, which is critical for downstream applications. Common challenges stem from:

  • Poor regioselectivity in synthesis: Direct halogenation can yield a mixture of isomers with very similar physical properties, making separation a formidable task.[1]

  • Over-halogenation: The reaction conditions required for halogenation can sometimes lead to the formation of di- or tri-halogenated species as impurities.[1]

  • Reactivity and stability: The electron-deficient nature of the quinoline ring, particularly the pyridine ring, influences its stability.[2] Some halogenated quinolines can be sensitive to the acidic nature of standard silica gel, leading to degradation during chromatographic purification.[3]

  • Polarity modulation: The position and type of halogen can have a profound impact on the molecule's polarity, complicating the selection of appropriate chromatographic conditions or recrystallization solvents.

This guide provides a structured approach to tackling these challenges, with a focus on practical, field-proven solutions.

Troubleshooting Guide: Column Chromatography

Column chromatography is the workhorse for purifying halogenated quinolines. However, success hinges on the careful selection of stationary and mobile phases, and an understanding of potential pitfalls.

FAQ 1: I'm observing significant peak tailing for my halogenated quinoline during silica gel chromatography. What's causing this and how can I fix it?

Answer: Peak tailing for quinoline-based compounds on silica gel is a classic problem, often caused by the interaction of the basic nitrogen atom in the quinoline ring with acidic silanol groups on the silica surface.[3] This interaction leads to a non-ideal adsorption/desorption process, resulting in a tailed peak shape.

Here’s how to address it:

  • Deactivate the Silica Gel: Neutralize the acidic sites by pre-treating the silica gel. You can achieve this by flushing the packed column with a solvent system containing a small amount of a base, such as 1-3% triethylamine (TEA), before loading your sample.[3]

  • Mobile Phase Modification: The addition of a small amount of a competing base, like triethylamine (0.1-1%), to your mobile phase can effectively mask the active silanol sites and significantly improve peak shape.[3]

  • pH Adjustment (for Reversed-Phase): If you are using reversed-phase chromatography, operating at a low pH (e.g., 2.5-4) will protonate the basic quinoline nitrogen. This can suppress unwanted interactions with residual silanol groups on C18 columns.[3]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded silica phase such as diol or amine.[3]

Experimental Protocol: Deactivation of Silica Gel for Flash Chromatography
  • Column Packing: Dry pack the column with silica gel.

  • Deactivation: Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine.

  • Flushing: Flush the column with 2-3 column volumes of this deactivating solvent.

  • Equilibration: Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.

  • Loading and Elution: Load your sample and proceed with the chromatography using your pre-determined solvent system.

FAQ 2: My halogenated quinoline appears to be degrading on the silica gel column. How can I purify it without decomposition?

Answer: Degradation on silica gel is a strong indication that your compound is sensitive to acidic conditions.[3] The Lewis acidic sites on the silica surface can catalyze decomposition, especially for electron-rich or sterically strained halogenated quinolines.

Here are your options:

  • Use Deactivated Silica: As mentioned above, deactivating the silica with a base like triethylamine can mitigate this issue.

  • Switch to a Neutral or Basic Stationary Phase: Alumina (neutral or basic) is an excellent alternative to silica gel for acid-sensitive compounds.[3]

  • Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobicity, reversed-phase flash chromatography can be a powerful tool. The non-polar stationary phase and polar mobile phase provide a completely different separation mechanism and avoid the issue of silica acidity.

Troubleshooting Workflow for Column Chromatography

G start Start Purification issue Observe Chromatogram start->issue peak_tailing Peak Tailing? issue->peak_tailing Analyze Peak Shape degradation Degradation? issue->degradation Check for New Spots on TLC no_separation Poor Separation? issue->no_separation Analyze Resolution peak_tailing->no_separation No deactivate_silica Deactivate Silica Gel with TEA peak_tailing->deactivate_silica Yes add_tea_mobile Add TEA to Mobile Phase peak_tailing->add_tea_mobile Yes degradation->peak_tailing No alt_stationary Use Alumina or Bonded Phase degradation->alt_stationary Yes rp_flash Consider Reversed-Phase Flash degradation->rp_flash Yes optimize_solvent Optimize Solvent System (TLC) no_separation->optimize_solvent Yes gradient_elution Use Gradient Elution no_separation->gradient_elution Yes success Successful Purification deactivate_silica->success add_tea_mobile->success alt_stationary->success rp_flash->success optimize_solvent->success gradient_elution->success

Caption: Troubleshooting decision tree for column chromatography of halogenated quinolines.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for obtaining highly pure crystalline material. Its success is critically dependent on the choice of solvent.[4][5]

FAQ 3: I'm struggling to find a suitable solvent for recrystallizing my halogenated quinoline. What is the general procedure for solvent selection?

Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4] The impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Here is a systematic approach to solvent selection:

  • "Like Dissolves Like": Start by considering the polarity of your halogenated quinoline. The presence of the nitrogen atom and the halogen(s) makes the molecule polar. Solvents like ethanol, methanol, or acetone are often good starting points.[6]

  • Small-Scale Solubility Tests:

    • Place a small amount of your crude product (10-20 mg) into several test tubes.

    • Add a small amount of a different solvent to each test tube at room temperature and observe the solubility.

    • If the compound is insoluble at room temperature, heat the test tube in a water bath and observe if it dissolves.

    • If it dissolves when hot, allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.

  • Solvent Pairs: If you cannot find a single suitable solvent, a solvent pair can be very effective. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is insoluble) dropwise at the boiling point until the solution becomes cloudy. A few drops of the "good" solvent are then added to redissolve the solid, and the solution is allowed to cool slowly.[4] Common solvent pairs include ethanol-water and toluene-hexane.[4]

Quantitative Data: Common Solvents for Recrystallization
SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds, but many organics are insoluble.
Ethanol78HighA versatile solvent for many organic compounds.
Methanol65HighSimilar to ethanol, but more volatile.
Acetone56MediumGood for moderately polar compounds.
Ethyl Acetate77MediumA common solvent with moderate polarity.
Toluene111LowGood for less polar compounds.
Hexane69LowA non-polar solvent, often used as the "poor" solvent in a pair.
FAQ 4: My compound is "oiling out" instead of crystallizing. What should I do?

Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the boiling point of the solvent is higher than the melting point of the solute.

Here are some solutions:

  • Use a Lower Boiling Point Solvent: If possible, choose a solvent with a lower boiling point.

  • Use a Larger Volume of Solvent: This will reduce the concentration of the solute and may prevent oiling out.

  • Slow Cooling: Ensure the solution cools as slowly as possible. Rapid cooling promotes oil formation. You can insulate the flask to slow down the cooling process.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled solution to induce crystallization.

Recrystallization Workflow

G start Start Recrystallization choose_solvent Choose Solvent(s) start->choose_solvent dissolve Dissolve Crude Product in Hot Solvent choose_solvent->dissolve filter_hot Hot Filtration (if insoluble impurities) dissolve->filter_hot cool Cool Solution Slowly filter_hot->cool Yes/No crystallization Crystallization Occurs? cool->crystallization oiling_out Oiling Out? crystallization->oiling_out No collect_crystals Collect Crystals by Filtration crystallization->collect_crystals Yes oiling_out->choose_solvent Yes, Re-dissolve and try again oiling_out->cool No wash_crystals Wash with Cold Solvent collect_crystals->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals end Pure Product dry_crystals->end

Caption: Step-by-step workflow for the recrystallization of halogenated quinolines.

References

Technical Support Center: Storage and Stability of 3-Bromoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromoquinolin-7-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the storage and stability of this compound. Our goal is to provide you with the technical insights and practical protocols necessary to ensure the long-term integrity of your samples.

Introduction: The Challenge of Storing this compound

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its bifunctional nature, possessing both a phenolic hydroxyl group and a bromine substituent on a quinoline core, renders it susceptible to degradation if not stored under optimal conditions. The electron-rich phenol-like ring is prone to oxidation, while the quinoline system can be sensitive to light. This guide will delve into the likely degradation pathways and provide clear, actionable strategies to prevent decomposition.

Frequently Asked Questions (FAQs)

Q1: I've noticed a change in the color of my this compound sample, from off-white to a yellowish or brownish hue. What is happening?

A1: A color change is a primary indicator of decomposition. This is most likely due to oxidation of the 7-hydroxy group. Phenolic compounds are susceptible to oxidation, which can be initiated by air (oxygen), light, or trace metal impurities. The initial oxidation products can further polymerize to form complex, highly colored mixtures.

  • Causality: The hydroxyl group at the 7-position makes the quinoline ring system electron-rich, increasing its susceptibility to oxidation. This process often involves the formation of radical intermediates that can lead to the creation of quinone-like structures or polymeric materials, which are typically colored.

Q2: What are the primary factors that cause this compound to decompose during storage?

A2: The main environmental factors that can induce the degradation of this compound are:

  • Oxygen: The presence of atmospheric oxygen is a key driver for the oxidation of the phenolic hydroxyl group.

  • Light: Quinoline and its derivatives can be photosensitive. UV or even visible light can provide the energy to initiate photochemical reactions, such as oxidation or dehalogenation. Studies on related hydroxyquinoline compounds have shown that photodegradation is a significant decomposition pathway.[1][2]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including decomposition. While stable at room temperature for short periods, long-term storage should be at reduced temperatures.[3]

  • Moisture: The presence of water can facilitate certain degradation pathways and can be particularly problematic if the storage temperature fluctuates, leading to condensation.

Q3: What is the recommended procedure for long-term storage of this compound?

A3: To ensure maximum stability for long-term storage (months to years), we recommend the following protocol:

  • Container: Use an amber glass vial with a PTFE-lined cap to protect the compound from light and ensure an airtight seal.

  • Inert Atmosphere: Before sealing, flush the vial with an inert gas like argon or nitrogen to displace all oxygen.[4][5] This is the most critical step to prevent oxidation.

  • Temperature: Store the sealed vial in a freezer, preferably at -20°C or below.

  • Desiccation: Place the vial inside a secondary container with a desiccant to protect against moisture, especially in non-frost-free freezers.

Storage ConditionRecommended forRationale
-20°C or below, Inert Gas, Dark Long-Term (Months/Years) Minimizes oxidation, photodegradation, and thermal decomposition.
2-8°C, Inert Gas, Dark Medium-Term (Weeks/Months) Good protection, suitable for frequently accessed stock.
Room Temperature, Dark, Tightly Sealed Short-Term (Days) Acceptable for in-use samples, but risk of oxidation increases.

Troubleshooting Guide

Problem 1: My sample has degraded. Can I still use it?

Answer: It is strongly advised not to use a visibly degraded sample, as the impurities could lead to misleading experimental results, side reactions, or failed syntheses. The exact nature and percentage of the impurities are unknown without re-analysis. We recommend purifying the material if possible (e.g., by recrystallization or column chromatography) and confirming its identity and purity by analytical methods such as NMR, LC-MS, or HPLC before use.

Problem 2: I don't have access to an inert gas line. What is the next best storage option?

Answer: If an inert gas flush is not possible, the following steps can provide a good level of protection:

  • Use the smallest possible vial for your sample amount to minimize the headspace (and thus the amount of trapped oxygen).

  • Consider using a vacuum sealer to evacuate air from the container before sealing, if the compound is not volatile.

  • Store at -20°C in the dark. While some oxidation will still occur over time, the low temperature will significantly slow down the process.

Experimental Protocols

Protocol 1: Optimal Storage Procedure for this compound

This protocol outlines the best practice for storing the compound to ensure its long-term stability.

Materials:

  • This compound solid

  • Amber glass vial with a PTFE-lined screw cap

  • Source of dry inert gas (Argon or Nitrogen) with a delivery tube

  • Freezer (-20°C)

  • Secondary container with desiccant

Procedure:

  • Place the required amount of this compound into the amber glass vial.

  • Insert the inert gas delivery tube into the vial, with the tip just above the surface of the solid.

  • Gently flush the vial with the inert gas for 1-2 minutes to displace the air.

  • While continuing the gas flow, carefully screw the cap on tightly to seal the vial.

  • Place the sealed vial in the secondary container with desiccant.

  • Store the entire assembly in the freezer at -20°C.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of your this compound sample and detect potential degradation products.

Instrumentation and Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Prepare a 0.5 mg/mL solution in methanol or acetonitrile.

Procedure:

  • Prepare the mobile phases and sample solution.

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Inject the sample.

  • Analyze the resulting chromatogram. The purity can be estimated by the area percentage of the main peak. Degradation products will typically appear as additional, smaller peaks, often with different retention times.

Visualizing Degradation & Prevention

Potential Degradation Pathways

The primary degradation routes for this compound are oxidation and photodegradation. The hydroxyl group makes the molecule behave similarly to a brominated phenol, which is known to be susceptible to oxidation.[6]

A This compound (Stable) B Oxidized Intermediates (e.g., Radicals, Quinone-like species) A->B O₂ / Trace Metals D Photodegradation Products (e.g., hydroxylated, de-brominated species) A->D Light (UV/Vis) C Colored Polymeric Byproducts B->C Polymerization Receive Receive Compound Assess Visually Assess (Color, Form) Receive->Assess Store Store Appropriately (-20°C, Inert, Dark) Assess->Store Looks OK Degraded Degradation Suspected (Color Change) Assess->Degraded Discolored Check Check Purity? (e.g., HPLC) Store->Check Before Use Use Use in Experiment Check->Use Purity >95% Purify Purify & Re-analyze Check->Purify Purity <95% Degraded->Purify Purify->Check

References

Technical Support Center: Scaling Up the Synthesis of 3-Bromoquinolin-7-OL for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals focused on the synthesis and scale-up of 3-Bromoquinolin-7-ol. As a critical intermediate for various pharmacologically active compounds, ensuring a robust, scalable, and reproducible synthesis is paramount for advancing preclinical studies.[1][2] This document moves beyond a simple protocol, offering in-depth troubleshooting, frequently asked questions (FAQs), and the scientific rationale behind key process decisions to empower your research and development efforts.

Strategic Overview of the Synthetic Pathway

The synthesis of this compound for preclinical applications requires a route that is not only efficient but also amenable to scale-up, ensuring consistent quality and minimizing the formation of difficult-to-separate impurities. After careful consideration of various classical quinoline syntheses, we recommend a two-stage approach.[3][4][5]

  • Stage 1: Construction of the Quinolin-7-ol Core via Skraup Synthesis. This classic reaction builds the quinoline ring system from 3-aminophenol and glycerol. It is a cost-effective and well-documented method suitable for producing the core structure in large quantities.

  • Stage 2: Regioselective Bromination. Introduction of the bromine atom at the C-3 position. This is the most challenging step due to the directing effects of the hydroxyl group and the deactivated nature of the pyridine ring. Our proposed method involves the bromination of the quinolin-7-ol hydrobromide salt to favor substitution at the 3-position.[6]

This pathway is selected for its use of readily available starting materials and its potential for robust control at larger scales.

G cluster_0 Stage 1: Quinoline Core Synthesis cluster_1 Stage 2: Regioselective Bromination 3-Aminophenol 3-Aminophenol Skraup Reaction Skraup Reaction 3-Aminophenol->Skraup Reaction Glycerol Glycerol Glycerol->Skraup Reaction Quinolin-7-ol Quinolin-7-ol Skraup Reaction->Quinolin-7-ol H2SO4, Oxidant Bromination Bromination Quinolin-7-ol->Bromination 1. HBr 2. Solvent Bromine Bromine Bromine->Bromination This compound This compound Bromination->this compound

Caption: Proposed two-stage synthetic pathway for this compound.

Experimental Protocols for Scalable Synthesis

The following protocols provide detailed, step-by-step methodologies. Reagent quantities are provided for both a laboratory scale (10 g) and a scaled-up batch (100 g) of the final product.

Protocol 1: Synthesis of Quinolin-7-ol (Intermediate)

This procedure utilizes the Skraup reaction, which is highly exothermic and requires strict temperature control.

ReagentLab Scale (Yields ~15 g)Scale-Up (Yields ~150 g)Molar Eq.
3-Aminophenol10.9 g109 g1.0
Glycerol27.6 g276 g3.0
Nitrobenzene6.2 g62 g0.5
Sulfuric Acid (98%)30 mL300 mL-
Ferrous Sulfate (FeSO₄·7H₂O)1.0 g10 gCatalyst

Procedure:

  • Setup: Equip a jacketed glass reactor with a mechanical stirrer, reflux condenser, and a thermocouple connected to a temperature controller. For scale-up, ensure the reactor has an emergency cooling system.

  • Charging Reagents: To the reactor, cautiously add concentrated sulfuric acid. Begin stirring and cooling the acid to 10-15°C.

  • Slow Addition: Slowly add 3-aminophenol to the cooled sulfuric acid, ensuring the temperature does not exceed 25°C. A thick slurry will form.

  • Glycerol Addition: Add glycerol dropwise over 30-60 minutes, maintaining the temperature below 40°C.

  • Initiation: Add ferrous sulfate heptahydrate as a catalyst, followed by the slow, portion-wise addition of nitrobenzene over 1-2 hours.

  • Reaction: The reaction is highly exothermic. Carefully heat the mixture to 120-130°C. The reaction will initiate, and the temperature will rise. Maintain a controlled reflux at 140-150°C for 4-6 hours using the reactor's heating/cooling system.

  • Work-up: Cool the reaction mixture to below 80°C and cautiously pour it into a separate vessel containing crushed ice and water (approx. 10x the volume of the reaction mixture).

  • Neutralization & Extraction: Neutralize the acidic solution with a 30% aqueous sodium hydroxide solution until the pH is ~8-9. This will precipitate the crude product. The mixture can be steam distilled to remove unreacted nitrobenzene.

  • Isolation: Filter the solid product, wash thoroughly with cold water, and dry under vacuum at 60°C to yield crude Quinolin-7-ol. The product can be purified by recrystallization from ethanol/water.

Protocol 2: Synthesis of this compound (Final API)

This step requires careful handling of liquid bromine and precise control of reaction conditions to ensure regioselectivity.

ReagentLab Scale (Target: 10 g)Scale-Up (Target: 100 g)Molar Eq.
Quinolin-7-ol6.5 g65 g1.0
Hydrobromic Acid (48%)10 mL100 mL~2.5
Bromine (Br₂)2.4 mL (7.2 g)24 mL (72 g)1.05
Chloroform (or DCM)100 mL1 L-

Procedure:

  • Salt Formation: Dissolve Quinolin-7-ol in chloroform in the reactor. Add 48% hydrobromic acid and stir vigorously for 1 hour at room temperature. The hydrobromide salt will precipitate.

  • Bromination: Cool the slurry to 0-5°C. Prepare a solution of bromine in chloroform and add it dropwise to the reactor over 2-3 hours, ensuring the temperature remains below 10°C.

  • Reaction: Allow the reaction to stir at 5-10°C for 4-6 hours, then let it slowly warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by HPLC or TLC.[7]

  • Quenching: Cool the mixture back to 0-5°C. Slowly add a 10% aqueous solution of sodium bisulfite to quench the excess bromine until the red-brown color disappears.

  • Neutralization: Carefully add a saturated sodium bicarbonate solution to neutralize the acid until the pH of the aqueous layer is ~7-8. The free base product will be in the organic layer.

  • Extraction & Isolation: Separate the organic layer. Wash it with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic solvent under reduced pressure to yield the crude product. The final API, this compound, should be purified by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from a suitable solvent system (e.g., toluene or ethanol).[8]

Troubleshooting and FAQs

This section addresses common issues encountered during synthesis and scale-up in a direct question-and-answer format.

Troubleshooting Guide

Q1: The Skraup reaction is turning into a black, intractable tar with very low yield. What went wrong?

A1: This is a classic issue with the Skraup synthesis and is almost always related to temperature control.

  • Causality: The reaction is intensely exothermic. If the initial heating is too rapid or the addition of the oxidant (nitrobenzene) is too fast, the internal temperature can spike uncontrollably. This "runaway" condition leads to polymerization and degradation of the starting materials and product, forming tar.

  • Corrective Actions:

    • Ensure Gradual Heating: Heat the mixture slowly to the initiation temperature (120-130°C).

    • Controlled Oxidant Addition: Add the nitrobenzene in small portions or via a syringe pump over a prolonged period (1-2 hours) to manage the exotherm.

    • Vigorous Stirring: Ensure the mechanical stirrer is creating a good vortex to dissipate heat evenly throughout the thick reaction mixture.

    • Use of a Moderator: In some cases, a milder oxidant or the inclusion of a moderator like boric acid can help control the reaction's vigor.

Q2: My bromination step is producing a mixture of isomers, primarily the 6-bromo and 8-bromo derivatives, instead of the desired 3-bromo product. How can I improve regioselectivity?

A2: This is an expected challenge due to electronic effects. The hydroxyl group at C-7 is a powerful ortho-, para-director, activating the C-6 and C-8 positions for electrophilic substitution.

  • Causality: Direct bromination of Quinolin-7-ol will almost certainly yield the 6- and 8-bromo isomers. The strategy of first forming the hydrobromide salt is crucial. Protonation of the quinoline nitrogen deactivates the entire ring system, but it deactivates the benzo-ring more significantly than the pyridine ring, which can sometimes favor substitution at the C-3 position.[6]

  • Corrective Actions:

    • Confirm Salt Formation: Ensure the hydrobromide salt has fully precipitated before starting the bromine addition. Incomplete salt formation leaves free Quinolin-7-ol, which will react to form the undesired isomers.

    • Low Temperature: Maintain a low temperature (0-5°C) during bromine addition. Higher temperatures can overcome the subtle directing effects and lead to a mixture of products.

    • Choice of Brominating Agent: While liquid bromine is effective, N-Bromosuccinimide (NBS) can sometimes offer better selectivity in less acidic media.[9] However, for this specific transformation, the Br₂/HBr system is proposed to enhance C-3 selectivity. Experimentation with NBS in a non-polar solvent could be an alternative optimization path.

    • Analytical Monitoring: Use HPLC to analyze the reaction mixture. Develop a method that can resolve all potential isomers (3-bromo, 6-bromo, 8-bromo, and dibromo species) to accurately assess the success of the reaction.

Q3: During scale-up, my product isolation after the bromination work-up is resulting in an emulsion that is very difficult to separate. What can I do?

A3: Emulsion formation is a common challenge when scaling up liquid-liquid extractions, especially after neutralization steps that can precipitate fine solids.

  • Causality: Fine particulate matter at the aqueous-organic interface can stabilize emulsions. The viscosity and density of the layers also play a significant role.

  • Corrective Actions:

    • Add Brine: After neutralization, add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to break emulsions by increasing the density difference between the layers.

    • Filter Before Separation: If you suspect fine solids are the cause, you can attempt to filter the entire biphasic mixture through a pad of Celite® before transferring it to a separatory funnel or reactor for phase separation.

    • Use a Different Solvent: If the problem persists, consider a solvent with a greater density difference from water, such as dichloromethane (DCM). However, be mindful of the different safety and environmental profiles.

    • Allow Time: On a large scale, sometimes simply stopping agitation and allowing the mixture to stand for several hours can lead to phase separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling liquid bromine at scale?

A1: Bromine is highly corrosive, toxic, and volatile.[10] All work must be conducted in a well-ventilated fume hood or a dedicated, contained reactor system.[11] Key precautions include:

  • Personal Protective Equipment (PPE): Always wear a face shield, safety goggles, a rubber apron, and heavy-duty chemical-resistant gloves (butyl rubber or Viton® are recommended).[12]

  • Spill Preparedness: Have a bromine spill kit readily available. This should contain a neutralizing agent like a 5% sodium thiosulfate solution.

  • Emergency Response: Ensure an emergency safety shower and eyewash station are immediately accessible. All personnel must be trained on emergency procedures for bromine exposure, which includes immediate removal of contaminated clothing and flushing the affected area with copious amounts of water for at least 15 minutes.[13][14]

Q2: What level of purity is required for this compound to be used in preclinical toxicology studies?

A2: For an active pharmaceutical ingredient (API) or a key intermediate intended for IND-enabling toxicology studies, the purity requirements are stringent.[1] Generally, a purity of >98.5% (by HPLC) is expected. Furthermore, it's not just about the purity of the main compound; you must also identify and characterize any impurity present at a concentration of >0.1%. The manufacturing process must be consistent to ensure a reproducible impurity profile from batch to batch.[15]

Q3: Column chromatography is difficult to scale. What are the alternatives for purifying hundreds of grams of the final product?

A3: While challenging, preparative HPLC is a viable option for high-purity isolation at scale. However, the most desirable method for large-scale manufacturing is recrystallization .

  • Developing a Recrystallization Protocol:

    • Solvent Screening: Screen a variety of solvents and solvent systems (e.g., toluene, ethyl acetate, ethanol, acetonitrile, and mixtures with anti-solvents like hexanes) to find a system where the product has high solubility at high temperatures and low solubility at low temperatures.

    • Impurity Rejection: The chosen solvent system should also effectively reject key impurities (i.e., the impurities should remain in the mother liquor).

    • Process Control: Once a system is found, optimize the cooling profile, agitation rate, and seeding strategy to control crystal size and morphology, which impacts filtration and drying performance.

Caption: General workflow for purification by recrystallization.

Q4: How do I transition this process to be compliant with Good Manufacturing Practices (GMP)?

A4: Transitioning to GMP requires a significant increase in control and documentation.[15] Key steps include:

  • Process Validation: Demonstrating with a high degree of assurance that the process will consistently produce a product meeting its predetermined specifications and quality attributes.

  • Raw Material Control: Establishing specifications for all starting materials and reagents and testing them upon receipt.

  • Documentation: Implementing master batch records and executing batch records for every run, documenting every step, measurement, and deviation.

  • Quality Control: Validating all analytical methods (e.g., HPLC, GC) used for in-process controls and final product release.

  • Equipment Qualification: Ensuring all equipment is formally qualified (IQ/OQ/PQ) for its intended use.

This guide provides a robust framework for the synthesis and scale-up of this compound. Success in preclinical manufacturing relies on a deep understanding of the underlying chemistry, proactive troubleshooting, and meticulous attention to process control and safety.[16]

References

Technical Support Center: A Guide to Minimizing Impurities in the Synthesis of 3-Bromoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis and purification of 3-Bromoquinolin-7-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who require this key intermediate in its highest possible purity. We will move beyond simple procedural outlines to explore the chemical rationale behind common challenges, providing you with the expert insights needed to troubleshoot and optimize your synthetic workflow.

The Synthetic Challenge: Purity by Design

The biological and pharmaceutical utility of this compound hinges on its structural integrity and the absence of confounding impurities. Off-target isomers or residual reagents can compromise downstream applications and biological assays. The most reliable and contemporary route to this molecule avoids the often harsh and non-selective conditions of classic quinoline syntheses (like the Skraup or Doebner-von Miller reactions), opting for a controlled, multi-step approach.[1][2][3] This guide focuses on troubleshooting this superior pathway.

The modern synthesis proceeds in three key stages:

  • Protection: The hydroxyl group of 7-hydroxyquinoline is protected to prevent unwanted side reactions during bromination. A common and effective protecting group is trifluoromethanesulfonyl (triflate).

  • Regioselective Bromination: The protected intermediate is brominated. N-Bromosuccinimide (NBS) is the reagent of choice for selectively installing a bromine atom at the C-3 position.

  • Deprotection: The triflate group is removed under basic conditions to yield the final, high-purity this compound.[4]

This strategic pathway is visualized below.

SynthesisWorkflow cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection A 7-Hydroxyquinoline B Quinoline-7-trifluoromethanesulfonate A->B  Tf2O, Solvent C 3-Bromoquinoline-7-trifluoromethanesulfonate B->C  NBS, Solvent D This compound (Final Product) C->D  NaOH (aq)

Caption: A modern, three-step synthesis of this compound.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis. Each answer provides a mechanistic explanation and a validated solution.

Q1: My final product is contaminated with the starting material, 7-hydroxyquinoline. What went wrong?

A1: This impurity points to an incomplete reaction in Step 1 (Protection).

The hydroxyl group of 7-hydroxyquinoline must be fully converted to its triflate ester before proceeding to bromination. If this step is incomplete, the unprotected 7-hydroxyquinoline will be carried through the workflow and prove difficult to separate from the final product due to their similar polarities.

Causality & Solution:

  • Insufficient Reagent: Ensure at least 1.0 to 1.5 molar equivalents of trifluoromethanesulfonic anhydride (Tf₂O) are used relative to the 7-hydroxyquinoline.[4]

  • Reaction Conditions: The reaction should be conducted at a low temperature (e.g., 0 °C) to start, and then allowed to warm, ensuring the reaction goes to completion without degradation.

  • Moisture: Triflic anhydride is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Validation: Before proceeding to the bromination step, confirm the complete consumption of the starting material by Thin Layer Chromatography (TLC). The triflate-protected product will have a significantly higher Rf value (be less polar) than the starting phenol.

Q2: I am seeing multiple brominated products in my crude mixture. How can I improve selectivity for the 3-position?

A2: This is a classic regioselectivity challenge. The key is controlling the electrophilicity of the brominating agent and leveraging the electronic effects of the quinoline ring.

The quinoline ring system has several positions susceptible to electrophilic attack. While the protected quinoline is deactivated towards bromination, forcing conditions or overly reactive reagents can lead to a mixture of isomers (e.g., 5-bromo, 6-bromo) or over-bromination (e.g., 3,5-dibromo).

Causality & Solution:

  • Choice of Brominating Agent: Molecular bromine (Br₂) is highly reactive and can lead to poor selectivity and over-bromination.[5] N-Bromosuccinimide (NBS) is the preferred reagent as it provides a low, steady concentration of electrophilic bromine, which dramatically enhances regioselectivity for the C-3 position.[4][5]

  • Stoichiometry: Use a carefully measured amount of NBS, typically not exceeding 1.1 equivalents. This minimizes the chance of di-bromination.[5]

  • Temperature Control: Perform the bromination at a controlled, often lower, temperature. This slows the rate of reaction at less-favored positions.[5]

  • Solvent Choice: Solvents like dichloromethane (DCM) or chloroform are effective for this reaction.[4][6]

Regioselectivity cluster_desired Desired Pathway cluster_side Side Reactions Start Quinoline-7-OTf Desired 3-Bromoquinolin-7-OTf Start->Desired NBS (Controlled) Side1 5-Bromo Isomer Start->Side1 Br2 / Harsh Conditions Side2 Di-Bromo Products Start->Side2 Excess NBS / Br2

Caption: Controlling regioselectivity by choice of reagent.

Q3: My final hydrolysis step (deprotection) is sluggish or incomplete. How can I ensure full conversion?

A3: Incomplete hydrolysis will leave the 3-bromoquinoline-7-trifluoromethanesulfonate intermediate in your final product.

The cleavage of the triflate group requires basic conditions. If the reaction is not driven to completion, this highly non-polar impurity will contaminate your product.

Causality & Solution:

  • Base Concentration & Solvent: The patented method specifies a 10% aqueous sodium hydroxide solution with ethanol as a co-solvent.[4] The ethanol ensures the solubility of the organic triflate, allowing the aqueous base to react effectively.

  • Reaction Time & Temperature: The hydrolysis is typically run at room temperature for several hours.[4] Monitor the reaction by TLC until the starting triflate ester (high Rf) is completely converted to the product alcohol (low Rf). Gentle heating can be applied if the reaction is slow, but be cautious of potential degradation.

  • Work-up: After the reaction, the mixture is neutralized with acid. It is crucial to carefully adjust the pH to precipitate the product without forming soluble salts.

Purification Masterclass: A Validated Workflow

Even with an optimized reaction, rigorous purification is essential. A multi-step approach is the most effective strategy for achieving >99% purity.

Impurity TypeLikely SourceRecommended Purification Step
Non-Basic Organics Succinimide (from NBS), solvent residueAcid-Base Extraction
Unreacted Intermediates Quinoline-7-triflate, 3-Bromo-7-triflateColumn Chromatography
Isomeric Byproducts 5-Bromoquinolin-7-ol, etc.Column Chromatography
Trace Impurities -Recrystallization

Purification Workflow Diagram

Purification Crude Crude this compound A Dissolve in Organic Solvent (e.g., EtOAc, DCM) Crude->A B Wash with Dilute Acid (e.g., 1M HCl) A->B C Separate Layers (Product is in Aqueous Layer) B->C D Basify Aqueous Layer (e.g., NaOH) C->D E Extract Product into Fresh Organic Solvent D->E F Concentrate & Dry E->F G Silica Gel Column Chromatography F->G H Combine Pure Fractions & Concentrate G->H I Recrystallization (e.g., from Ethanol/Water) H->I J High-Purity Product (>99%) I->J

Caption: A validated, multi-step purification workflow.

Troubleshooting Purification
IssuePossible CauseTroubleshooting Steps
Product "Oils Out" During Recrystallization Solution is supersaturated or cooling too quickly.Re-heat to dissolve, add a small amount of additional hot solvent, and allow to cool slowly. Do not place in an ice bath until crystals have started to form at room temperature.[7]
Poor Separation on Column Chromatography Incorrect eluent system; co-elution of impurities.Optimize the solvent system using TLC to get the product Rf in the 0.3-0.4 range. Use a shallower solvent gradient during elution for better resolution.[7]
Low Yield After Column Chromatography Product is too soluble in the eluent or is sticking to the silica.If the product's Rf is too high, use a less polar solvent system. If it's not eluting, gradually increase the eluent polarity. Ensure proper, uniform column packing to avoid channeling.[7]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

(Adapted from patent CN108484495B)[4]

  • Protection: Dissolve 7-hydroxyquinoline (1.0 eq) in a suitable solvent. Cool to 0 °C and add trifluoromethanesulfonic anhydride (1.1-1.5 eq). Stir and allow the reaction to proceed to completion (monitor by TLC).

  • Bromination: Dissolve the crude quinoline-7-trifluoromethanesulfonate from the previous step in a solvent and add N-Bromosuccinimide (1.05 eq). Stir until the reaction is complete (monitor by TLC).

  • Work-up & Deprotection: Quench the reaction and perform an initial work-up. Dissolve the resulting crude 3-bromoquinoline-7-trifluoromethanesulfonate in ethanol. Add an equal volume of 10% aqueous sodium hydroxide solution and stir at room temperature for 2-4 hours until deprotection is complete (monitor by TLC).

  • Isolation: Evaporate the ethanol. Carefully neutralize the aqueous residue with hydrochloric acid to precipitate the crude product. Filter, wash with water, and dry under vacuum.

Protocol 2: Purification by Column Chromatography

(General procedure based on best practices)[7]

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack uniformly under gentle pressure. Add a thin layer of sand to the top.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical starting gradient might be 5% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

By understanding the chemistry behind potential impurity formation and employing a systematic approach to purification, researchers can confidently produce this compound of the high purity required for demanding applications.

References

Technical Support Center: Alternative Purification Methods for 3-Bromoquinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-Bromoquinolin-7-ol. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. Standard column chromatography can be effective, but it is not always the most efficient or scalable method. This guide provides in-depth troubleshooting and detailed protocols for alternative purification strategies, focusing on recrystallization and acid-base extraction, with considerations for other advanced techniques.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark, oily residue after synthesis. What are the likely impurities?

A1: Based on typical synthetic routes, such as the bromination of 7-hydroxyquinoline followed by further functionalization, or the hydrolysis of a protected precursor, several impurities may be present.[1] These can include:

  • Unreacted Starting Materials: Residual 7-hydroxyquinoline or its protected precursor.

  • Isomeric Byproducts: Other bromo-hydroxyquinoline isomers may form depending on the regioselectivity of the bromination reaction.

  • Over-brominated Species: Di- or tri-brominated quinolinols can be significant impurities.

  • Residual Solvents and Reagents: High boiling point solvents (e.g., DMF, glacial acetic acid) or excess brominating agents and their byproducts.[1]

Understanding the potential impurity profile is the first step in selecting an appropriate purification strategy.

Q2: I'm struggling with traditional silica gel chromatography. My compound either streaks badly or doesn't move from the baseline. What's happening?

A2: This is a common issue with polar, amphoteric compounds like this compound. The molecule possesses both a basic quinoline nitrogen and an acidic phenolic hydroxyl group. The acidic silanol groups on the surface of the silica gel can strongly interact with the basic nitrogen, leading to poor peak shape and irreversible adsorption. Conversely, in highly polar mobile phases, the compound may have limited retention, co-eluting with other polar impurities.

Q3: Is there a simple purification method I can try before resorting to more complex techniques?

A3: Yes, a simple trituration or washing procedure can be highly effective for removing non-polar impurities and some residual solvents. A known synthetic procedure for this compound describes a final purification step involving stirring the crude product in a 1:1 mixture of petroleum ether and dichloromethane.[1] This suggests that the target compound has low solubility in this solvent system, while some impurities are more soluble.

Troubleshooting Guide 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent or solvent system at different temperatures.

Q: How do I select a suitable solvent for the recrystallization of this compound?

A: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For amphoteric molecules like this compound, a systematic approach to solvent screening is recommended.

Systematic Solvent Screening Workflow

Caption: Workflow for selecting a recrystallization solvent.

Troubleshooting Common Recrystallization Issues

IssueProbable Cause(s)Troubleshooting Steps
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. The solution is too saturated.1. Add more hot solvent to decrease saturation. 2. Switch to a lower-boiling point solvent. 3. Ensure slow cooling to promote crystal nucleation over oil formation.
No Crystal Formation The solution is not sufficiently supersaturated. The compound is too soluble in the chosen solvent.1. Induce crystallization by scratching the inside of the flask or adding a seed crystal. 2. Evaporate some of the solvent to increase the concentration. 3. Cool the solution in an ice bath or refrigerator.
Low Yield Too much solvent was used. Premature crystallization during hot filtration.1. Concentrate the mother liquor to obtain a second crop of crystals. 2. Use the minimum amount of hot solvent necessary for dissolution. 3. Pre-heat the filtration apparatus to prevent premature crystallization.
Colored Crystals Presence of colored impurities.1. Add a small amount of activated charcoal to the hot solution before filtration. Note that this may reduce the yield slightly. 2. Perform a second recrystallization.
Experimental Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Based on solubility tests, select a suitable solvent (e.g., ethanol, methanol/water mixture).

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Troubleshooting Guide 2: Purification by Acid-Base Extraction

This technique exploits the amphoteric nature of this compound, allowing for its separation from neutral, acidic, or basic impurities by partitioning between an organic solvent and aqueous solutions of different pH.

Q: I don't have the exact pKa values for this compound. How can I design an effective acid-base extraction?

A: While experimental pKa values are ideal, we can make educated estimations based on similar structures. The quinoline nitrogen is basic (pKa of quinoline is ~4.9), and the hydroxyl group is acidic (pKa of phenol is ~10). The electron-withdrawing bromine atom will likely decrease the basicity of the nitrogen and increase the acidity of the hydroxyl group. Therefore, we can design a protocol that uses these differing acid-base properties to our advantage.

Acid-Base Extraction Workflow

Caption: Workflow for purification via acid-base extraction.

Experimental Protocol 2: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Wash with Weak Base (Optional): Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any strongly acidic impurities. Separate the layers and retain the organic layer.

  • Extraction of the Product: Extract the organic layer with a 1M aqueous solution of sodium hydroxide (NaOH). The this compound will be deprotonated at the hydroxyl group and move into the aqueous layer as its sodium salt. Repeat the extraction to ensure complete transfer. Combine the aqueous layers.

  • Isolation of Neutral/Basic Impurities: The remaining organic layer contains neutral and basic impurities. This layer can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to isolate these impurities if desired.

  • Precipitation of the Product: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding 1M hydrochloric acid (HCl) with stirring until the solution is approximately neutral (pH ~7), which should precipitate the purified this compound.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold deionized water to remove any salts, and dry the product under vacuum.

Alternative Advanced Purification Methods

For particularly challenging separations, more advanced techniques may be necessary.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This method offers high resolution and is suitable for separating closely related isomers or impurities that are difficult to remove by other means. A reverse-phase C18 column with a mobile phase of acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid, is a good starting point.[2]

  • Supercritical Fluid Chromatography (SFC): SFC is a greener alternative to prep-HPLC that uses supercritical CO₂ as the main mobile phase. It can be particularly effective for purifying polar compounds and allows for faster solvent removal.

  • Solid-Phase Extraction (SPE): SPE can be used as a rapid clean-up step. A cartridge with a suitable stationary phase (e.g., a mixed-mode cation exchange or a polar-functionalized sorbent) can be used to either retain the target compound while impurities are washed away, or retain the impurities while the product passes through.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Bromoquinolin-7-OL in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals and biologically active compounds.[1] The functionalization of this privileged heterocycle is a critical endeavor in the pursuit of novel therapeutic agents. Among the various strategies for derivatization, palladium-catalyzed cross-coupling reactions of bromoquinolines stand out for their versatility and efficiency in forming new carbon-carbon and carbon-nitrogen bonds.[2][3]

This guide provides an in-depth comparison of the reactivity of 3-Bromoquinolin-7-OL with other bromoquinoline isomers in key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. By examining the interplay of electronic and steric effects, we aim to provide a predictive framework for the reactivity of these valuable synthetic intermediates.

Understanding the Reactivity of Bromoquinolines: A Tale of Electronics and Sterics

The reactivity of a bromoquinoline in a palladium-catalyzed cross-coupling reaction is primarily governed by the ease of oxidative addition of the C-Br bond to the palladium(0) catalyst. This step is influenced by several factors:

  • Position of the Bromine Atom: The electronic environment of the C-Br bond is heavily dependent on its position on the quinoline ring. The electron-withdrawing nature of the pyridinic nitrogen deactivates the pyridine ring towards electrophilic attack but makes the C-Br bond at certain positions more susceptible to oxidative addition.

  • Electronic Effects of Substituents: The presence of electron-donating or electron-withdrawing groups on the quinoline ring can significantly modulate the reactivity. Electron-donating groups (EDGs) like hydroxyl (-OH) or methoxy (-OCH₃) increase the electron density on the ring, which can affect the rate of oxidative addition. Conversely, electron-withdrawing groups (EWGs) can enhance reactivity.

  • Steric Hindrance: The accessibility of the C-Br bond to the bulky palladium catalyst is a crucial factor.[4] Bromine atoms at sterically hindered positions (e.g., peri positions) may exhibit lower reactivity.

The general trend for the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order of bond dissociation energy: I > Br > Cl.[5] This guide will focus on bromoquinolines, which offer a good balance of reactivity and stability.

A Comparative Analysis of Bromoquinoline Isomers

To establish a baseline for understanding the reactivity of this compound, we first compare the reactivity of various unsubstituted bromoquinoline isomers.

Bromoquinoline IsomerSuzuki-Miyaura CouplingBuchwald-Hartwig AminationSonogashira CouplingHeck ReactionGeneral Reactivity Remarks
2-Bromoquinoline Readily participates.[6]Generally reactive.Known to undergo coupling.Can be a challenging substrate due to potential for catalyst deactivation.The bromine at the 2-position is activated by the adjacent nitrogen, but steric hindrance can be a factor with bulky ligands.
3-Bromoquinoline Widely used and generally provides good to excellent yields.[7][8]A robust substrate for amination reactions.[1]Efficient coupling with terminal alkynes is well-documented.[9]A suitable substrate for Heck vinylation.[2]A versatile and reactive isomer with a good balance of electronic activation and steric accessibility.
4-Bromoquinoline Can be effectively coupled, though may require specific ligand optimization.[10]Reactive, but can be prone to side reactions under certain conditions.Participates in Sonogashira coupling.Shows good reactivity in Heck reactions.The C-Br bond is activated by the nitrogen, but reactivity can be influenced by the choice of catalyst and ligand.
5-Bromoquinoline A good substrate for Suzuki coupling.[11]Amenable to Buchwald-Hartwig amination.Can be used in Sonogashira reactions.Participates in Heck reactions.Reactivity is generally good, with the bromine on the carbocyclic ring being less influenced by the nitrogen's inductive effect compared to the 2- and 4-positions.
6-Bromoquinoline Commonly used with good results.[5]A reliable substrate for C-N bond formation.Undergoes Sonogashira coupling.A suitable substrate for Heck reactions.Similar to 5-bromoquinoline, it exhibits good reactivity.
8-Bromoquinoline Can be a challenging substrate due to potential for chelation with the palladium catalyst via the quinoline nitrogen.Reactivity is influenced by steric hindrance and potential catalyst inhibition.Can participate, but may require specific conditions to overcome chelation effects.Shows moderate reactivity.The proximity of the bromine to the nitrogen atom can lead to catalyst inhibition, making it a less reactive isomer in some cases.

The Unique Case of this compound: A Predictive Analysis

The this compound molecule possesses two key features that will influence its reactivity:

  • Bromine at the 3-position: As established with 3-bromoquinoline, this position is generally favorable for cross-coupling reactions due to a good balance of electronic activation and steric accessibility.

  • Hydroxyl group at the 7-position: The -OH group is an electron-donating group. Through resonance, it increases the electron density of the carbocyclic ring. This could potentially decrease the electrophilicity of the C-Br bond at the 3-position, potentially slowing down the oxidative addition step compared to unsubstituted 3-bromoquinoline. However, the hydroxyl group could also participate in the reaction by acting as an internal base or by coordinating to the metal center, which could either enhance or inhibit catalysis depending on the specific reaction conditions.

Predicted Reactivity of this compound:

ReactionPredicted Reactivity Compared to 3-BromoquinolineRationale
Suzuki-Miyaura Coupling Potentially slightly lower to comparable.The electron-donating -OH group may slightly deactivate the C-Br bond towards oxidative addition. However, the reaction is generally robust and high yields are still expected with appropriate catalyst systems.
Buchwald-Hartwig Amination Potentially comparable to slightly higher.The hydroxyl group could act as a proton shuttle or a ligand for the palladium center, potentially facilitating the catalytic cycle. The choice of external base will be critical to avoid deprotonation of the phenol, which could lead to side reactions.
Sonogashira Coupling Potentially comparable.The electronic effect of the distal -OH group is expected to have a minor impact on this robust coupling reaction.
Heck Reaction Potentially comparable.Similar to the Sonogashira coupling, the influence of the 7-OH group is predicted to be minimal.

It is important to note that these are predictions. Experimental validation is necessary to confirm the actual reactivity of this compound. The acidic nature of the phenolic proton will also necessitate careful selection of bases to avoid unwanted side reactions.

Experimental Protocols

The following are detailed, step-by-step methodologies for key cross-coupling reactions, adapted from established literature for bromoquinolines. These protocols can serve as a starting point for the functionalization of this compound, with the understanding that optimization will be necessary.

Suzuki-Miyaura Coupling of a Bromoquinoline

Materials:

  • Bromoquinoline (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol)

  • Degassed 1,4-dioxane and water (4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask, combine the bromoquinoline, arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[7]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination of a Bromoquinoline

Materials:

  • Bromoquinoline (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol)

  • XPhos (0.04 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene or dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the Pd₂(dba)₃, XPhos, and NaOtBu.

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add the anhydrous solvent, followed by the bromoquinoline and the amine.

  • Heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with an appropriate organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.[1]

Visualizing the Chemistry

To better understand the processes described, the following diagrams illustrate the fundamental catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Coupling cluster_transmetalation Transmetalation Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Pd(II)(Br)Ln Ar-Pd(II)(Br)Ln Oxidative Addition->Ar-Pd(II)(Br)Ln Ar-Pd(II)-Ar'Ln Ar-Pd(II)-Ar'Ln Ar-Pd(II)(Br)Ln->Ar-Pd(II)-Ar'Ln Ar-Br Ar-Br Ar-Br->Oxidative Addition Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'Ln->Reductive Elimination Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)2->Ar-Pd(II)-Ar'Ln Base Base Base->Ar-Pd(II)-Ar'Ln Reductive Elimination->Pd(0)Ln Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Amination cluster_amination Amine Coordination & Deprotonation Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Pd(II)(Br)Ln Ar-Pd(II)(Br)Ln Oxidative Addition->Ar-Pd(II)(Br)Ln Ar-Pd(II)-NRR'Ln Ar-Pd(II)-NRR'Ln Ar-Pd(II)(Br)Ln->Ar-Pd(II)-NRR'Ln Ar-Br Ar-Br Ar-Br->Oxidative Addition Reductive Elimination Reductive Elimination Ar-Pd(II)-NRR'Ln->Reductive Elimination HNRR' HNRR' HNRR'->Ar-Pd(II)-NRR'Ln Base Base Base->Ar-Pd(II)-NRR'Ln Reductive Elimination->Pd(0)Ln Ar-NRR' Ar-NRR' Reductive Elimination->Ar-NRR'

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow Start Start Reagent Preparation Reagent Preparation Reaction Setup Reaction Setup Reagent Preparation->Reaction Setup Inert Atmosphere Inert Atmosphere Reaction Setup->Inert Atmosphere Solvent Addition Solvent Addition Inert Atmosphere->Solvent Addition Reaction Reaction Solvent Addition->Reaction Monitoring Monitoring Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup Monitoring->Workup Complete Purification Purification Workup->Purification Characterization Characterization Purification->Characterization End End Characterization->End

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

While this compound remains a less-explored substrate compared to other bromoquinolines, a systematic analysis of electronic and steric effects allows for a reasoned prediction of its reactivity. The bromine at the 3-position suggests a general amenability to a range of palladium-catalyzed cross-coupling reactions. The 7-hydroxyl group is expected to exert a modest electronic influence, potentially requiring fine-tuning of reaction conditions, particularly the choice of base, to achieve optimal results. This guide provides researchers with a solid theoretical and practical foundation for embarking on the synthetic exploration of this compound and its analogs, paving the way for the discovery of new and potent bioactive molecules.

References

A-Comparative-Guide-to-the-Structural-Validation-of-Synthesized-3-Bromoquinolin-7-OL-using-2D-NMR

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and drug development, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of rigorous scientific practice. For heterocyclic compounds such as 3-Bromoquinolin-7-OL, a molecule of interest for its potential biological activities, precise characterization is paramount. This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural validation of this compound, offering insights into experimental design, data interpretation, and a comparison with alternative analytical methods.

I. The Imperative of Structural Integrity: Why 2D NMR is Essential for this compound

While 1D ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, respectively, they often fall short in unequivocally assigning the complex spin systems present in substituted quinolines.[1] The aromatic region of the ¹H NMR spectrum, in particular, can be crowded with overlapping signals, making definitive assignments challenging.[2] 2D NMR techniques overcome this limitation by introducing a second frequency dimension, which reveals correlations between nuclei, thereby allowing for a step-by-step assembly of the molecular structure.

For this compound, the key structural questions to be answered are:

  • The precise positions of the bromine and hydroxyl substituents on the quinoline core.

  • The unambiguous assignment of all proton and carbon signals in the molecule.

  • Confirmation of the overall connectivity and spatial arrangement of the atoms.

2D NMR provides the necessary tools to address these questions with a high degree of confidence, ensuring the structural integrity of the synthesized compound.

II. A Multi-faceted Approach: The 2D NMR Toolkit for Structural Elucidation

A combination of several 2D NMR experiments is typically employed for a comprehensive structural validation. Each experiment provides a unique piece of the puzzle, and together they form a self-validating system for structural assignment.

A. COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connectivity

The COSY experiment is the foundational 2D NMR technique for establishing proton-proton correlations through chemical bonds, typically over two or three bonds.[2] In the COSY spectrum, cross-peaks appear between the signals of protons that are spin-spin coupled. This allows for the tracing of proton networks within the molecule.

  • Application to this compound: For the quinoline ring system, COSY will reveal the connectivity between adjacent protons. For instance, a cross-peak between H-5 and H-6, and another between H-6 and H-8 (if present) would confirm their sequential arrangement on the benzene portion of the ring. Similarly, correlations between protons on the pyridine ring can be identified.

B. HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Attached Carbons

The HSQC experiment correlates the chemical shifts of protons directly with the carbons to which they are attached.[2] This is an invaluable tool for resolving overlapping proton signals by spreading them out over the much wider ¹³C chemical shift range.

  • Application to this compound: By identifying the one-bond ¹H-¹³C correlations, HSQC allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, proton signals. For example, the proton at the C-2 position can be definitively linked to its corresponding carbon atom.

C. HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton

The HMBC experiment detects correlations between protons and carbons over longer ranges, typically two or three bonds.[2] This is crucial for connecting different fragments of the molecule and for placing substituents that lack protons, such as the bromine atom and the hydroxyl group in this compound.

  • Application to this compound: HMBC is arguably the most critical experiment for confirming the substitution pattern. For example, the proton at H-2 should show a correlation to the carbon at C-4 and the carbon at C-8a. The proton at H-4 should show correlations to C-2, C-5, and C-8a. Crucially, correlations from protons neighboring the sites of substitution to the quaternary carbons C-3 and C-7 will confirm the locations of the bromine and hydroxyl groups.

D. NOESY (Nuclear Overhauser Effect Spectroscopy): Probing Through-Space Proximity

Unlike the previous techniques that rely on through-bond couplings, NOESY reveals correlations between protons that are close to each other in space, regardless of whether they are directly bonded.[3] This is particularly useful for determining stereochemistry and confirming assignments in rigid molecules.

  • Application to this compound: In this relatively planar molecule, NOESY can provide confirmatory evidence for assignments. For instance, a NOESY correlation between H-8 and the hydroxyl proton (if observable) would support the placement of the hydroxyl group at C-7. Similarly, a correlation between H-2 and H-4 would be expected due to their spatial proximity.

III. Experimental Protocol: A Step-by-Step Guide to 2D NMR Data Acquisition

The following provides a generalized protocol for acquiring a suite of 2D NMR spectra for this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[2]

  • Ensure the solution is clear and free of any particulate matter. Filtration may be necessary.

  • Transfer the solution to a clean, dry NMR tube.

2. Instrument Setup (General):

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[4]

  • Acquire a standard 1D ¹H spectrum to determine the spectral width and appropriate acquisition parameters.[2]

3. 2D NMR Acquisition Parameters (Illustrative):

ExperimentPulse Program (Bruker)Spectral Width (F2/F1)Data Points (F2/F1)Number of ScansKey Parameter
COSY cosygpqfSame as ¹H spectrum2048 x 256-5122-4-
HSQC hsqcedetgpsisp2.3¹H / ¹³C spectral width2048 x 2564-8¹JCH ≈ 145 Hz
HMBC hmbcgplpndqf¹H / ¹³C spectral width2048 x 5128-16nJCH ≈ 8 Hz
NOESY noesygpphSame as ¹H spectrum2048 x 2568-16Mixing time (e.g., 500-800 ms)

Note: These are starting parameters and may require optimization based on the specific instrument and sample concentration.

IV. Data Interpretation Workflow: A Logical Approach

The interpretation of 2D NMR spectra is a systematic process of piecing together the structural puzzle.

Caption: A logical workflow for the structural elucidation of this compound using a combination of 1D and 2D NMR techniques.

V. Comparative Analysis: 2D NMR vs. Alternative Techniques

While 2D NMR is a powerful tool, it is often used in conjunction with other analytical techniques for a comprehensive characterization.

TechniqueInformation ProvidedAdvantages for this compoundLimitations
2D NMR (COSY, HSQC, HMBC) Detailed connectivity of the C-H framework, unambiguous assignment of all atoms.The "gold standard" for complete structural elucidation in solution.Requires a relatively larger amount of pure sample, longer acquisition times.
Mass Spectrometry (MS) Molecular weight and elemental composition (with high resolution MS).Confirms the molecular formula (C₉H₆BrNO) and the presence of one bromine atom through isotopic patterns.[4]Does not provide information on the connectivity of atoms or isomeric structure.
X-ray Crystallography Precise 3D structure in the solid state.Provides the absolute, unambiguous structure.Requires a suitable single crystal, which can be difficult to grow. The solid-state structure may not be identical to the solution-state conformation.
Infrared (IR) Spectroscopy Presence of functional groups.Can confirm the presence of the -OH group (broad peak ~3200-3600 cm⁻¹) and aromatic C-H and C=C bonds.Provides limited information on the overall molecular structure and substitution pattern.
UV-Vis Spectroscopy Information about the electronic conjugation system.Can provide a characteristic spectrum for the quinoline chromophore.Not specific enough for detailed structural elucidation.

In essence, while other techniques provide valuable and often complementary information, 2D NMR is unparalleled in its ability to deliver a detailed and unambiguous structural assignment of this compound in solution.

VI. Conclusion: Ensuring Confidence in Synthesis

The structural validation of synthesized molecules is a critical step in the drug discovery and development pipeline. For a substituted heterocycle like this compound, a multi-pronged approach utilizing a suite of 2D NMR experiments (COSY, HSQC, HMBC, and NOESY) provides a robust and self-validating methodology for unambiguous structural elucidation. By systematically analyzing the through-bond and through-space correlations, researchers can confidently confirm the identity and purity of their synthesized compounds, laying a solid foundation for subsequent biological evaluation. When combined with data from mass spectrometry and other spectroscopic techniques, a complete and irrefutable structural characterization can be achieved.

References

A Researcher's Guide to 3-Bromoquinolin-7-ol: Cross-Referencing Experimental Data with Literature Values

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of 3-Bromoquinolin-7-ol, a valuable heterocyclic building block in medicinal chemistry and materials science. We will present experimental data for this compound and cross-reference it with available literature values, offering insights into its physicochemical properties. For researchers, scientists, and drug development professionals, precise characterization of such molecules is paramount for the integrity and reproducibility of their work. This document is structured to provide a comprehensive overview, from fundamental properties to detailed experimental protocols, ensuring a thorough understanding of this compound.

Introduction to this compound: A Privileged Scaffold

Quinoline derivatives are a cornerstone in the development of therapeutic agents and functional materials, owing to their presence in numerous biologically active compounds.[1] The introduction of a bromine atom and a hydroxyl group onto the quinoline core, as in this compound, offers versatile handles for further chemical modifications, making it a key intermediate in the synthesis of more complex molecules.[2] The precise positioning of these functional groups significantly influences the molecule's electronic properties, reactivity, and biological activity. Therefore, unambiguous characterization is a critical first step in any research endeavor utilizing this compound.

Below is the chemical structure of this compound:

Caption: Chemical structure of this compound.

Experimental Data and Comparison with Literature Values

In this section, we present experimental data obtained from a commercially available sample of this compound and compare it with data from the literature. It is important to note that while the synthesis of this compound is described in the patent literature, detailed spectroscopic and physical data in peer-reviewed journals are scarce.[3] Therefore, for comparative purposes, we will also reference data for the closely related isomer, 7-bromo-8-hydroxyquinoline, to provide a contextual analytical framework.

Physicochemical Properties
PropertyExperimental Value (this compound)Literature Value (this compound)Literature Value (7-bromo-8-hydroxyquinoline)
Appearance Off-white to light yellow solid[4]--
Melting Point (°C) Not providedNot provided138-139[4]
Purity (by NMR) ≥95.0%[4]--
Spectroscopic Data

¹H NMR Spectroscopy:

A Certificate of Analysis for a commercial sample of this compound confirms that the ¹H NMR spectrum is consistent with its structure.[4] While the detailed peak list is not provided in the certificate, we can predict the expected signals based on the structure and by comparison with related compounds.

Expected ¹H NMR Signals for this compound:

The ¹H NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the pyridine ring (H2 and H4) are generally the most deshielded due to the electronegativity of the nitrogen atom. The protons on the benzene ring (H5, H6, and H8) will have chemical shifts influenced by the hydroxyl group at the C7 position.

For comparison, the reported ¹H NMR data for 7-bromo-8-hydroxyquinoline in CDCl₃ is as follows: δ 8.83 (dd, J = 4.4, 1.6 Hz, 1H, H-2), 8.51 (dd, J = 8.4, 1.2 Hz, 1H, H-4), 7.73 (d, J = 8.4 Hz, 1H, H-6), 7.59 (dd, J = 8.4, 4.4 Hz, 1H, H-3), 7.10 (d, J = 8.4 Hz, 1H, H-5), 3.3 (s, 1H, -OH).[4] We would expect a different splitting pattern and chemical shifts for the protons on the benzene ring of this compound due to the different substitution pattern.

¹³C NMR Spectroscopy:

The proton-decoupled ¹³C NMR spectrum of this compound should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the bromine and hydroxyl substituents, as well as the nitrogen atom in the quinoline ring.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments used in the characterization of quinoline derivatives. These protocols are designed to be self-validating and are based on established analytical chemistry principles.

Determination of Melting Point
  • A small amount of the crystalline sample is placed in a capillary tube, which is then sealed at one end.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is raised slowly (1-2 °C per minute) as it approaches the expected melting point.

  • The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded as the melting point.

Rationale: A sharp melting point range (typically less than 2 °C) is indicative of a pure crystalline compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

  • Sample Preparation: Weigh approximately 5-10 mg of the this compound sample and dissolve it in about 0.7-1.0 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Place the NMR tube in the spectrometer. Set the appropriate acquisition parameters, including the spectral width, acquisition time, and relaxation delay. Acquire the Free Induction Decay (FID) data, typically co-adding multiple scans to improve the signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the FID to obtain the spectrum. Phase the spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.7-1.0 mL of solvent) is often required due to the lower natural abundance of the ¹³C isotope.

  • Data Acquisition: Use a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans and a longer relaxation delay are often necessary compared to ¹H NMR.

  • Data Processing: The processing steps (Fourier transform, phasing, and calibration) are analogous to those for ¹H NMR.

The following diagram illustrates the general workflow for the characterization of this compound.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Comparison a Weigh this compound b Dissolve in Deuterated Solvent a->b c Melting Point Analysis a->c d NMR Spectroscopy (1H & 13C) b->d f Compare with Literature Values c->f e Process Spectra d->e e->f g Structural Confirmation f->g

Caption: Experimental workflow for the characterization of this compound.

Conclusion

References

A Comparative Guide to Validating the Purity of 3-Bromoquinolin-7-ol: HPLC vs. LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of an active pharmaceutical ingredient (API) or a critical intermediate like 3-Bromoquinolin-7-ol is a non-negotiable aspect of quality control and regulatory compliance. This guide provides an in-depth technical comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the comprehensive purity assessment of this quinoline derivative. Beyond a mere listing of protocols, this document delves into the causality behind methodological choices, offering a framework for robust, self-validating analytical systems.

The Analytical Challenge: Understanding this compound and Its Potential Impurities

This compound is a heterocyclic compound with a structure that presents specific analytical challenges. Its polar hydroxyl group and the quinoline core's aromaticity and basic nitrogen atom dictate its chromatographic behavior. The synthesis of such molecules, typically involving electrophilic bromination of a hydroxyquinoline precursor, is not always perfectly selective. This can lead to a range of process-related impurities that must be identified and quantified.

Common Potential Impurities in this compound Synthesis:

  • Regioisomers: The bromination of a quinoline ring can be difficult to control, potentially leading to the formation of other monobrominated isomers (e.g., 5-bromoquinolin-7-ol).[1]

  • Over-brominated Products: The reaction may proceed too far, resulting in di- or even tri-brominated species.[1][2]

  • Starting Material: Incomplete reaction can leave residual 7-hydroxyquinoline in the final product.

  • Byproducts from Side Reactions: Strongly acidic and high-temperature conditions, sometimes used in quinoline synthesis, can lead to the formation of tar-like polymeric materials.[1]

  • Degradation Products: The compound may degrade under certain storage or handling conditions, although specific degradation pathways for this molecule are not widely documented.

An effective analytical method must be able to separate the main this compound peak from these structurally similar impurities and quantify them with high accuracy and sensitivity.

The Core Comparison: HPLC-UV vs. LC-MS

High-Performance Liquid Chromatography is a powerful separation technique, but the choice of detector is critical to the quality of information obtained.

FeatureHPLC with UV/DAD DetectionLC-MS (Mass Spectrometry) Detection
Primary Function Separation and QuantificationSeparation, Identification, and Quantification
Principle Separates compounds based on their interaction with a stationary and mobile phase. A UV/Diode-Array Detector (DAD) measures the absorbance of light by the compounds.Couples the separation power of LC with the mass analysis capability of MS. It provides mass-to-charge ratio (m/z) information for each eluting compound.
Strengths - Robust and highly reproducible for quantification.- Relatively simple to operate and maintain.- Excellent for determining the area percentage purity of the main component.[3]- Unparalleled sensitivity and specificity for impurity detection, even at trace levels.[3][4]- Provides molecular weight information, which is crucial for identifying unknown impurities.[5]- Tandem MS (MS/MS) can provide structural fragments for definitive identification.[4]
Limitations - Cannot identify unknown impurities without a reference standard.- Co-eluting impurities with no UV chromophore will be missed.- Quantification relies on the assumption that all impurities have a similar UV response to the API, which is often not the case.- Quantification can be more complex and may require specific ionization modes for different compounds.- Matrix effects can sometimes suppress the ion signal.- Higher initial cost and complexity of the instrument.
Best For Routine quality control, assay determination, and calculating the purity of the main peak based on area percentage.Impurity profiling, identification of unknown peaks, characterization of degradation products, and targeted quantification of low-level impurities.[6]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be robust and adhere to the principles of analytical method validation as outlined in the ICH Q2(R2) guidelines.[4] The objective is to create a method that is fit for its intended purpose: the accurate assessment of this compound purity.[4]

Workflow for Purity Validation

Purity Validation Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Validation prep Weigh and dissolve This compound in Methanol/Water filter Filter through 0.22 µm syringe filter prep->filter hplc HPLC-DAD Analysis filter->hplc Routine QC lcms LC-MS/MS Analysis filter->lcms Impurity ID quant Quantify Purity (Area % on DAD) hplc->quant id Identify Impurities (Mass Spec Data) lcms->id validate Method Validation (ICH Q2) (Linearity, Accuracy, Precision) quant->validate id->validate

Caption: Overall workflow for the purity validation of this compound.

Protocol 1: HPLC-DAD Method for Quantitative Purity Assessment

Rationale: A reversed-phase HPLC method is the standard for analyzing many pharmaceutical compounds.[7] Given the polar nature of the hydroxyl group on this compound, a standard C18 column might show poor retention with highly aqueous mobile phases due to "ligand folding".[8] Therefore, an Ascentis RP-Amide column is proposed, which is designed for enhanced retention of polar compounds.[9] The use of a volatile buffer like formic acid makes this method compatible with a future transfer to an LC-MS system.[9]

Methodology:

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: Ascentis RP-Amide, 150 x 4.6 mm, 3 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      Time (min) %B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: DAD, 254 nm (or optimal wavelength determined by UV scan).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of methanol and water.

    • For analysis, dilute this stock to a working concentration of 0.1 mg/mL using the mobile phase A.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Data Analysis:

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

  • System Suitability:

    • Perform five replicate injections of the standard solution.

    • The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.

Protocol 2: LC-MS/MS Method for Impurity Identification and Characterization

Rationale: While HPLC-UV provides quantitative data on purity, it offers no structural information about unknown peaks.[10] LC-MS is the definitive tool for this purpose.[5] By coupling the same chromatographic separation to a mass spectrometer, we can obtain the molecular weight of each impurity. Using tandem mass spectrometry (MS/MS), we can fragment the impurity ions to gain structural insights, which is invaluable for identifying regioisomers or other related substances.[4]

Methodology:

  • Instrumentation:

    • UHPLC system coupled to a Triple Quadrupole (QqQ) or a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions:

    • The same column and mobile phases as the HPLC-DAD method can be used to facilitate direct comparison. A faster gradient may be employed for higher throughput if resolution is maintained.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Scan Mode: Full scan from m/z 100-500 to detect all potential impurities.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS/MS: For any detected impurity, perform a product ion scan to obtain fragmentation patterns. Use a collision energy ramp (e.g., 10-40 eV) to ensure comprehensive fragmentation.

  • Data Analysis:

    • Extract ion chromatograms for the expected molecular weight of this compound (C9H6BrNO, exact mass ~222.97 Da) and any other detected peaks.

    • Analyze the mass spectra of impurity peaks to determine their molecular weights.

    • Compare the fragmentation patterns from MS/MS data with the fragmentation of the main compound to propose structures for the impurities.

Logical Framework for Purity Assessment

The relationship between these two techniques forms a comprehensive and self-validating system for purity analysis.

Purity Analysis Logic start Synthesized This compound hplc HPLC-DAD Analysis start->hplc lcms LC-MS/MS Analysis start->lcms quant Quantitative Purity (Area %) hplc->quant id Impurity Identification (Molecular Weight & Structure) lcms->id report Complete Purity Report quant->report id->report

References

A Comparative Guide to the In Vitro Efficacy of 3-Bromoquinolin-7-OL Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its presence in numerous biologically active compounds and approved pharmaceuticals.[1] Its rigid, heterocyclic structure provides an excellent framework for designing targeted therapeutic agents. The strategic placement of a bromine atom at the 3-position and a hydroxyl group at the 7-position of the quinoline core creates a molecule, 3-Bromoquinolin-7-OL, with significant potential for chemical modification and biological activity. The bromine atom serves as a versatile synthetic handle for introducing diverse functional groups, while the hydroxyl group can participate in crucial hydrogen-bonding interactions with biological targets.[1][2]

This guide provides an in-depth comparison of the in vitro efficacy of several this compound derivatives, focusing on their potential as anticancer agents. We will delve into the structure-activity relationships (SAR) that govern their cytotoxic effects, detail the standardized methodologies used for their evaluation, and explore the potential molecular pathways they target.

Comparative Analysis of In Vitro Cytotoxicity

The primary measure of in vitro efficacy for potential anticancer compounds is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit the growth of cancer cells by 50%. A lower IC50 value indicates greater potency.

While direct comparative studies on a wide array of this compound derivatives are limited, we can synthesize a comparison from studies on structurally related bromo- and hydroxy-substituted quinolines. These studies consistently demonstrate that substitutions on the quinoline ring are critical in determining their antiproliferative effects.[3] For instance, studies on brominated quinolines have shown potent activity against various tumor cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma), with IC50 values in the low micromolar range.[4]

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of Representative Substituted Quinolines

Compound IDCore Structure & Key SubstitutionsCancer Cell LineIC50 (µM)Reference
Compound A 5,7-Dibromo-8-hydroxyquinolineHT29 (Colon)6.7[4]
HeLa (Cervix)9.8[4]
C6 (Glioma)12.1[4]
Compound B 7-Bromo-8-hydroxyquinolineHT29 (Colon)15.2[4]
HeLa (Cervix)18.5[4]
C6 (Glioma)25.6[4]
Compound C Quinoline-Chalcone Hybrid (12e)MGC-803 (Gastric)1.38[5]
HCT-116 (Colon)5.34[5]
MCF-7 (Breast)5.21[5]
5-FU (Control) FluoropyrimidineMGC-803 (Gastric)6.22[5]
HCT-116 (Colon)10.4[5]
MCF-7 (Breast)11.1[5]

Expert Analysis & Structure-Activity Relationship (SAR) Insights:

The data presented, though from related compound series, allows us to draw critical inferences for the this compound scaffold:

  • Halogenation is Key: The presence and position of bromine atoms significantly impact cytotoxicity. As seen by comparing Compound A and B, dibromination (Compound A) leads to a marked increase in potency (lower IC50 values) compared to monobromination (Compound B).[4] This suggests that a 3-bromo substituent is a promising feature for anticancer activity.

  • The Hydroxyl Group's Role: The hydroxyl group at position 7 or 8 is a common feature in active quinoline derivatives, likely acting as a hydrogen bond donor to engage with amino acid residues in the active site of target proteins.[4]

  • Hybridization Strategy: A powerful strategy in medicinal chemistry is molecular hybridization, which combines two or more pharmacophores to create a new hybrid with enhanced activity. Compound C, a quinoline-chalcone hybrid, demonstrates exceptionally potent activity, surpassing the standard chemotherapy drug 5-Fluorouracil (5-FU) across multiple cell lines.[5] This highlights a promising direction for modifying the this compound scaffold—attaching other known anticancer moieties at the 3-position via the bromine handle.

Mechanistic Insights: Targeting Critical Cancer Pathways

Quinoline derivatives exert their anticancer effects through diverse mechanisms, often by inhibiting key enzymes involved in cell growth and proliferation.[2][6] A primary class of targets for these compounds are protein kinases, which are frequently dysregulated in cancer.[1]

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase whose signaling pathway is a major driver of tumor growth, proliferation, and metastasis in many cancers, including lung and breast cancer.[7][8][9] The EGFR signaling cascade involves multiple downstream effectors, including the RAS-RAF-MAPK and PI3K-AKT pathways, which ultimately regulate gene expression and promote cell survival.[7] Because of their structural similarities to the ATP-binding pocket of kinases, many quinoline and quinazoline derivatives have been developed as potent EGFR inhibitors.[10]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2/SHC EGFR->GRB2 Activates PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK TF Transcription Factors (e.g., ELK-1) ERK->TF Phosphorylates AKT AKT PI3K->AKT AKT->TF Gene Gene Expression TF->Gene Regulates Inhibitor This compound Derivatives Inhibitor->EGFR Inhibits (Hypothesized) EGF Growth Factor (e.g., EGF) EGF->EGFR Binds

Caption: Hypothesized mechanism of action for this compound derivatives as EGFR inhibitors.

Experimental Protocol: In Vitro Cytotoxicity Assessment

To ensure data is reliable and comparable, standardized assays are crucial. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[11][12]

Principle of the MTT Assay: Metabolically active, viable cells possess NAD(P)H-dependent oxidoreductase enzymes. These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[11][12] The formazan crystals are then solubilized, and the intensity of the purple color is measured using a spectrophotometer. The absorbance is directly proportional to the number of viable cells.

MTT_Workflow start Start: Seed Cancer Cells in 96-well Plate incubate1 Incubate cells to allow attachment (e.g., 24 hours, 37°C, 5% CO2) start->incubate1 add_drug Add serial dilutions of This compound derivatives incubate1->add_drug incubate2 Incubate with compounds (e.g., 48-72 hours) add_drug->incubate2 add_mtt Add MTT Reagent to each well (Final conc. ~0.5 mg/mL) incubate2->add_mtt incubate3 Incubate for 2-4 hours (Allows formazan formation) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO, isopropanol) incubate3->solubilize shake Shake plate to dissolve formazan crystals solubilize->shake read Measure Absorbance (570 nm) shake->read end End: Calculate IC50 Values read->end

Caption: Standard experimental workflow for the MTT cell viability assay.

Detailed Step-by-Step MTT Protocol:

  • Cell Seeding: Cancer cells are harvested and counted. A specific number of cells (e.g., 5,000-10,000 cells/well, optimized for the cell line) are seeded into each well of a 96-well microplate in 100 µL of culture medium.[13]

  • Incubation: The plate is incubated for 24 hours (37°C, 5% CO₂) to allow the cells to adhere to the bottom of the wells.[14]

  • Compound Addition: The this compound derivatives are dissolved in a suitable solvent (typically DMSO) and then serially diluted in culture medium to achieve a range of final concentrations. The medium from the wells is removed, and 100 µL of the medium containing the test compounds is added. Control wells receive medium with DMSO only (vehicle control).

  • Exposure Incubation: The cells are incubated with the compounds for a predetermined period, typically 48 or 72 hours.[14]

  • MTT Addition: After the incubation period, 10-20 µL of MTT stock solution (typically 5 mg/mL in PBS) is added to each well.[11][15]

  • Formazan Formation: The plate is returned to the incubator for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[13]

  • Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) is added to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: The plate is placed on an orbital shaker for a few minutes to ensure complete dissolution. The absorbance is then read on a microplate reader at a wavelength between 550 and 600 nm.[11]

  • Data Analysis: The absorbance values are corrected by subtracting the background absorbance of wells with medium only. The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Outlook

The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents. The available data on related bromo- and hydroxy-substituted quinolines strongly suggest that these compounds possess potent cytotoxic activity against a range of cancer cell lines. Structure-activity relationship studies indicate that further functionalization at the 3-position, potentially through molecular hybridization, could yield derivatives with even greater efficacy.

The likely mechanism of action involves the inhibition of critical cell signaling pathways, such as the EGFR cascade, which are fundamental to cancer progression. Future research should focus on synthesizing a focused library of this compound derivatives and screening them against a panel of cancer cell lines, particularly those known to be dependent on kinase signaling. Subsequent studies should aim to confirm the molecular target(s) through enzymatic assays and explore the in vivo efficacy of the most potent compounds in preclinical animal models.

References

A Comparative Guide to In Silico Modeling and Docking of 3-Bromoquinolin-7-ol Derivatives for Targeted Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Promise of In Silico Screening

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1] Modifications to this core structure can dramatically alter its physicochemical properties and biological efficacy, leading to the development of potent anticancer, antimicrobial, and anti-inflammatory drugs.[1] Within this class, 3-Bromoquinolin-7-ol derivatives represent a promising, yet underexplored, family of compounds. The strategic placement of a bromine atom at the C3 position and a hydroxyl group at the C7 position can significantly influence the molecule's electronic distribution and hydrogen bonding capabilities, making these derivatives attractive candidates for targeted therapies.

In the modern drug discovery paradigm, in silico modeling and molecular docking have become indispensable tools.[2] These computational techniques allow researchers to predict the binding affinity and interaction patterns of small molecules with specific biological targets, such as enzymes or receptors, before committing to costly and time-consuming synthesis and in vitro testing.[3] This guide provides a comprehensive comparison of this compound derivatives, grounded in computational data, and details the methodologies behind these powerful predictive studies.

Comparative Performance of this compound Derivatives: A Docking Analysis

To illustrate the potential of this chemical class, a molecular docking study was simulated against Human DNA Topoisomerase I, a crucial enzyme in DNA replication and a validated target for anticancer drugs.[4][5] The study compares the parent this compound with several hypothetical derivatives, each featuring a different substituent at the C2 position to probe the structure-activity relationship (SAR).

Table 1: Predicted Binding Affinities and Interactions of this compound Derivatives with DNA Topoisomerase I (PDB ID: 1T8I)

Compound IDC2-SubstituentPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Types
BQT-01 -H (Parent)-7.8Arg364, Asn722, Thr718Hydrogen Bond, Pi-Alkyl
BQT-02 -Phenyl-9.2Arg364, Asn722, Lys442, Pro431Hydrogen Bond, Pi-Pi Stacking, Pi-Alkyl
BQT-03 -4-Chlorophenyl-9.6Arg364, Asn722, Lys442, Val503Hydrogen Bond, Halogen Bond, Pi-Alkyl
BQT-04 -4-Methoxyphenyl-9.4Arg364, Asn722, Thr718, Asp533Hydrogen Bond, Pi-Alkyl
BQT-05 -2-Furyl-8.5Arg364, Asn722, Thr718Hydrogen Bond, Pi-Alkyl

Note: The data presented in this table is illustrative and derived from the principles of molecular docking. Actual experimental values may vary.

Analysis of Docking Results: The predicted binding affinities suggest that substitution at the C2 position significantly enhances the interaction with the Topoisomerase I active site compared to the parent compound (BQT-01). The introduction of an aromatic ring (BQT-02, BQT-03, BQT-04) allows for favorable Pi-Pi stacking and Pi-Alkyl interactions with key residues. Notably, the 4-chlorophenyl derivative (BQT-03) exhibits the strongest predicted binding affinity, likely due to the formation of a halogen bond with the protein backbone, a valuable interaction in rational drug design. These results underscore the importance of the C2 position as a vector for optimization.

Experimental Protocol: A Self-Validating Molecular Docking Workflow

The trustworthiness of in silico data hinges on a robust and well-validated methodology. The following protocol outlines a standard workflow for molecular docking studies, ensuring reproducibility and scientific rigor.

Step 1: Ligand Preparation

  • 2D Structure Sketching: Draw the this compound derivatives using a chemical drawing tool like ChemDraw or Marvin Sketch.

  • 3D Structure Generation: Convert the 2D structures into 3D models.

  • Energy Minimization: Subject the 3D structures to energy minimization using a suitable force field (e.g., MMFF94). This process optimizes the ligand's geometry to a low-energy conformation.

  • File Format Conversion: Save the optimized structures in a docking-compatible format, such as .pdbqt.

Step 2: Target Protein Preparation

  • Protein Structure Retrieval: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we use DNA Topoisomerase I (PDB ID: 1T8I).[6]

  • Pre-processing: Remove all non-essential molecules from the PDB file, including water, co-solvents, and any co-crystallized ligands.

  • Protonation and Charge Assignment: Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Gasteiger charges) to the protein. This step is crucial for accurately calculating electrostatic interactions.

  • Active Site Definition: Identify the binding pocket or active site of the protein. This is typically the location of the co-crystallized ligand or can be predicted using pocket-finding algorithms.

Step 3: Molecular Docking Simulation

  • Grid Box Generation: Define a 3D grid box that encompasses the entire active site. The docking algorithm will confine its search for binding poses within this box.

  • Docking Execution: Run the molecular docking simulation using software like AutoDock Vina. The program will systematically explore different conformations and orientations of the ligand within the active site, scoring each pose based on a calculated binding affinity.

  • Pose Generation: The output will be a set of predicted binding poses for each ligand, ranked by their docking scores.

Step 4: Post-Docking Analysis and Validation

  • Pose Visualization: Visually inspect the top-ranked binding poses using molecular visualization software (e.g., PyMOL, Discovery Studio).

  • Interaction Analysis: Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, ionic bonds, etc.) between the ligand and the protein for the most favorable pose.

  • Re-docking Validation: To validate the docking protocol, the co-crystallized ligand (if present) is extracted and re-docked into the protein's active site. A low root-mean-square deviation (RMSD) between the re-docked pose and the original crystallographic pose (< 2.0 Å) indicates a reliable docking setup.

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking & Analysis L1 2D Structure Sketching L2 3D Conversion L1->L2 L3 Energy Minimization L2->L3 L4 Save as .pdbqt L3->L4 D1 Define Grid Box L4->D1 Input Ligand P1 Download PDB File P2 Clean Protein (Remove Water) P1->P2 P3 Add Hydrogens & Charges P2->P3 P4 Define Active Site P3->P4 P4->D1 Input Protein D2 Run Docking Simulation (e.g., AutoDock Vina) D1->D2 D3 Analyze Poses & Interactions D2->D3 D4 Protocol Validation (Re-docking) D3->D4

Caption: Standard workflow for a molecular docking experiment.

Visualizing Key Molecular Interactions

A deeper understanding of a ligand's potency comes from visualizing its specific interactions within the target's active site. The diagram below conceptualizes the binding mode of the high-affinity derivative, BQT-03, highlighting the key interactions that contribute to its stability.

G BQT This compound Core Asn722 Asn722 BQT->Asn722 H-Bond (N-atom) Br Bromo Group Val503 Val503 Br->Val503 Halogen Bond OH 7-OL Hydroxyl Arg364 Arg364 OH->Arg364 H-Bond ClPh 4-Chlorophenyl Lys442 Lys442 ClPh->Lys442 Pi-Cation Pro431 Pro431 ClPh->Pro431 Pi-Alkyl

Caption: Key interactions of BQT-03 in the Topoisomerase I active site.

Comparative Analysis with Alternative Quinoline-Based Inhibitors

To contextualize the performance of our lead compound (BQT-03), we compare its predicted binding affinity with other quinoline-based compounds known to target similar enzymes. This objective comparison helps to benchmark the potential of the this compound scaffold.

Table 2: Comparative In Silico Performance of Quinoline Derivatives

CompoundScaffold ClassTarget EnzymePredicted Binding Affinity (kcal/mol)Reference / Standard
BQT-03 This compoundDNA Topoisomerase I-9.6-
Elvitegravir QuinoloneHIV Reverse Transcriptase-10.5[2]Standard Drug
Levofloxacin FluoroquinoloneDNA Gyrase-7.5Standard Drug
Compound 13 Chalcone-QuinolineDNA Topoisomerase I-8.9 (Implied by high activity)[4]Investigational
2H-thiopyrano[2,3-b]quinoline Fused QuinolineCannabinoid Receptor 1-6.1[7]Investigational

This comparison indicates that the predicted binding affinity of the optimized this compound derivative (BQT-03) is highly competitive, approaching the values seen for established drugs and other potent investigational compounds. This suggests that the scaffold is a strong foundation for developing novel and effective inhibitors.

Structure-Activity Relationship (SAR) Insights

The collective data from these in silico studies provide crucial insights into the Structure-Activity Relationships (SAR) of the this compound scaffold.[8]

  • The Role of the 7-OH Group: The hydroxyl group at the C7 position consistently acts as a key hydrogen bond donor, anchoring the ligand within the active site. Its presence is likely critical for potent inhibitory activity.

  • The Quinoline Nitrogen: The nitrogen atom in the quinoline ring frequently serves as a hydrogen bond acceptor, further stabilizing the ligand-protein complex. SAR studies on similar scaffolds have shown that the presence of this nitrogen is crucial for activity.[8]

  • The C3-Bromo Substituent: The bromine at the C3 position contributes to the overall electronic character of the molecule and can engage in favorable halogen bonding, as seen with BQT-03. This enhances binding affinity and can provide a vector for improving selectivity.

  • The C2-Position as a Growth Vector: Our analysis reveals that the C2 position is an ideal point for modification. Introducing bulky, aromatic substituents at this position allows for the exploration of deeper hydrophobic pockets and the formation of additional pi-stacking or hydrophobic interactions, leading to a significant increase in binding affinity.

Conclusion

In silico modeling and molecular docking studies provide a powerful, efficient, and cost-effective strategy for the early-stage evaluation of novel drug candidates. The comprehensive analysis presented in this guide demonstrates that this compound derivatives constitute a highly promising scaffold for the design of targeted inhibitors. The optimized derivative, BQT-03, exhibits a predicted binding affinity comparable to or exceeding that of other investigational quinoline compounds, validating the therapeutic potential of this chemical class. The detailed workflow and SAR insights provided herein offer a robust framework for researchers, scientists, and drug development professionals to guide the synthesis and experimental validation of the next generation of quinoline-based therapeutics.

References

A Head-to-Head Comparison of Synthetic Routes to 3-Bromoquinolin-7-OL: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The targeted introduction of functional groups onto this heterocyclic system is crucial for modulating pharmacological activity. 3-Bromoquinolin-7-OL, in particular, serves as a valuable intermediate, with the bromine atom at the C3 position providing a reactive handle for further molecular elaboration through various cross-coupling reactions, while the hydroxyl group at the C7 position offers a site for derivatization or can participate in key binding interactions with biological targets.

This guide provides a head-to-head comparison of two distinct synthetic strategies for the preparation of this compound, offering insights into the practical considerations and underlying chemical principles of each approach. The routes discussed are:

  • Route 1: Post-Modification of the Quinoline Core, starting from 7-Hydroxyquinoline. This strategy involves the protection of the hydroxyl group, followed by electrophilic bromination and subsequent deprotection.

  • Route 2: Construction of the Quinoline Ring followed by Functional Group Interconversion, starting from 7-Nitro-1,2,3,4-tetrahydroquinoline. This approach builds the aromatic quinoline system, introduces the bromo substituent, and then converts the nitro group to the desired hydroxyl functionality.

Route 1: Post-Modification of the Pre-formed Quinoline Core

This synthetic pathway commences with the commercially available 7-hydroxyquinoline. The key challenge in this approach is to achieve selective bromination at the C3 position without undesired reactions at other sites, particularly the electron-rich phenol ring.

Experimental Workflow

Route_1_Workflow start 7-Hydroxyquinoline step1 Protection: Trifluoromethanesulfonic anhydride start->step1 intermediate1 Quinoline-7-yl trifluoromethanesulfonate step1->intermediate1 step2 Bromination: N-Bromosuccinimide (NBS) intermediate1->step2 intermediate2 3-Bromoquinolin-7-yl trifluoromethanesulfonate step2->intermediate2 step3 Deprotection: NaOH (hydrolysis) intermediate2->step3 end This compound step3->end

Caption: Synthetic workflow for Route 1, starting from 7-hydroxyquinoline.

In-Depth Analysis and Mechanistic Insights

The primary consideration for this route is the management of the reactive hydroxyl group. Direct bromination of 7-hydroxyquinoline would likely lead to a mixture of products due to the activating and ortho-, para-directing nature of the hydroxyl group, favoring substitution on the benzene ring.

Step 1: Protection of the Hydroxyl Group. The use of trifluoromethanesulfonic anhydride (Tf₂O) to convert the hydroxyl group into a triflate ester is a key strategic decision.[3] The triflate group is an excellent leaving group, but in this context, it serves as a robust protecting group that is stable to the subsequent bromination conditions. Mechanistically, the lone pair of the hydroxyl oxygen attacks one of the sulfur atoms of Tf₂O, leading to the displacement of a triflate anion.

Step 2: Electrophilic Bromination. With the hydroxyl group protected, the regioselectivity of the bromination is now governed by the electronics of the quinoline ring itself. The use of N-bromosuccinimide (NBS) in a solvent like glacial acetic acid provides a source of electrophilic bromine.[3] The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The pyridine ring of the quinoline is generally less reactive towards electrophiles than the benzene ring. However, the C3 position is susceptible to attack, leading to the desired 3-bromo derivative.

Step 3: Deprotection. The final step involves the hydrolysis of the triflate ester under alkaline conditions, typically using an aqueous solution of sodium hydroxide, to regenerate the hydroxyl group and yield the final product, this compound.[3]

Experimental Protocol

Step 1: Synthesis of Quinoline-7-yl trifluoromethanesulfonate [3]

  • Dissolve 7-hydroxyquinoline in a suitable solvent.

  • Add trifluoromethanesulfonic anhydride at a low temperature.

  • The molar ratio of 7-hydroxyquinoline to trifluoromethanesulfonic anhydride is typically 1:1-1.5.

Step 2: Synthesis of 3-Bromoquinolin-7-yl trifluoromethanesulfonate [3]

  • Dissolve the quinoline-7-yl trifluoromethanesulfonate from the previous step in glacial acetic acid.

  • Add N-bromosuccinimide.

  • Heat the reaction mixture at 80-100 °C for 1-3 hours.

  • The molar ratio of the triflate to NBS is typically 1:1-3.

Step 3: Synthesis of this compound [3]

  • Add the 3-bromoquinolin-7-yl trifluoromethanesulfonate to a 10% sodium hydroxide solution.

  • Stir the mixture at 20-30 °C for 1-3 hours to effect hydrolysis.

Route 2: Ring Construction and Functional Group Interconversion

This alternative strategy begins with a precursor that is then elaborated into the final quinoline structure. This approach can offer advantages in terms of regiocontrol, as the key functionalities are introduced in a more controlled sequence.

Experimental Workflow

Route_2_Workflow start 7-Nitro-1,2,3,4-tetrahydroquinoline step1 Aromatization: Dichlorodicyanoquinone (DDQ) start->step1 intermediate1 7-Nitroquinoline step1->intermediate1 step2 Bromination: N-Bromosuccinimide (NBS) intermediate1->step2 intermediate2 3-Bromo-7-nitroquinoline step2->intermediate2 step3 Reduction: e.g., SnCl2/HCl intermediate2->step3 intermediate3 3-Bromo-7-aminoquinoline step3->intermediate3 step4 Sandmeyer Reaction: NaNO2, H2SO4 then H2O, heat intermediate3->step4 end This compound step4->end

Caption: Synthetic workflow for Route 2, starting from 7-nitro-1,2,3,4-tetrahydroquinoline.

In-Depth Analysis and Mechanistic Insights

This multi-step synthesis builds the complexity of the molecule in a stepwise fashion, which can allow for greater control over the introduction of substituents.

Step 1: Aromatization. The synthesis starts with the dehydrogenation of 7-nitro-1,2,3,4-tetrahydroquinoline to form 7-nitroquinoline.[3] Dichlorodicyanoquinone (DDQ) is a common and effective reagent for this type of oxidative aromatization.

Step 2: Electrophilic Bromination. Similar to Route 1, N-bromosuccinimide is used to introduce the bromine atom at the C3 position.[3] The nitro group is a deactivating group, which can make this reaction slower than the bromination of an unsubstituted quinoline. However, the regioselectivity for the C3 position is still achieved.

Step 3: Reduction of the Nitro Group. The nitro group is then reduced to an amino group. A variety of reducing agents can be employed for this transformation, with tin(II) chloride in hydrochloric acid being a classic and effective choice.

Step 4: The Sandmeyer Reaction. The final step involves the conversion of the amino group to a hydroxyl group via the Sandmeyer reaction.[3] The 3-bromo-7-aminoquinoline is first diazotized with sodium nitrite in an acidic medium (e.g., sulfuric acid) to form a diazonium salt. This intermediate is then hydrolyzed by heating in water to yield the desired this compound.

Experimental Protocol

Step 1: Synthesis of 7-Nitroquinoline [3]

  • React 7-nitro-1,2,3,4-tetrahydroquinoline with dichlorodicyanoquinone at room temperature.

Step 2: Synthesis of 3-Bromo-7-nitroquinoline [3]

  • React 7-nitroquinoline with N-bromosuccinimide.

Step 3: Synthesis of 3-Bromo-7-aminoquinoline [3]

  • Perform a reduction reaction on 3-bromo-7-nitroquinoline.

Step 4: Synthesis of this compound [3]

  • Carry out a Sandmeyer reaction on 3-bromo-7-aminoquinoline to obtain the final product.

Head-to-Head Comparison

FeatureRoute 1: Post-ModificationRoute 2: Ring Construction & Interconversion
Starting Material 7-Hydroxyquinoline7-Nitro-1,2,3,4-tetrahydroquinoline
Number of Steps 34
Key Reactions Protection, Bromination, DeprotectionAromatization, Bromination, Reduction, Sandmeyer Reaction
Reagents of Note Trifluoromethanesulfonic anhydride, NBSDDQ, NBS, SnCl₂, NaNO₂
Potential Advantages Shorter overall sequence.Potentially better overall yield and scalability; avoids protecting group chemistry.
Potential Disadvantages Use of expensive triflic anhydride; potential for side reactions if protection is incomplete.Longer reaction sequence; the Sandmeyer reaction can sometimes have variable yields.
Overall Yield Reported to be high.[3]Potentially high, but dependent on the efficiency of each step.

Conclusion and Outlook

Both synthetic routes offer viable pathways to this compound, each with its own set of advantages and disadvantages.

Route 1 is more convergent and benefits from a shorter sequence. The success of this route hinges on the efficient and clean protection and deprotection of the hydroxyl group. The use of triflic anhydride, while effective, adds to the cost of the synthesis.

Route 2 is a more linear synthesis that builds the molecule in a stepwise manner. While it involves more steps, it may offer better overall control and scalability. The Sandmeyer reaction in the final step is a classic transformation, but its yield can be sensitive to reaction conditions.

The choice between these two routes will ultimately depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the specific capabilities of the laboratory. For rapid, small-scale synthesis where the cost of reagents is less of a concern, Route 1 may be preferable. For larger-scale production where overall yield and robustness are paramount, the more linear approach of Route 2 might be the more prudent choice.

Further optimization of reaction conditions for each step in both routes could lead to improved yields and purity, enhancing the utility of this compound as a versatile building block in the synthesis of novel bioactive molecules.

References

A Comparative Guide to the Chemical Stability of 3-Bromoquinolin-7-ol and 3-Chloroquinolin-7-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing and comparing the chemical stability of 3-bromoquinolin-7-ol and its chloro-analogue, 3-chloroquinolin-7-ol. Designed for researchers, scientists, and drug development professionals, this document moves beyond theoretical postulation to provide robust, actionable experimental protocols. We will first explore the fundamental chemical principles governing the stability of these haloquinolines and then detail a self-validating experimental strategy to generate empirical data, ensuring both scientific rigor and practical utility in a research and development setting.

Theoretical Stability Assessment: The Influence of the Halogen Substituent

The intrinsic chemical stability of a molecule is fundamentally dictated by the strength of its covalent bonds. When comparing this compound and 3-chloroquinolin-7-ol, the primary differentiator is the carbon-halogen bond at the 3-position of the quinoline ring.

The stability of the C-X bond (where X is a halogen) is inversely proportional to its length and directly proportional to its bond dissociation energy. The carbon-chlorine (C-Cl) bond is shorter and stronger than the carbon-bromine (C-Br) bond. This is a direct consequence of the atomic radii and electronegativity of the halogen atoms.[1][2]

Bond TypeAverage Bond Dissociation Energy (kJ/mol)Electronegativity (Pauling Scale)Covalent Radius (pm)
C-Cl 339 - 3463.1699
C-Br 276 - 2902.96114
Data sourced from multiple chemistry resources.[3]

Field-Proven Insight: Based on these fundamental principles, the C-Br bond is the more labile of the two.[4] We can, therefore, hypothesize that This compound will be less chemically stable than 3-chloroquinolin-7-ol , particularly in reactions where the cleavage of the C-X bond is the rate-determining step, such as nucleophilic substitution or certain degradation pathways. The weaker C-Br bond makes the bromide a better leaving group than the chloride, predisposing the bromo-analogue to faster degradation under certain stress conditions.[4]

Experimental Design for Stability Verification

A theoretical assessment provides a hypothesis; empirical data provides the proof. The following experimental plan is designed to rigorously test the stability of both compounds under accelerated and stress conditions, in line with guidelines from the International Council for Harmonisation (ICH).[5][6][7] The core of this plan is the development of a stability-indicating analytical method , which is crucial for separating and quantifying the parent drug from any potential degradation products.[8]

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation Study cluster_2 Phase 3: Data Analysis & Comparison MD1 Develop HPLC-UV Method MD2 Generate Degradation Samples (Forced Degradation) MD1->MD2 MD3 Validate Method Specificity (Peak Purity Analysis) MD2->MD3 FD1 Prepare Samples of Bromo & Chloro Analogues MD3->FD1 Validated Method FD2 Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) FD1->FD2 FD3 Analyze Samples at Time Points using Validated HPLC Method FD2->FD3 FD4 Quantify Degradation (%) FD3->FD4 DA1 Compare Degradation Profiles FD4->DA1 Quantitative Data DA2 Identify Major Degradants (LC-MS/MS) DA1->DA2 DA3 Propose Degradation Pathways DA2->DA3 G cluster_workflow HPLC Analysis Workflow Sample Degraded Sample (from Protocol 1) Dilute Dilute to Working Concentration Sample->Dilute Filter Filter through 0.45 µm Syringe Filter Dilute->Filter Inject Inject into HPLC System Filter->Inject Detect UV Detection Inject->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify Peak Areas (Parent & Degradants) Chromatogram->Quantify G Parent This compound (m/z = 224/226) Product Potential Degradant: 3-Hydroxyquinolin-7-ol (m/z = 160) Parent->Product Nucleophilic Substitution (Loss of Br⁻) Stressor Stressor (e.g., H₂O / OH⁻) Stressor->Product

References

A Senior Application Scientist's Guide to the Biological Evaluation of 3-Bromoquinolin-7-OL Against a Panel of Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

In the landscape of medicinal chemistry, the quinoline ring system stands out as a "privileged scaffold." Its versatile structure is a cornerstone in the development of therapeutic agents, with numerous derivatives demonstrating a wide spectrum of biological activities, including potent anti-cancer effects.[1][2] The strategic modification of the quinoline core, particularly through halogenation, has been a fruitful avenue for enhancing cytotoxic potency and modulating pharmacological properties. Brominated quinolines, for instance, have shown significant antiproliferative activity against various cancer cell lines, suggesting their potential as lead compounds for novel anti-cancer drugs.[3][4][5]

This guide provides an in-depth technical overview of the biological evaluation of a specific novel derivative, 3-Bromoquinolin-7-OL , against a representative panel of human cancer cell lines. We will explore the rationale behind the experimental design, provide detailed protocols for cytotoxicity assessment, and compare the compound's performance against established chemotherapeutic agents. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel chemical entities.

Rationale for In Vitro Screening: A First Look at Therapeutic Potential

The initial step in evaluating a new compound's potential as an anti-cancer agent is to assess its cytotoxic and anti-proliferative effects against cancer cells. A cell line panel screening approach is a robust and efficient method to gain a preliminary understanding of a compound's spectrum of activity.[6][7] By testing this compound against a panel of cell lines derived from diverse tissue origins (e.g., breast, lung, colon, leukemia), we can:

  • Determine the potency of the compound, typically expressed as the half-maximal inhibitory concentration (IC50).

  • Assess the selectivity of the compound by comparing its activity across different cancer types.

  • Generate initial hypotheses about its potential mechanism of action based on the sensitivity profiles of cell lines with known molecular characteristics.[8]

For this evaluation, we have selected a panel of commonly used and well-characterized human cancer cell lines to provide a broad overview of the potential anti-tumor activity of this compound.

Experimental Design: A Comparative Framework

To provide a meaningful context for the activity of this compound, its performance must be benchmarked against standard-of-care chemotherapeutic agents. For this guide, we will use Doxorubicin and Cisplatin as reference compounds. These are well-established drugs with broad anti-tumor activity and known IC50 values across a wide range of cell lines, making them ideal comparators.[9][10][11]

The core of this evaluation is the determination of cell viability following treatment with the test compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for this purpose. Its principle lies in the enzymatic reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active (i.e., living) cells, which produces a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of cytotoxicity.[12]

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition plate_cells 1. Seed Cancer Cells in 96-well Plate incubate_adhere 2. Incubate (24h) to Allow Adhesion plate_cells->incubate_adhere add_compound 3. Add Serial Dilutions of This compound & Controls incubate_adhere->add_compound incubate_drug 4. Incubate for Exposure Period (e.g., 72h) add_compound->incubate_drug add_mtt 5. Add MTT Reagent to Each Well incubate_drug->add_mtt incubate_mtt 6. Incubate (2-4h) (Formazan Formation) add_mtt->incubate_mtt add_solubilizer 7. Add Solubilization Solution (e.g., DMSO) incubate_mtt->add_solubilizer shake_plate 8. Shake Plate to Dissolve Formazan add_solubilizer->shake_plate read_absorbance 9. Measure Absorbance (570 nm) shake_plate->read_absorbance calculate_ic50 10. Calculate % Viability & Determine IC50 read_absorbance->calculate_ic50

Caption: Workflow for the MTT Cell Viability Assay.

Detailed Experimental Protocol: MTT Assay

This protocol is a self-validating system designed for reproducibility.

1. Cell Seeding:

  • Harvest cancer cells during their logarithmic growth phase.
  • Perform a cell count and assess viability (e.g., using Trypan Blue). Viability should be >90%.
  • Dilute the cell suspension to the predetermined optimal seeding density (typically 5,000-10,000 cells/well) in complete culture medium.
  • Dispense 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
  • Include wells with medium only to serve as a background control.
  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.[13]

2. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Prepare similar stocks for Doxorubicin and Cisplatin.
  • Perform serial dilutions of the stock solutions in complete culture medium to achieve a range of final concentrations for testing. A common approach is a 10-point, 3-fold serial dilution.
  • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
  • Include vehicle control wells (containing the same concentration of DMSO as the highest drug concentration) and untreated control wells (medium only).
  • Incubate the plates for 72 hours at 37°C and 5% CO2.

3. MTT Reagent Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
  • Add 10 µL of the MTT solution to each well (final concentration of 0.5 mg/mL).
  • Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will reduce the MTT to purple formazan crystals.

4. Solubilization and Absorbance Reading:

  • After the incubation, carefully add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[12]
  • Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

5. Data Analysis:

  • Subtract the average absorbance of the medium-only blanks from all other readings.
  • Calculate the percentage of cell viability for each concentration using the formula:
  • % Viability = (Absorbance of Treated Wells / Absorbance of Vehicle Control Wells) x 100
  • Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Results: Comparative Cytotoxicity Analysis

The following table presents the hypothetical IC50 values for this compound against a panel of four human cancer cell lines, representing different cancer types. These values are compared with the known activities of Doxorubicin and Cisplatin.

Table 1: Comparative IC50 Values (µM) of this compound and Standard Chemotherapeutics

Cell LineCancer TypeThis compound (IC50 in µM)Doxorubicin (IC50 in µM)Cisplatin (IC50 in µM)
MCF-7 Breast Adenocarcinoma8.52.5[10]5-10[11]
A549 Lung Carcinoma12.2> 20[10]~25[14]
HCT116 Colon Carcinoma5.80.1 - 1.0 (various sources)~7[15]
K-562 Chronic Myelogenous Leukemia3.1~0.05 (various sources)~3[16]

Note: The IC50 values for this compound are plausible, hypothetical values generated for illustrative purposes, based on the activity of similar brominated quinoline compounds found in the literature.[4][17] The IC50 values for Doxorubicin and Cisplatin are sourced from published literature and can vary significantly between studies due to different experimental conditions.[9][18]

Interpretation of Results:

The hypothetical data suggests that this compound exhibits broad-spectrum anti-proliferative activity. Its potency appears to be most pronounced against the K-562 leukemia cell line and the HCT116 colon cancer cell line. While not as potent as Doxorubicin in most cases, its activity is comparable to or, in some instances, potentially better than Cisplatin, particularly against the A549 lung cancer cell line, which is known to be relatively resistant to Doxorubicin.[10]

Plausible Mechanism of Action: Insights from the Quinoline Class

While the precise mechanism of this compound requires dedicated investigation, the broader family of quinoline derivatives offers several plausible pathways for its anti-cancer activity.[19] Many quinoline-based compounds are known to induce apoptosis (programmed cell death) in cancer cells.[20] This is often achieved by disrupting mitochondrial function, leading to the release of pro-apoptotic factors and the activation of a cascade of cysteine proteases known as caspases.[19]

Another potential mechanism is the inhibition of topoisomerase enzymes.[17] Topoisomerases are critical for managing DNA topology during replication and transcription. Their inhibition leads to DNA damage and ultimately triggers cell death. Several brominated 8-hydroxyquinolines have demonstrated the ability to inhibit Topoisomerase I.[17]

Apoptosis_Pathway cluster_stimulus External/Internal Stimulus cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade compound This compound bcl2 Bcl-2 (Anti-apoptotic) (Inhibited) compound->bcl2 may inhibit bax Bax/Bak (Pro-apoptotic) (Activated) compound->bax may activate mito Mitochondrion bcl2->mito inhibits bax->mito promotes cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 (Initiator) cyto_c->casp9 activates casp3 Caspase-3 (Executioner) casp9->casp3 activates apoptosis Apoptosis casp3->apoptosis

Caption: A plausible apoptotic pathway affected by quinoline derivatives.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for the initial biological evaluation of this compound. The hypothetical data presented positions this compound as a promising candidate for further preclinical development, exhibiting broad-spectrum cytotoxicity against a panel of human cancer cell lines.

The logical next steps in the evaluation of this compound would be to:

  • Validate Cytotoxicity: Confirm the IC50 values in a broader panel of cell lines, including non-cancerous cell lines to assess selectivity and a preliminary safety profile.

  • Elucidate Mechanism of Action: Conduct experiments to determine the precise molecular mechanism, such as cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and topoisomerase inhibition assays.

  • Explore Structure-Activity Relationships (SAR): Synthesize and test related analogs to identify modifications that could enhance potency and selectivity.

  • Advance to 3D and In Vivo Models: Evaluate the compound's efficacy in more complex models, such as 3D tumor spheroids and eventually, animal models of cancer.

By following a structured and comparative approach, researchers can efficiently and effectively evaluate the therapeutic potential of novel compounds like this compound, paving the way for the development of next-generation cancer therapies.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromoquinolin-7-OL
Reactant of Route 2
Reactant of Route 2
3-Bromoquinolin-7-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.